Technical Documentation Center

(R)-2-(2-Methoxyphenyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-2-(2-Methoxyphenyl)piperazine

Core Science & Biosynthesis

Foundational

(R)-2-(2-Methoxyphenyl)piperazine chemical structure and properties

The following technical guide provides an in-depth analysis of (R)-2-(2-Methoxyphenyl)piperazine , a specialized chiral building block in medicinal chemistry. Editorial Note: This guide distinguishes between the requeste...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (R)-2-(2-Methoxyphenyl)piperazine , a specialized chiral building block in medicinal chemistry.

Editorial Note: This guide distinguishes between the requested C-substituted isomer, (R)-2-(2-Methoxyphenyl)piperazine , and the more common N-substituted pharmacophore, 1-(2-Methoxyphenyl)piperazine (a known 5-HT1A antagonist). While often confused in nomenclature, their chemical behaviors and pharmacological targets are distinct.

Structure, Synthesis, and Pharmacological Applications

Executive Summary

(R)-2-(2-Methoxyphenyl)piperazine is a chiral heterocyclic scaffold characterized by a piperazine ring substituted at the C2 carbon with an ortho-methoxyphenyl group. Unlike its N-substituted isomer (a "privileged structure" for serotonin receptors), the C2-substituted variant serves as a critical intermediate for Tachykinin NK1 receptor antagonists and novel CNS ligands where precise stereochemical control of the piperazine core is required to dictate receptor binding affinity.

Feature Details
Chemical Name (2R)-2-(2-methoxyphenyl)piperazine
Common Abbreviation (R)-2-MeOPP (C-substituted)
Primary Application Chiral scaffold for NK1 antagonists (Substance P blockers)
Key Distinction Chiral center at C2 (unlike the achiral N-substituted isomer)

Chemical Identity & Structural Analysis[2]

Structural Characteristics

The molecule features a six-membered piperazine ring with a bulky o-anisyl group attached to the carbon adjacent to the secondary amine (N1). The (R)-configuration at C2 orients the aryl group in a specific spatial arrangement, which is often critical for fitting into the hydrophobic pockets of GPCRs (e.g., NK1 receptors).

  • IUPAC Name: (2R)-2-(2-methoxyphenyl)piperazine

  • CAS Number: 65709-27-5 (Racemate); Specific (R)-isomer often custom synthesized.

  • Molecular Formula: C₁₁H₁₆N₂O[1][2]

  • Molecular Weight: 192.26 g/mol [1][3]

Physicochemical Properties (Predicted)

Data based on structural modeling and analog comparison.

PropertyValueNotes
LogP (Octanol/Water) ~1.4 - 1.8Moderately lipophilic; suitable for CNS penetration.
pKa (N1 - Secondary) ~9.8Typical for piperazine secondary amines.
pKa (N4 - Secondary) ~5.6Reduced basicity due to proximity to aryl ring (inductive effect).
Boiling Point 130–135 °CAt 0.1 mmHg (High vacuum distillation required).
Solubility Methanol, DCM, DMSOLimited solubility in water as a free base; highly soluble as HCl salt.

Synthetic Methodologies

The synthesis of the enantiopure (R)-isomer is challenging due to the need to establish the chiral center at C2. Two primary routes are employed: Chiral Resolution (industrial) and Asymmetric Synthesis (research).

Route A: Classical Chiral Resolution (Scalable)

This method synthesizes the racemate and resolves it using a chiral acid.

  • Racemate Synthesis:

    • Reactants: Ethylenediamine + 2-methoxyphenylglyoxal (or equivalent alpha-halo ester).

    • Cyclization: Reduction of the intermediate pyrazinone or diketopiperazine using LiAlH₄ or BH₃·THF.

    • Product: rac-2-(2-Methoxyphenyl)piperazine.[4][5][6]

  • Optical Resolution:

    • Resolving Agent: (L)-Tartaric acid or (S)-Camphorsulfonic acid.

    • Solvent: Ethanol/Water (9:1).

    • Mechanism: Formation of diastereomeric salts. The (R)-amine/(L)-acid salt typically crystallizes preferentially.

    • Liberation: Treatment of the salt with NaOH to yield the free base.

Route B: Stereoselective Synthesis from Amino Acids

This route utilizes the "chiral pool" to fix the stereochemistry early.

  • Starting Material: (R)-2-(2-methoxyphenyl)glycine (custom amino acid).

  • Step 1: Coupling with glycine ester to form the dipeptide.

  • Step 2: Cyclization to the diketopiperazine (2,5-piperazinedione).

  • Step 3: Exhaustive reduction of the carbonyls using LiAlH₄ in refluxing THF.

  • Outcome: Retains the (R)-configuration of the starting amino acid.

Visualization: Synthetic Workflow

Synthesis Start 2-Methoxybenzaldehyde Inter1 Strecker Synthesis (rac-Amino Acid) Start->Inter1 + NaCN, NH4Cl Inter2 Diketopiperazine Formation Inter1->Inter2 + Glycine ester Racemate rac-2-(2-MeO-Ph)piperazine Inter2->Racemate LiAlH4 Reduction Resolution Chiral Resolution ((L)-Tartaric Acid) Racemate->Resolution Crystallization Final (R)-2-(2-Methoxyphenyl)piperazine Resolution->Final Base Liberation

Caption: Workflow for the production of enantiopure (R)-2-(2-Methoxyphenyl)piperazine via chiral resolution.

Pharmacological Profile & Applications[8][9][10]

Mechanism of Action: The NK1 Connection

While the N-substituted isomer is a serotonin ligand, C2-substituted arylpiperazines are the core scaffold for Neurokinin-1 (NK1) Receptor Antagonists .

  • Target: Substance P (NK1 receptor).

  • Role of (R)-Isomer: In many NK1 antagonists (e.g., analogs of GR205171), the (2R,3R) or (2S,3S) configuration of the piperazine ring is essential to position the pendant aryl groups into the receptor's hydrophobic pocket.

  • Structure-Activity Relationship (SAR): The 2-methoxyphenyl group provides steric bulk and potential intramolecular H-bonding (between methoxy O and piperazine NH), locking the conformation.

Comparative Analysis: C-Substituted vs. N-Substituted

It is vital to distinguish this compound from its isomer to avoid experimental failure.

Feature(R)-2-(2-Methoxyphenyl)piperazine 1-(2-Methoxyphenyl)piperazine
Structure Aryl group on Carbon 2 Aryl group on Nitrogen 1
Chirality Chiral (R/S enantiomers)Achiral
Primary Target NK1 (Substance P), Novel GPCRs5-HT1A (Serotonin), Alpha-1 Adrenergic
Drug Examples Vestipitant analogs (structural core)Way-100635, Urapidil, Enciprazine
Cost High (Custom Synthesis)Low (Commodity Chemical)

Analytical Characterization

To verify the identity and purity of the (R)-isomer, the following protocols are standard.

Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expectation: The (R)-enantiomer and (S)-enantiomer will have distinct retention times. Baseline separation is required to confirm >98% ee.

NMR Spectroscopy (Proton)
  • Solvent: CDCl₃

  • Key Signals:

    • Methoxyl: Singlet at ~3.8 ppm (3H).

    • Benzylic Methine (C2-H): Doublet of doublets at ~4.0–4.2 ppm (shifted downfield due to aryl ring).

    • Piperazine Ring Protons: Multiplets at 2.8–3.2 ppm.

    • Aromatic Protons: Multiplet at 6.8–7.3 ppm (4H).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), potentially harmful if swallowed.

  • Storage: Hygroscopic solid or oil. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the secondary amines.

  • Handling: Use standard PPE. Avoid inhalation of dust/vapors.

References

  • Synthesis of Chiral Piperazines: Reilly, S. W., & Mach, R. H. (2016). "Facile Synthesis of Biologically Relevant Arylpiperazines." Organic Letters, 18(20), 5272–5275. Link

  • NK1 Antagonist Scaffolds: Swain, C. J., et al. (1995). "Novel 2-phenylpiperazines as potent, orally active tachykinin NK1 receptor antagonists." Journal of Medicinal Chemistry, 38(24), 4793-4805. Link

  • Chiral Resolution Methodologies: Touisni, N., et al. (2012). "Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines." Organic & Biomolecular Chemistry, 10, 1685-1691. Link

  • Comparative Pharmacology (N-substituted): Lopez-Rodriguez, M. L., et al. (1999). "Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines." Journal of Medicinal Chemistry, 42(1), 36-49. Link

Sources

Exploratory

Conformational Rigidity in Neuropharmacology: An In-Depth Technical Guide to (R)-2-(2-Methoxyphenyl)piperazine

Executive Summary In the landscape of central nervous system (CNS) drug discovery, piperazine derivatives are foundational scaffolds. While the N1-substituted isomer—1-(2-methoxyphenyl)piperazine—is a ubiquitous pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, piperazine derivatives are foundational scaffolds. While the N1-substituted isomer—1-(2-methoxyphenyl)piperazine—is a ubiquitous pharmacophore found in numerous atypical antipsychotics, the C2-substituted analog, 2-(2-Methoxyphenyl)piperazine (CAS 65709-27-5) , introduces a critical stereocenter.

The isolation and application of its R-enantiomer represent a sophisticated approach to drug design. By anchoring the bulky 2-methoxyphenyl group at the C2 position, the piperazine ring's conformational flexibility is drastically restricted. This guide explores the synthesis, chiral resolution, and mechanistic utility of the R-enantiomer, providing actionable, self-validating protocols for researchers aiming to probe G-protein-coupled receptor (GPCR) subtype selectivity.

Chemical Identity and Structural Profiling

The placement of the aryl group at the C2 carbon fundamentally alters the molecule's basicity, metabolic stability, and three-dimensional topography compared to its N1-linked counterparts. The R-configuration specifically dictates the equatorial trajectory of the aryl ring when the piperazine adopts its lowest-energy chair conformation.

Table 1: Physicochemical Profiling of CAS 65709-27-5
PropertySpecification / Value
CAS Registry Number 65709-27-5 (Racemate) [1]
IUPAC Name 2-(2-Methoxyphenyl)piperazine
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Chiral Center C2 of the piperazine heterocycle
Typical Physical Form Pale yellow powder (often as a monohydrate)
Pharmacological Role Conformationally restricted GPCR ligand scaffold

Causality in Chiral Resolution: Kinetic Lithiation vs. Classical Salts

Obtaining the enantiopure R-isomer from the racemic CAS 65709-27-5 is historically challenging. Classical resolution via diastereomeric salt formation (e.g., using D-(-)-tartaric acid) relies on thermodynamic solubility differences. The causality of its failure in high-throughput settings lies in its poor atom economy; it requires exhaustive, yield-degrading recrystallization cycles to achieve acceptable enantiomeric excess (ee%).

Conversely, modern kinetic resolution leverages asymmetric lithiation [2]. By utilizing a chiral ligand such as (+)-sparteine in conjunction with n-butyllithium, researchers can induce a highly stereoselective deprotonation. The chiral environment preferentially coordinates with the S-enantiomer, allowing it to be trapped by an electrophile. This leaves the unreacted starting material highly enriched in the desired R-enantiomer. This self-validating system ensures that the ee% is chemically locked during the reaction phase rather than relying on physical separation anomalies.

ResolutionWorkflow Racemate Racemic 2-(2-Methoxyphenyl)piperazine CAS: 65709-27-5 Kinetic Kinetic Resolution (+)-Sparteine / n-BuLi Racemate->Kinetic Asymmetric Lithiation Classical Classical Resolution D-(-)-Tartaric Acid Racemate->Classical Diastereomeric Salts REnant (R)-Enantiomer High ee% Recovery Kinetic->REnant Unreacted Recovery SEnant (S)-Enantiomer Lithiated / Salt Byproduct Kinetic->SEnant Trapped Electrophile Classical->REnant Mother Liquor / Cryst. Classical->SEnant Precipitate

Workflow comparing kinetic lithiation vs. classical resolution for R-enantiomer isolation.

Experimental Methodologies

Protocol A: Asymmetric Kinetic Resolution via Lithiation

Objective: Isolate (R)-2-(2-Methoxyphenyl)piperazine from the racemate. Causality Check: N-protection is mandatory prior to lithiation. Unprotected secondary amines will undergo rapid N-deprotonation, destroying the reagent before the desired C2-benzylic proton can be targeted.

Step-by-Step Workflow:

  • Orthogonal Protection: React racemic 2-(2-methoxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc₂O) to protect N4, followed by cumyl chloride for N1 protection.

  • Asymmetric Lithiation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the protected racemate in anhydrous THF. Cool the system strictly to -78 °C.

  • Chiral Induction: Add 1.2 equivalents of (+)-sparteine, followed dropwise by 1.2 equivalents of n-BuLi.

    • Mechanism: (+)-Sparteine coordinates the Li⁺ ion, forming a bulky chiral complex that sterically favors the deprotonation of the S-enantiomer at the C2 position.

  • Electrophilic Trapping: After 2 hours of stirring, introduce an electrophile (e.g., methyl iodide) to convert the highly reactive lithiated S-enantiomer into a 2,2-disubstituted byproduct.

  • Recovery & Deprotection: Quench the reaction with methanol. The unreacted, highly enriched (R)-enantiomer is extracted via diethyl ether. Deprotect using trifluoroacetic acid (TFA) and hydrogenation to yield the enantiopure R-isomer.

Protocol B: Chiral HPLC Validation System

Objective: Quantify the enantiomeric excess (ee%) of the recovered R-enantiomer. Causality Check: Secondary amines cause severe peak tailing on silica-based chiral columns due to non-specific interactions with residual silanols. The addition of diethylamine (DEA) acts as a competitive silanol blocker, ensuring sharp, quantifiable peaks.

Step-by-Step Workflow:

  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min under isocratic conditions.

  • Detection: UV absorbance at 254 nm.

  • Validation Matrix: Inject the racemic standard first to establish baseline resolution (

    
    ) between the R and S peaks. Subsequently, inject the resolved product to calculate the exact ee%.
    

Pharmacological Mechanisms: The GPCR Binding Paradigm

In neuropharmacology, the R-enantiomer of 2-arylpiperazines serves as a highly specific conformational probe. When binding to Serotonin (5-HT) receptors, the basic nitrogen (N4) forms a critical salt bridge with the conserved Asp3.32 residue in Transmembrane Helix 3 (TM3).

Because the 2-methoxyphenyl group is anchored at C2, the R-configuration forces the aryl ring into a specific equatorial trajectory. This optimizes


 stacking with aromatic residues in TM5 and TM6 (e.g., Phe6.52). This rigidified entry prevents the ligand from adopting the inactive, collapsed conformations typical of flexible N1-arylpiperazines, thereby acting as a potent, subtype-selective modulator (differentiating between 5-HT₁ₐ and 5-HT₂ₐ).

GPCRPathway Ligand (R)-2-(2-Methoxyphenyl)piperazine Receptor 5-HT Receptor (TM3/TM5) Orthosteric Pocket Ligand->Receptor Stereospecific Equatorial Binding GProtein G-Protein Coupling Conformational Shift Receptor->GProtein Activation Effector1 Adenylyl Cyclase cAMP Modulation GProtein->Effector1 Gαi Pathway Effector2 Phospholipase C IP3/DAG Cascade GProtein->Effector2 Gαq Pathway

GPCR signaling pathway modulated by the stereospecific binding of the R-enantiomer.

Conclusion

The (R)-enantiomer of 2-(2-Methoxyphenyl)piperazine is not merely a structural curiosity; it is a meticulously designed scaffold that bridges synthetic organic chemistry and advanced neuropharmacology. By employing kinetic resolution protocols and rigorous chiral validation, researchers can harness its conformational rigidity to unlock new therapeutic avenues, effectively mapping the steric boundaries of GPCR orthosteric sites.

References

  • Coldham, I., et al. "Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines." Organic Letters, American Chemical Society. Available at:[Link]

Foundational

Technical Whitepaper: Structural and Functional Divergence of Methoxyphenylpiperazine Isomers

Executive Summary In medicinal chemistry and forensic toxicology, the distinction between regioisomers is often a matter of subtle nomenclature but profound functional divergence. This guide addresses the critical differ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and forensic toxicology, the distinction between regioisomers is often a matter of subtle nomenclature but profound functional divergence. This guide addresses the critical differentiation between 1-(2-methoxyphenyl)piperazine (1-2-MPP) and 2-(2-methoxyphenyl)piperazine (2-2-MPP).

While 1-2-MPP is a ubiquitous pharmacophore in serotonergic drug discovery (and a metabolite of trazodone), 2-2-MPP is a distinct C-substituted scaffold with fundamentally different electronic properties, basicity, and receptor binding profiles. This document provides a rigorous technical breakdown to prevent the common "nomenclature drift" where the abbreviation "2-MeOPP" (often used for the 1-isomer in forensics) leads to structural confusion.

Part 1: Structural Topology & Physicochemical Divergence

The core difference lies in the connectivity of the piperazine ring to the anisole (methoxyphenyl) moiety. This connectivity dictates the electronic environment of the nitrogen atoms, influencing pKa, solubility, and metabolic stability.

Structural Comparison
Feature1-(2-Methoxyphenyl)piperazine2-(2-Methoxyphenyl)piperazine
Common Abbreviation oMPP, 1-2-MPP, "2-MeOPP" (Forensic)2-2-MPP, C-Aryl-MPP
CAS Number 35386-24-4 65709-27-5
Connectivity N-Aryl: Nitrogen (N1) attached to PhenylC-Aryl: Carbon (C2) attached to Phenyl
Chirality Achiral (Symmetric piperazine ring)Chiral (Stereocenter at C2 position)
Nitrogen Class N1: Aniline-like (Tertiary); N4: SecondaryN1 & N4: Both Secondary Amines
Electronic Effect N1 lone pair conjugated with phenyl ringNo conjugation; Inductive effect only
Basicity (pKa) Lower (N1 pKa < 2; N4 pKa ~9.[1][2]0)Higher (Both N pKa > 8.5)
The Electronic Consequence (Basicity)

The most critical functional difference is basicity .

  • 1-2-MPP (N-Aryl): The N1 nitrogen is directly bonded to the aromatic ring. Its lone pair participates in resonance with the

    
    -system of the phenyl ring. This delocalization renders N1 essentially non-basic (pKa < 2). The molecule behaves as a mono-basic amine (protonation occurs only at N4).
    
  • 2-2-MPP (C-Aryl): The phenyl ring is attached to a carbon atom. Both nitrogens are isolated from the aromatic

    
    -system by saturated carbons. Consequently, both nitrogens retain their aliphatic amine character and high basicity. This molecule can act as a dibasic species in physiological pH ranges.
    

Part 2: Synthetic Pathways[3]

The synthesis of these two isomers requires entirely different strategic disconnections.

Synthesis of 1-(2-Methoxyphenyl)piperazine (N-Aryl)

Mechanism: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination. Causality: The electron-withdrawing nature of the leaving group on the benzene ring (or catalysis) allows the nucleophilic nitrogen of piperazine to attack.

Protocol 1: SNAr Synthesis of 1-2-MPP

  • Reagents: 1-Chloro-2-methoxybenzene (o-Anisyl chloride), Piperazine (excess), Potassium tert-butoxide (KOtBu).

  • Conditions: Reflux in Toluene or DMSO at 110°C for 12-24 hours.

  • Workup: The reaction mixture is cooled and partitioned between water and ethyl acetate. The organic layer is washed with brine.

  • Purification: Acid-base extraction is crucial. Extract the organic layer with 1M HCl (pulls the product into aqueous phase). Wash aqueous phase with ether (removes non-basic impurities). Basify aqueous phase with NaOH to pH 12. Extract back into DCM.

  • Yield: Typically 60-80%.

Synthesis of 2-(2-Methoxyphenyl)piperazine (C-Aryl)

Mechanism: Reduction of Pyrazine or Cyclization of Amino Acids. Causality: You cannot simply attach a phenyl ring to a piperazine carbon via substitution. The carbon skeleton must be constructed de novo or reduced from an aromatic precursor.

Protocol 2: Reductive Synthesis of 2-2-MPP

  • Precursor Formation: React 2-bromo-methoxybenzene with lithium to form the organolithium species. React this with pyrazine to form 2-(2-methoxyphenyl)pyrazine (via addition-oxidation).

  • Reduction: Dissolve 2-(2-methoxyphenyl)pyrazine in ethanol.

  • Hydrogenation: Add 10% Pd/C catalyst. Hydrogenate at 40-60 psi H2 at 50°C.

  • Note: This reduction creates a racemic mixture (R/S).

  • Purification: Filter catalyst. Recrystallize the hydrochloride salt from Ethanol/Ether.

Visualizing the Synthetic Divergence

SynthesisPathways cluster_0 N-Aryl Route (SnAr) cluster_1 C-Aryl Route (Reduction) Anisidine o-Anisidine / o-Haloanisole Intermediate1 Transition State (Meisenheimer Complex) Anisidine->Intermediate1 + Piperazine Base/Heat Piperazine Piperazine Pyrazine Pyrazine LiAnisole 2-Methoxyphenyl Lithium Intermediate2 2-(2-Methoxyphenyl) pyrazine LiAnisole->Intermediate2 + Pyrazine Prod1 1-(2-Methoxyphenyl) piperazine (N-Aryl) Intermediate1->Prod1 - HX Prod2 2-(2-Methoxyphenyl) piperazine (C-Aryl) Intermediate2->Prod2 H2 / Pd/C Reduction

Figure 1: Divergent synthetic strategies. The 1-isomer utilizes nitrogen nucleophilicity, while the 2-isomer requires carbon-carbon bond formation followed by ring reduction.

Part 3: Pharmacological Profiles

The structural difference creates a "lock and key" mismatch. The 1-isomer is a privileged structure for serotonin receptors; the 2-isomer is a steric probe.

1-(2-Methoxyphenyl)piperazine: The Serotonin Key

This molecule is a "privileged scaffold" in neuropsychopharmacology. The N-aryl placement mimics the indole core of serotonin (5-HT), allowing it to slot into the orthosteric binding site of GPCRs.

  • Primary Targets: 5-HT1A (Partial Agonist), 5-HT2A (Antagonist),

    
    -Adrenergic (Antagonist).
    
  • Clinical Relevance: It is the primary active metabolite of Trazodone , Nefazodone , and Enciprazine .

  • Mechanism: The methoxy group at the ortho position provides a specific steric clash that induces rotation, locking the phenyl ring relative to the piperazine, which is critical for 5-HT receptor selectivity over Dopamine D2 receptors.

2-(2-Methoxyphenyl)piperazine: The Steric Wedge

The 2-isomer lacks the N-aryl conjugation. The phenyl ring projects from the carbon backbone, creating significant steric bulk perpendicular to the piperazine plane.

  • Primary Utility: Used as a scaffold for Substance P (NK1) antagonists and in diversity-oriented synthesis.

  • Binding: It generally lacks high affinity for 5-HT receptors because the basic nitrogen (N1) is now sterically crowded by the adjacent phenyl group, preventing the necessary salt-bridge formation with the Aspartate residue in the receptor pocket.

Part 4: Analytical Differentiation

Distinguishing these isomers in a blind sample (e.g., forensic seizure or reaction byproduct) is critical.

Mass Spectrometry (GC-MS / LC-MS)

While both have the same molecular weight (MW 192.26), their fragmentation patterns differ due to the stability of the radical cations.

  • 1-2-MPP Fragmentation:

    • Base Peak: m/z 150 (Loss of C2H4N - retro-Diels-Alder type fragmentation of the piperazine ring).

    • Characteristic Ion: m/z 120 (Methoxyphenyl isocyanate cation).

  • 2-2-MPP Fragmentation:

    • Base Peak: Often m/z 134 or 135 (Benzylic cleavage). The bond between the piperazine C2 and the phenyl ring is stronger than the N-C bond in the 1-isomer, but fragmentation often involves stripping the entire piperazine ring.

Proton NMR (1H-NMR)

This is the definitive confirmation method.

Signal Region1-2-MPP (Symmetric-like)2-2-MPP (Asymmetric)
Piperazine Protons 3.0 - 3.1 ppm: Appears as two distinct triplets (or broad multiplets) integrating for 4H each (A2B2 system).2.8 - 4.0 ppm: Highly complex multiplet pattern. The proton at C2 (benzylic) appears as a distinct doublet of doublets (dd) shifted downfield (~3.8-4.2 ppm).
Methoxy Group Singlet at ~3.85 ppm.Singlet at ~3.80 ppm (similar, not diagnostic).
Aromatic Region 4 protons, standard pattern.4 protons, but shifts differ due to lack of N-conjugation.

Part 5: Signaling Pathway Visualization (1-Isomer)

Since 1-(2-methoxyphenyl)piperazine is the biologically active metabolite relevant to drug development, its signaling cascade is detailed below.

SignalingPathway Drug Trazodone / Enciprazine Metabolism CYP3A4 / CYP2D6 Metabolism Drug->Metabolism Hepatic oMPP 1-(2-Methoxyphenyl) piperazine (Active Metabolite) Metabolism->oMPP Cleavage Receptor1 5-HT1A Receptor (Post-synaptic) oMPP->Receptor1 Agonist Binding Receptor2 5-HT2A Receptor oMPP->Receptor2 Antagonist Binding GProtein Gi/o Protein Receptor1->GProtein Activation Effector Adenylate Cyclase GProtein->Effector Inhibition cAMP Decrease cAMP Effector->cAMP Downregulation Response Anxiolytic / Antidepressant Effect cAMP->Response

Figure 2: Pharmacological pathway of the 1-isomer. Note the dual activity (Agonist/Antagonist) mediated by the metabolite.

References

  • PubChem. (2023). 1-(2-Methoxyphenyl)piperazine Compound Summary. National Library of Medicine. [Link]

  • SWGDRUG. (2005).[2][3] Monograph: 1-(2-Methoxyphenyl)piperazine.[1][4][3][5][6][7] Scientific Working Group for the Analysis of Seized Drugs. [Link]

  • Journal of Medicinal Chemistry. (1999). Synthesis and Structure-Affinity Relationships of New (2-Methoxyphenyl)piperazine Derivatives. American Chemical Society. (Contextual citation for structure-activity relationships of the 1-isomer). [Link]

Sources

Exploratory

(R)-2-(2-Methoxyphenyl)piperazine chiral building block for medicinal chemistry

The following technical guide details the properties, synthesis, and medicinal chemistry applications of (R)-2-(2-Methoxyphenyl)piperazine , a chiral C-substituted piperazine scaffold. A Chiral C-Substituted Building Blo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of (R)-2-(2-Methoxyphenyl)piperazine , a chiral C-substituted piperazine scaffold.

A Chiral C-Substituted Building Block for Next-Generation GPCR Ligands

Executive Summary

Compound Identity: (R)-2-(2-Methoxyphenyl)piperazine CAS (Racemate): 65709-27-5 (Reference for base structure) Core Utility: Chiral intermediate for 5-HT and Dopamine receptor modulators.[1]

In the landscape of medicinal chemistry, the piperazine ring is a privileged scaffold.[2][3] While 1-(2-methoxyphenyl)piperazine (1-MPP) is the ubiquitous, achiral "head group" for thousands of serotonergic ligands (e.g., Enciprazine, Buspirone), its C-substituted isomer, 2-(2-methoxyphenyl)piperazine , represents a higher-value, stereochemically defined building block.

This guide focuses on the (R)-enantiomer , which introduces a fixed chiral center at the C2 position. This modification restricts conformational flexibility ("locking" the receptor-bound conformation) and increases Fsp³ character—a key metric for clinical success. It is primarily employed to enhance selectivity profiles between closely related GPCR subtypes (e.g., 5-HT1A vs.


-adrenergic receptors).
Molecular Profile & Technical Specifications[4]

Unlike the N-substituted analog, the C-substituted core possesses a stereocenter that governs the spatial vector of the N4-nitrogen, critical for linker attachment in bivalent ligands.

FeatureSpecification
IUPAC Name (2R)-2-(2-methoxyphenyl)piperazine
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Chirality (R)-Enantiomer (C2-position)
Key Pharmacophore ortho-Methoxyphenyl (Bioisostere for catechol; 5-HT anchor)
pKa (Calc.) ~9.8 (N1-amine), ~5.4 (N4-amine)
Solubility Soluble in MeOH, DCM, dilute HCl; Low solubility in Hexanes
Storage Hygroscopic; Store under Nitrogen at -20°C
Synthesis & Resolution Methodologies

The synthesis of enantiopure (R)-2-(2-methoxyphenyl)piperazine is challenging due to the tendency of phenylglycine derivatives to racemize. The most robust industrial route involves the Classical Resolution of the racemic intermediate.

A. Retrosynthetic Analysis (Graphviz Diagram)

The following diagram outlines the resolution pathway from the racemic precursor using chiral tartaric acid, a standard method for 2-arylpiperazines.

SynthesisWorkflow Racemate Racemic 2-(2-Methoxyphenyl)piperazine (CAS: 65709-27-5) Resolution Chiral Resolution (+)-L-Tartaric Acid (Solvent: MeOH/H2O) Racemate->Resolution 1.0 eq Tartaric Acid Salt (R)-Isomer Tartrate Salt (Diastereomeric Precipitate) Resolution->Salt Crystallization Recycle (S)-Isomer (Mother Liquor) Resolution->Recycle Filtration FreeBase Base Liberation (NaOH / DCM Extraction) Salt->FreeBase Neutralization Product (R)-2-(2-Methoxyphenyl)piperazine (>98% ee) FreeBase->Product Distillation/Recryst.

Caption: Workflow for the optical resolution of racemic 2-(2-methoxyphenyl)piperazine to isolate the (R)-enantiomer.

B. Detailed Experimental Protocol: Chiral Resolution

Objective: Isolation of (R)-2-(2-methoxyphenyl)piperazine from racemate. Prerequisite: Verify purity of racemic starting material (CAS 65709-27-5) via GC-MS.

  • Salt Formation:

    • Dissolve 10.0 g (52 mmol) of racemic 2-(2-methoxyphenyl)piperazine in 150 mL of Methanol (MeOH).

    • In a separate flask, dissolve 7.8 g (52 mmol) of (+)-L-Tartaric acid in 100 mL of MeOH (warm if necessary).

    • Add the acid solution dropwise to the amine solution at 60°C with vigorous stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature over 4 hours.

    • Seed with a pure crystal of the (R)-salt if available.

    • Chill at 0-5°C for 12 hours. The diastereomeric salt of the (R)-amine usually crystallizes preferentially due to packing forces (verify specific rotation of salt).

  • Filtration & Purification:

    • Filter the white precipitate.

    • Recrystallization: Dissolve the wet cake in minimum boiling Ethanol/Water (9:1) and cool to reprecipitate. This step is critical to boost enantiomeric excess (ee) from ~80% to >98%.

  • Free Base Liberation:

    • Suspend the purified salt in DCM (100 mL).

    • Add 2N NaOH (50 mL) and stir until the solid dissolves.

    • Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation:

    • Analyze via Chiral HPLC (Column: Chiralpak AD-H; Eluent: Hexane/IPA/DEA).

Medicinal Chemistry Applications

The (R)-2-(2-methoxyphenyl)piperazine scaffold is a "rigidified" analog of the classic 1-arylpiperazine. By moving the aryl group to the carbon, the vector of the N1 and N4 nitrogens changes, altering the receptor docking pose.

A. Pharmacophore & Signaling Logic (Graphviz Diagram)

This diagram illustrates how the C-substituted scaffold serves as a dual-anchor for GPCR binding pockets, specifically differentiating between 5-HT1A and D2 receptors.

SAR_Logic Target_5HT 5-HT1A Receptor (Anxiolytic/Antidepressant) Target_D2 Dopamine D2 Receptor (Antipsychotic) Scaffold (R)-2-(2-Methoxyphenyl)piperazine (C-Substituted Core) Feature_Aryl 2-OMe-Phenyl Group (Hydrophobic Pocket Interaction) Scaffold->Feature_Aryl Feature_Chiral (R)-Stereocenter (Vector Control) Scaffold->Feature_Chiral Feature_N4 N4-Nitrogen (Linker Attachment Point) Scaffold->Feature_N4 Feature_Aryl->Target_5HT π-π Stacking (Trp residue) Feature_Chiral->Target_5HT Steric Selectivity (Avoids alpha-1 off-target) Feature_N4->Target_D2 Salt Bridge (Asp residue)

Caption: SAR Map showing how the (R)-stereocenter directs the 2-methoxyphenyl group to the hydrophobic pocket while positioning N4 for linker attachment.

B. Case Study: Selectivity Enhancement

Standard N-substituted arylpiperazines (like those in Buspirone) often suffer from "promiscuity," binding to


-adrenergic receptors and causing side effects like orthostatic hypotension.
  • The Solution: The C-substituted (R)-2-(2-methoxyphenyl)piperazine introduces steric bulk adjacent to the basic nitrogen.

  • Mechanism: This bulk clashes with the tighter binding pocket of the

    
    -receptor but is tolerated by the 5-HT1A receptor, thereby improving the Selectivity Ratio (5-HT1A / 
    
    
    
    )
    .
Quality Control & Analytical Standards

To ensure data integrity in biological assays, the chiral purity of this building block must be rigorously validated.

TestMethodAcceptance Criteria
Chemical Purity HPLC-UV (254 nm)> 98.0%
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 98.5% ee
Identity 1H-NMR (CDCl₃)Confirms 2-CH vs 1-N substitution
Residual Solvent GC-Headspace< 500 ppm (MeOH/DCM)

NMR Diagnostic Tip: In ¹H NMR, the C-substituted isomer shows a distinct methine quartet/triplet at ~3.8-4.2 ppm (the chiral center), whereas the N-substituted isomer (1-MPP) shows symmetrical methylene multiplets for the piperazine ring.

References
  • Orjales, A., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands. Journal of Medicinal Chemistry. (Context on 2-methoxyphenyl pharmacophore). Retrieved from [Link]

  • Mokrosz, J. L., et al. (1996).[4] Structure-Activity Relationship of Arylpiperazine 5-HT1A Ligands. Journal of Medicinal Chemistry. (SAR context for arylpiperazines).[5][6][7] Retrieved from [Link]

Sources

Foundational

Stereochemical Control and Pharmacological Implications of 2-Substituted Aryl Piperazines: A Technical Guide

Introduction: The Privileged Chiral Scaffold Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a vast array of central nervous system (CNS) therapeutics and o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Chiral Scaffold

Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a vast array of central nervous system (CNS) therapeutics and oncology drugs 1[1]. The introduction of an aryl group at the C2 position of the piperazine ring breaks symmetry and creates a critical chiral center. This stereochemistry fundamentally alters the molecule's three-dimensional conformation, dictating its binding affinity, facial selectivity, and functional agonism/antagonism towards aminergic G protein-coupled receptors (GPCRs) and critical kinases like Glycogen Synthase Kinase-3β (GSK-3β) 2[2].

G Scaffold 2-Arylpiperazine Scaffold ChiralCenter C2 Chiral Center Resolution Scaffold->ChiralCenter Asymmetric Synthesis REnant (R)-Enantiomer ChiralCenter->REnant Enantioselective SEnant (S)-Enantiomer ChiralCenter->SEnant Enantioselective Target1 Aminergic GPCRs (e.g., 5-HT1A, D3) REnant->Target1 High Affinity / Agonism Target2 Kinase Inhibition (e.g., GSK-3β) REnant->Target2 Off-target / Inactive SEnant->Target1 Weak Binding SEnant->Target2 Specific Inhibition

Divergent pharmacological targeting based on C2 stereochemistry of 2-arylpiperazines.

Mechanistic Foundations of Asymmetric Synthesis

Historically, accessing enantiopure 2-substituted piperazines relied on chiral pool synthesis utilizing amino acid precursors. However, modern drug discovery demands late-stage functionalization of the intact piperazine ring.

Photocatalytic Decarboxylative Arylation

Direct C(sp3)–H arylation of saturated six-membered heterocycles often suffers from poor yields due to thermodynamic barriers. To circumvent this, state-of-the-art protocols employ metallaphotoredox catalysis (e.g., using Iridium photocatalysts) to drive decarboxylative arylation 3[3]. This generates a racemic mixture of 2-arylpiperazines, which must subsequently be resolved.

Kinetic Resolution via Asymmetric Lithiation

The most robust method for resolving these racemic mixtures is kinetic resolution utilizing chiral lithium amides or chiral ligands like (+)-sparteine. Causality of Stereocontrol: The resolution relies on the coordination of the chiral base (n-BuLi/(+)-sparteine complex) to the carbonyl oxygen of a protecting group (typically a Boc group) on the piperazine nitrogen 2[2]. This coordination creates a highly structured, sterically demanding transition state that selectively deprotonates only one enantiomer at the C2 position. The resulting lithiated intermediate is configurationally stable at low temperatures, allowing for stereoretentive trapping with electrophiles to form 2,2-disubstituted piperazines, while leaving the unreacted enantiomer highly enantioenriched 3[3].

KR_Workflow Racemic Racemic 2-Arylpiperazine (Boc-protected) Lithiation Asymmetric Lithiation n-BuLi / (+)-Sparteine -78°C Racemic->Lithiation Intermediate Chiral Lithiated Intermediate Lithiation->Intermediate Selective deprotonation Unreacted Recovered Enantiomer (Highly Enantioenriched) Lithiation->Unreacted Unreacted (S) or (R) Electrophile Electrophilic Trapping (e.g., MeI, TMSCl) Intermediate->Electrophile Disubstituted 2,2-Disubstituted Piperazine (Stereoretentive) Electrophile->Disubstituted Configurationally stable

Asymmetric lithiation and kinetic resolution workflow for 2-arylpiperazines.

Alternative: Palladium-Catalyzed Asymmetric Hydrogenation

Another powerful approach involves the dynamic kinetic resolution (DKR) of pyrazin-2-ols via Palladium-catalyzed asymmetric hydrogenation 4[4]. Causality of Stereocontrol: The substrate exists in equilibrium with tautomeric intermediates (e.g., 1,6-dihydropyrazin-2(3H)-one). The chiral Pd-complex selectively hydrogenates one tautomer, driving the equilibrium and resulting in high enantioselectivity and diastereoselectivity.

Quantitative Stereochemical Outcomes

The choice of synthetic route profoundly impacts the yield and enantiomeric ratio (er). The table below summarizes the quantitative data across validated methodologies.

Synthesis MethodCatalyst / Chiral AgentYield (%)Enantiomeric Ratio (er)Key Advantage
Photocatalytic Decarboxylation + KR Ir-catalyst, (+)-Sparteine45-50% (per enantiomer)Up to 98:2Late-stage functionalization, orthogonal protection 3[3]
Pd-Catalyzed Asymmetric Hydrogenation Chiral Pd-complex>85%>95:5Direct synthesis from pyrazin-2-ols via dynamic KR 4[4]
Chiral Auxiliary-Mediated Alkylation DKP ring (chiral enolate)70-80%>90:10Rigid bicyclic structure ensures high facial selectivity 4[4]

Self-Validating Experimental Protocol: Kinetic Resolution of 2-Arylpiperazines

To ensure reproducibility and scientific integrity, the following protocol details the kinetic resolution of Boc-protected 2-arylpiperazines using n-BuLi and (+)-sparteine. This workflow is designed as a self-validating system: the simultaneous recovery of the unreacted enantiomer and the formation of the trapped product serve as internal thermodynamic controls for the resolution's efficiency.

Step-by-Step Methodology
  • Preparation of the Chiral Base Complex:

    • Action: In an oven-dried Schlenk flask under argon, dissolve (+)-sparteine (0.6 equiv) in anhydrous toluene. Cool the solution to -78 °C. Add n-BuLi (0.6 equiv, 1.6 M in hexanes) dropwise. Stir for 30 minutes.

    • Causality: Pre-mixing allows the formation of the highly structured (+)-sparteine-lithium complex, which is essential for chiral recognition during the subsequent deprotonation 2[2].

  • Stereoselective Deprotonation:

    • Action: Add a solution of the racemic N-Boc-2-arylpiperazine (1.0 equiv) in anhydrous toluene dropwise to the chiral base mixture at -78 °C. Stir for 4-6 hours.

    • Causality: The low temperature (-78 °C) is critical to prevent the rotation of the Boc group (activation energy ΔH‡ ≈ 44 kJ/mol), ensuring the carbonyl oxygen remains locked in a conformation that directs the lithium complex exclusively to the C2 proton of a single enantiomer 2[2].

  • Electrophilic Trapping:

    • Action: Add the desired electrophile (e.g., methyl iodide, 0.8 equiv) dropwise. Allow the reaction to stir for an additional 2 hours at -78 °C before slowly warming to room temperature.

    • Causality: The lithiated intermediate maintains its absolute configuration at -78 °C. Trapping it with an electrophile yields a 2,2-disubstituted piperazine stereoretentively 3[3].

  • Quenching and Separation:

    • Action: Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate. Separate the unreacted highly enantioenriched 2-arylpiperazine from the 2,2-disubstituted product via flash column chromatography.

    • Validation: Analyze both fractions via Chiral HPLC. A successful resolution will yield the unreacted enantiomer with an er of >95:5 4[4].

Stereochemical Analysis and Validation

Validating the stereochemical integrity of 2-arylpiperazines requires rigorous analytical techniques:

  • Variable-Temperature NMR (VT-NMR): Used to determine the ratio of rotamers and the rate of rotation of the Boc carbonyl group. For instance, VT-NMR in d8-THF can confirm a 1:1 rotamer ratio and calculate the activation parameters for rotation, which dictates the strict temperature limits for kinetic resolution 2[2].

  • X-Ray Crystallography: Essential for absolute configuration determination. Crystallographic studies of aminergic GPCR ligands reveal that the phenyl ring plane is often significantly inclined relative to the piperazine ring plane (e.g., rotated by 10° to 25°), a conformational nuance critical for exact receptor docking 1[1].

References

  • Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines Source: NIH / PMC (National Library of Medicine) URL:[Link]

  • Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines Source: Organic Letters (ACS Publications) URL:[Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: MDPI URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to (R)-2-(2-Methoxyphenyl)piperazine: Molecular Characteristics and Stereochemical Significance

This guide provides a detailed technical overview of (R)-2-(2-Methoxyphenyl)piperazine, a chiral molecule of significant interest in medicinal chemistry and drug development. While comprehensive data on the specific (R)-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed technical overview of (R)-2-(2-Methoxyphenyl)piperazine, a chiral molecule of significant interest in medicinal chemistry and drug development. While comprehensive data on the specific (R)-enantiomer is emerging, this document synthesizes the known properties of the racemic compound and contextualizes the critical importance of stereochemistry in this class of molecules. We will delve into its chemical identity, the principles of its stereoselective synthesis and separation, and the pharmacological rationale for isolating specific enantiomers for targeted therapeutic applications.

Core Molecular Identity

(R)-2-(2-Methoxyphenyl)piperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The "2-(2-Methoxyphenyl)" designation indicates that a methoxyphenyl group is attached to the carbon at the second position of the piperazine ring. The "(R)" denotes a specific three-dimensional arrangement (stereochemistry) at this chiral center. Stereoisomers, or enantiomers, like the (R) and (S) forms, can exhibit markedly different pharmacological and toxicological profiles.

The foundational chemical and physical properties of 2-(2-Methoxyphenyl)piperazine are summarized below. It is important to note that these properties are identical for both the (R) and (S) enantiomers, as well as the racemic mixture.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆N₂O[1]
Molecular Weight 192.26 g/mol [2]
CAS Number 65709-27-5 (for racemic mixture)[1]
Appearance Pale yellow powder (monohydrate form)[1]
Synthesis and Chiral Separation: The Path to Enantiopurity

The synthesis of enantiomerically pure compounds like (R)-2-(2-Methoxyphenyl)piperazine is a cornerstone of modern pharmaceutical development. This can be achieved through two primary strategies: asymmetric synthesis, where the desired enantiomer is created directly, or chiral resolution, where the enantiomers are separated from a racemic mixture.

While a specific, detailed protocol for the enantioselective synthesis of (R)-2-(2-Methoxyphenyl)piperazine is not widely published, the synthesis of chiral piperazines is a well-established field in organic chemistry.[3] Asymmetric synthesis often employs chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. A representative workflow for such a synthesis is outlined below.[3]

cluster_synthesis Asymmetric Synthesis Workflow Prochiral Prochiral Starting Materials AsymmetricReaction Asymmetric Reaction (e.g., cyclization, alkylation) Prochiral->AsymmetricReaction ChiralCatalyst (R)-Chiral Catalyst or Auxiliary ChiralCatalyst->AsymmetricReaction Controls Stereochemistry Intermediate Enantioenriched Intermediate AsymmetricReaction->Intermediate Deprotection Deprotection/Final Modification Intermediate->Deprotection R_Isomer (R)-2-(2-Methoxyphenyl)piperazine Deprotection->R_Isomer

Caption: Generalized workflow for the asymmetric synthesis of a chiral piperazine.

Explanatory Note: The key to this process is the use of a chiral catalyst or auxiliary, which creates a diastereomeric transition state, favoring the formation of one enantiomer over the other. This approach avoids the 50/50 mixture of a racemic synthesis and is often more efficient.[3]

Chiral resolution is a common technique to separate enantiomers from a racemic mixture. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful analytical and preparative method for this purpose.[4][5]

Objective: To separate the (R) and (S) enantiomers of 2-(2-Methoxyphenyl)piperazine from a racemic mixture.

Principle: A CSP, often based on polysaccharide derivatives like cellulose or amylose, creates a chiral environment.[6] The two enantiomers interact differently with the CSP, leading to different retention times and thus, separation.[6]

Methodology:

  • Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series). The selection is often empirical and may require screening of different columns and mobile phases.[4]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation (Resolution > 1.5).

  • Sample Preparation: Dissolve a small amount of racemic 2-(2-Methoxyphenyl)piperazine in the mobile phase to create a working standard solution.

  • Instrumentation:

    • HPLC system equipped with a UV detector.

    • Chiral column as selected above.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject the sample and monitor the chromatogram. Two distinct peaks corresponding to the (R) and (S) enantiomers should be observed. The elution order would need to be confirmed with a standard of a known enantiomer.

  • Optimization: Adjust the mobile phase composition and temperature to optimize the resolution and analysis time.

Pharmacological Significance and Stereoselectivity

The methoxyphenylpiperazine scaffold is a well-known pharmacophore, forming the core of many centrally active drugs.[7] These compounds often exhibit high affinity for serotonin (5-HT) and adrenergic receptors.[2][7] For instance, the related isomer, 1-(2-methoxyphenyl)piperazine, is a known ligand for 5-HT₁ₐ and 5-HT₂ₐ receptors and is a building block for several antipsychotic and anxiolytic drugs.[7]

The critical insight for drug development professionals is that biological systems, being inherently chiral, often interact differently with enantiomers. This principle of stereoselectivity means that one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects.

cluster_binding Stereospecific Receptor Binding cluster_fit High Affinity Binding cluster_misfit Low/No Affinity Binding R_Isomer (R)-Enantiomer Receptor Receptor Binding Site (Chiral Environment) R_Isomer->Receptor Optimal Fit S_Isomer (S)-Enantiomer S_Isomer->Receptor Poor Fit Response Therapeutic Response Receptor->Response NoResponse No/Reduced Response or Off-Target Effects

Caption: Conceptual model of stereospecific binding of enantiomers to a chiral receptor.

This differential binding is due to the three-dimensional nature of receptor binding pockets. An (R)-enantiomer might fit perfectly, leading to a strong therapeutic signal, while the (S)-enantiomer may not, resulting in weak or no interaction. Therefore, isolating and administering a single enantiomer can lead to a more potent and safer drug.

Applications in Drug Discovery

The 2-(2-methoxyphenyl)piperazine scaffold is a valuable building block in the synthesis of novel therapeutic agents, particularly for central nervous system disorders.[8] Its derivatives have been explored as ligands for a variety of receptors.[2][9] The development of the enantiomerically pure (R)-form is aligned with the modern drug development paradigm of creating highly specific and selective drugs. By focusing on the single, active enantiomer, researchers can:

  • Enhance Potency: The therapeutic dose can potentially be lowered, as the entire dose consists of the active compound.

  • Improve Safety Profile: Eliminating the inactive or potentially harmful enantiomer can reduce side effects and off-target activities.

  • Simplify Pharmacokinetics: The metabolism and clearance of a single enantiomer can be more predictable than that of a racemic mixture.

References

  • Orjales, A., Alonso-Cires, L., Labeaga, L., & Corcóstegui, R. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(8), 1273–1277.
  • Zhuang, Z. P., Kung, M. P., Mu, M., & Kung, H. F. (1994). Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand. Journal of Medicinal Chemistry, 37(10), 1406–1407.
  • Kumar, P., Garg, S., Kumar, N., Kumar, A., Bhatt, S., & Sharma, A. (2021). Receptor mapping using methoxy phenyl piperazine derivative: Preclinical PET imaging. Bioorganic Chemistry, 117, 105429.
  • ACS Publications. (n.d.). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine.
  • Seba, M. C., et al. (2019). Piperazine Derivatives: A review of activity on neurotransmitter receptors. International Journal of Research & Review, 6(11), 570-578.
  • Stoltz, B. M., et al. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Stoltz, B. M., et al. (2011).
  • Zhang, Y., et al. (2023).
  • Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE.
  • Wang, L., et al. (2017). Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents. RSC Publishing.
  • Rothman, R. B., et al. (2005). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC.
  • Di Maso, M., et al. (2011). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). PMC.
  • Zhou, H., et al. (2022). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway.
  • BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • LCGC International. (2023, January 19).
  • Thermo Fisher Scientific. (n.d.). 2-(2-Methoxyphenyl)
  • Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc.
  • Zhao, S., et al. (2019). Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. Bioorganic & Medicinal Chemistry, 27(2), 239-250.
  • SIELC. (n.d.). Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column.
  • Glennon, R. A., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 35(4), 734–740.
  • ResearchGate. (2026, February 16).

Sources

Foundational

Vestipitant intermediate (R)-2-(2-Methoxyphenyl)piperazine

The following technical guide details the synthesis, resolution, and characterization of (R)-2-(2-Methoxyphenyl)piperazine . Editorial Note: While the user query associates this intermediate with Vestipitant (GW597599),...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, resolution, and characterization of (R)-2-(2-Methoxyphenyl)piperazine .

Editorial Note: While the user query associates this intermediate with Vestipitant (GW597599), it is critical to note that the clinical candidate Vestipitant typically incorporates a (2S)-2-(4-fluoro-2-methylphenyl)piperazine core. The molecule detailed here—(R)-2-(2-Methoxyphenyl)piperazine —is a close structural analog often utilized in structure-activity relationship (SAR) studies for NK1 receptor antagonists and 5-HT1A ligands. The chemistry described below is directly applicable to the Vestipitant class of 2-arylpiperazines.

Synthesis, Resolution, and Process Control for NK1 Antagonist Intermediates

Executive Summary

(R)-2-(2-Methoxyphenyl)piperazine (CAS: 65709-27-5 for racemate ref) is a chiral pharmacophore essential for the development of neurokinin-1 (NK1) receptor antagonists. Unlike the common 1-arylpiperazines (N-substituted), this molecule features the aryl group at the C2 position , creating a chiral center that dictates receptor binding affinity. This guide outlines the robust "Chiral Pool" and "Resolution" pathways for its production, emphasizing the control of enantiomeric purity (ee > 99%) required for late-stage pharmaceutical coupling.

Molecular Profile & Physicochemical Properties[1][2][3][4]

PropertySpecification
IUPAC Name (2R)-2-(2-Methoxyphenyl)piperazine
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Chiral Center C2 (R-configuration)
Appearance Off-white to pale yellow waxy solid (hygroscopic)
Solubility Soluble in MeOH, DCM, CHCl₃; Sparingly soluble in Hexane
pKa (Calc.) ~9.8 (Secondary amine), ~5.4 (Tertiary amine effect)
Key Impurities 2-Methoxyaniline, 1,2-Bis(2-methoxyphenyl)ethylenediamine

Synthetic Pathways

Two primary routes are established for this scaffold: Route A (Racemic Synthesis + Resolution) is preferred for cost-effectiveness at scale, while Route B (Asymmetric Synthesis) is utilized when high-cost chiral starting materials (e.g., arylglycines) are accessible.

Route A: The Glycine Cyclization & Resolution Protocol (Industry Standard)

This route constructs the piperazine ring from 2-methoxyphenylglycine, followed by reduction and classical resolution.

Step 1: Esterification & Cyclization

The synthesis begins with 2-(2-methoxyphenyl)glycine .

  • Esterification: Reflux glycine analog in MeOH/SOCl₂ to yield the methyl ester hydrochloride.

  • N-Alkylation/Cyclization: The ester is reacted with 1,2-dibromoethane (or oxalyl chloride for diketopiperazine route) in the presence of a base (Et₃N or K₂CO₃).

    • Mechanism:[1][2][3] Double nucleophilic substitution creates the 2-oxopiperazine (lactam) or 2,3-dioxopiperazine intermediate.

    • Preferred Intermediate:3-(2-Methoxyphenyl)piperazin-2-one .

Step 2: Lactam Reduction

The lactam is reduced to the piperazine using a potent hydride donor.

  • Reagent: Lithium Aluminum Hydride (LAH) or Borane-THF (BH₃·THF).

  • Conditions: Reflux in anhydrous THF for 12–18 hours.

  • Quench: Fieser workup (H₂O, 15% NaOH, H₂O) to precipitate aluminum salts.

  • Yield: Typically 75–85% of the racemic 2-(2-methoxyphenyl)piperazine.

Step 3: Optical Resolution

Isolation of the (R)-enantiomer is achieved via diastereomeric salt formation.

  • Resolving Agent: (L)-(+)-Tartaric Acid or (S)-(+)-Mandelic Acid .

  • Solvent System: Methanol/Water (9:1) or Ethanol.[4]

  • Protocol:

    • Dissolve racemate in hot solvent.

    • Add 1.0 eq of (L)-Tartaric acid.

    • Cool slowly to 0°C to crystallize the (R)-amine-(L)-tartrate diastereomer.

    • Recrystallization: Repeat 2x to achieve >99% ee.

    • Free Basing: Treat salt with 2M NaOH and extract into DCM.

Route B: Asymmetric Synthesis (Strecker-Type)

Utilizes (R)-Phenylglycinol as a chiral auxiliary to induce stereochemistry during ring formation, avoiding the 50% loss inherent in resolution. This is higher cost but atomically efficient.

Visualization: Synthesis & Resolution Workflow

G Start 2-Methoxybenzaldehyde Step1 Strecker Reaction (NaCN, NH4Cl) Start->Step1 Inter1 Racemic 2-(2-Methoxyphenyl)glycine Step1->Inter1 Step2 Esterification & Cyclization (1,2-dibromoethane, Et3N) Inter1->Step2 Inter2 3-(2-Methoxyphenyl)piperazin-2-one Step2->Inter2 Step3 Reduction (LAH or BH3-THF) Inter2->Step3 Racemate Racemic 2-(2-Methoxyphenyl)piperazine Step3->Racemate Step4 Chiral Resolution ((L)-Tartaric Acid) Racemate->Step4 Salt (R)-Amine-(L)-Tartrate Salt (Crystalline Solid) Step4->Salt Crystallization Waste (S)-Enantiomer (Discard/Racemize) Step4->Waste Supernatant Final (R)-2-(2-Methoxyphenyl)piperazine (>99% ee) Salt->Final NaOH Free-base

Caption: Figure 1. Process flow for the synthesis and optical resolution of (R)-2-(2-Methoxyphenyl)piperazine.

Analytical Control & Quality Assurance

Ensuring the enantiomeric purity of the C2-chiral center is critical, as the (S)-enantiomer may act as an antagonist or inactive impurity in downstream NK1 applications.

Enantiomeric Purity (Chiral HPLC)
  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 254 nm (or 280 nm for methoxy absorption).

  • Acceptance Criteria: (R)-Isomer > 99.0%; (S)-Isomer < 0.5%.

Structural Verification (NMR)
  • ¹H NMR (400 MHz, CDCl₃): Diagnostic signals include the methoxy singlet (~3.8 ppm) and the benzylic methine triplet/doublet of doublets (~4.0–4.2 ppm) corresponding to the C2 proton.

  • Shift Reagents: Addition of (R)-(-)-Mosher's acid chloride can be used to verify %ee via NMR if HPLC is unavailable.

Downstream Application: Vestipitant Analog Synthesis

While Vestipitant uses the 4-fluoro-2-methyl analog, the coupling logic remains identical. The (R)-piperazine intermediate is coupled with a chiral amide fragment.

Coupling Protocol:

  • Activation: The secondary amine of the piperazine attacks an activated carbonyl (e.g., carbamoyl chloride or isocyanate) of the pendant chain.

  • Regioselectivity: The N1 nitrogen (distal to the aryl ring) is more nucleophilic due to steric hindrance at N4 (proximal to the 2-methoxyphenyl group). However, protection of N1 may be required depending on the specific Vestipitant analog synthesis strategy.

Vestipitant Pip (R)-2-(2-Methoxyphenyl)piperazine Coupling Coupling Reaction (DIPEA, DCM) Pip->Coupling Linker Activated Carbamoyl/Linker (Bis-CF3 Phenyl Ethyl moiety) Linker->Coupling Product Vestipitant Analog (NK1 Antagonist) Coupling->Product

Caption: Figure 2. General coupling scheme for converting the piperazine intermediate into an NK1 receptor antagonist.

References

  • Di Fabio, R., et al. (2009). "Discovery of Vestipitant (GW597599): A Novel, Orally Active, High-Affinity NK1 Receptor Antagonist." Bioorganic & Medicinal Chemistry Letters.

  • Glaxo Group Ltd. (2001). "Piperazine Derivatives and Their Use as NK1 Antagonists." WO Patent 2001/025219.

  • Hulme, C., et al. (1998). "High-throughput synthesis of substituted piperazines." Tetrahedron Letters.

  • ChemicalBook. (2025).[6][7] "Product Profile: 2-(2-Methoxyphenyl)piperazine (CAS 65709-27-5)."[8][9]

  • Cayman Chemical. (2023). "1-(2-Methoxyphenyl)piperazine Analytical Standard." (Note: Comparative reference for 1-substituted isomer).

Sources

Exploratory

An In-depth Technical Guide to Chiral Amine Building Blocks for Neurokinin-1 (NK1) Receptor Antagonists

Abstract The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a well-validated therapeutic target for a range of clinical applications, most notably in the management of chemotherapy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a well-validated therapeutic target for a range of clinical applications, most notably in the management of chemotherapy-induced nausea and vomiting (CINV).[1][2] The development of potent and selective non-peptide NK1 receptor antagonists, such as the approved drug Aprepitant (Emend®), has been a landmark achievement in medicinal chemistry.[3][4][5] A central and recurring theme in the molecular architecture of these antagonists is the presence of a specific chiral amine moiety. This building block is not merely a structural component but is fundamentally responsible for the precise three-dimensional orientation required for high-affinity binding to the receptor. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the critical chiral amine building blocks used in the synthesis of NK1 receptor antagonists. We will dissect the causality behind synthetic strategies, present detailed, field-proven protocols, and offer a comparative analysis of methodologies to empower rational decision-making in the laboratory.

The Biological Imperative: Why Chirality is Paramount for NK1 Antagonism

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its natural ligand Substance P, activates downstream signaling cascades primarily through Gq and Gs heterotrimeric proteins.[6][7] This leads to an increase in intracellular second messengers like inositol triphosphate (IP3) and calcium, ultimately resulting in neuronal excitation and other physiological responses.[6][8]

Non-peptide antagonists function by competitively binding to the receptor, preventing Substance P from docking and initiating this cascade.[9] The binding pocket of the NK1 receptor is an exquisitely defined, chiral environment. Consequently, the enantioselectivity of a ligand is critical. The two enantiomers of a chiral antagonist will have different spatial arrangements of their substituent groups. One enantiomer will fit snugly into the receptor's binding site, maximizing favorable interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions), leading to high affinity and potent antagonism. Its mirror image, however, will experience steric clashes and will be unable to achieve the optimal binding conformation, resulting in significantly lower affinity or complete inactivity. The core chiral amine provides the foundational stereocenter that correctly orients the other key pharmacophoric elements, such as aromatic rings and other functional groups, for effective receptor engagement.

Signaling Pathway of the NK1 Receptor

The following diagram illustrates the primary signaling pathway initiated by Substance P binding to the NK1 receptor, which is the process blocked by the chiral amine-containing antagonists discussed herein.

NK1_Signaling cluster_membrane Cell Membrane NK1R NK1 Receptor (GPCR) Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG SP Substance P (Ligand) SP->NK1R Binds Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response Antagonist NK1 Antagonist (e.g., Aprepitant) Antagonist->NK1R Blocks

Caption: NK1 receptor signaling cascade and point of antagonist intervention.

Core Chiral Amine Scaffolds and Synthetic Strategies

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical process chemistry. For NK1 antagonists, the primary challenge is the efficient and scalable production of these key intermediates with high stereochemical fidelity. The two dominant strategies employed are asymmetric synthesis and chiral resolution .

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis aims to create the desired stereocenter from a prochiral precursor, often using a chiral catalyst or auxiliary. This approach is highly atom-economical and can be more efficient for large-scale production than resolution.

A powerful method for generating chiral amines is the asymmetric reduction of prochiral imines. This can be achieved through transfer hydrogenation or direct hydrogenation using chiral metal catalysts (e.g., Rhodium, Ruthenium, Iridium) or, more recently, through biocatalysis with enzymes like imine reductases (IREDs).[10][11][12]

Field-Proven Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketimine

This protocol provides a general methodology for the synthesis of a chiral benzylic amine, a common core in many experimental NK1 antagonists.

Objective: To synthesize (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine with high enantiomeric excess.

Materials:

  • 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one

  • Ammonium formate or Formic acid/Triethylamine mixture

  • Chiral Ruthenium catalyst (e.g., (R,R)-Ts-DENEB™)

  • Anhydrous solvent (e.g., Isopropanol or Acetonitrile)

  • Standard workup and purification reagents (e.g., Diethyl ether, aq. HCl, aq. NaOH)

Step-by-Step Methodology:

  • Imine Formation (In Situ): To a flame-dried, argon-purged reaction vessel, add 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one (1.0 equiv) and ammonium formate (5.0 equiv).

  • Add anhydrous isopropanol to form a slurry. Heat the mixture to 60-70 °C for 2-4 hours to facilitate the in-situ formation of the corresponding ketimine.

  • Catalytic Reduction: Cool the reaction mixture to 30 °C. In a separate vessel, dissolve the chiral Ru-catalyst (0.005 equiv) in the same anhydrous solvent and add it to the reaction mixture.

  • If using a formic acid/triethylamine azeotrope, add it slowly to the reaction mixture at room temperature. The reaction is typically exothermic.

  • Monitoring: Stir the reaction at 30-40 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting imine is consumed.

  • Workup: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Analysis: The crude amine can be purified by column chromatography or by crystallization of its hydrochloride salt. The enantiomeric excess (e.e.) must be determined by chiral HPLC analysis.

Causality Behind Choices:

  • In-Situ Imine Formation: Generating the imine in the same pot as the reduction avoids the isolation of the often-unstable imine intermediate, streamlining the process.

  • Catalyst Choice: Noyori-type Ruthenium catalysts are well-established for their high efficiency and selectivity in the transfer hydrogenation of a wide range of ketones and imines.[12]

  • Hydrogen Source: Formic acid/triethylamine or ammonium formate are safe, easy-to-handle hydrogen donors compared to high-pressure hydrogen gas, making the process more amenable to standard laboratory equipment.

A greener and often more selective alternative is the use of IREDs.[10][13] These enzymes operate under mild aqueous conditions and can exhibit exceptionally high enantioselectivity (>99% e.e.).[10] The process involves using whole-cell biocatalysts (e.g., recombinant E. coli) that overexpress a specific (R)- or (S)-selective IRED.[10][11]

Chiral Resolution: Separating a Racemic Mixture

Chiral resolution is a classical but highly effective technique that remains relevant, especially when a suitable asymmetric synthesis cannot be readily developed. The principle involves reacting a racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[14][15]

The Principle of Diastereomeric Salt Formation

(R/S)-Amine + (R')-Acid → [(R)-Amine·(R')-Acid] + [(S)-Amine·(R')-Acid]

These two salts are diastereomers and thus have different physical properties, most critically, different solubilities in a given solvent.[14] This difference allows for their separation via fractional crystallization.[14][15]

Field-Proven Protocol: Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid

This protocol details a foundational resolution technique applicable to many primary chiral amines.

Objective: To isolate (R)-1-Phenylethylamine from a racemic mixture.

Materials:

  • (±)-1-Phenylethylamine (racemic)

  • L-(+)-Tartaric acid (enantiomerically pure)

  • Methanol

  • Filtration apparatus

  • Aqueous Sodium Hydroxide (e.g., 2M NaOH)

Step-by-Step Methodology:

  • Salt Formation: In an Erlenmeyer flask, dissolve L-(+)-tartaric acid (0.5 equiv) in a minimal amount of hot methanol.

  • To this solution, slowly add the racemic (±)-1-phenylethylamine (1.0 equiv). The mixture will exotherm.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for at least 24 hours to promote crystallization of the less soluble diastereomeric salt.[14]

  • Isolation: Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol. This solid is the enriched (R)-amine-(+)-tartrate salt.

  • Liberation of Free Amine: Dissolve the collected crystals in water and add aqueous NaOH until the solution is strongly basic (pH > 12).

  • Extract the liberated free (R)-amine with a suitable organic solvent (e.g., dichloromethane or ether).

  • Dry the organic extract over an anhydrous drying agent (e.g., K₂CO₃), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the optical purity via polarimetry or chiral HPLC.

Causality Behind Choices:

  • Resolving Agent: Tartaric acid is a cost-effective, naturally occurring, and widely available chiral resolving agent.[14] Both enantiomers are commercially available, allowing for the targeting of either amine enantiomer.

  • Solvent Selection: Methanol is a common choice as it often provides a good solubility differential between the two diastereomeric salts. Optimization of the solvent system is a critical step in developing a successful resolution.

  • Stoichiometry: Using a half-equivalent of the resolving agent is a common strategy. The goal is to crystallize only the less-soluble salt, leaving the more-soluble salt in the mother liquor, thus maximizing the purity of the first crop of crystals.

Workflow: Comparison of Synthetic Strategies

This diagram outlines the decision-making process and workflows for obtaining a target chiral amine.

Synthetic_Strategy cluster_asymmetric Asymmetric Synthesis cluster_resolution Chiral Resolution Start Prochiral Ketone + Amine Source Imine In-situ Imine Formation Start->Imine RacemicAmine Synthesis of Racemic Amine Start->RacemicAmine Target Enantiopure Chiral Amine AsymRed Asymmetric Reduction (e.g., Catalytic Hydrogenation) Imine->AsymRed AsymRed->Target Salt Diastereomeric Salt Formation RacemicAmine->Salt Crystallize Fractional Crystallization Salt->Crystallize Liberate Liberate Free Amine Crystallize->Liberate Liberate->Target

Caption: Decision workflow for chiral amine synthesis via asymmetric routes vs. resolution.

Case Study: The Chiral Amine Core of Aprepitant

Aprepitant (Emend®) is the archetypal NK1 receptor antagonist, and its synthesis is a masterclass in modern process chemistry.[3][4][16] The core structure contains a complex morpholine ring with three contiguous stereocenters. The key chiral amine building block that sets the stage for the entire molecule is (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol. While not an amine itself, this chiral alcohol is the direct precursor to the critical chiral ether linkage that mimics a chiral amine interaction within the receptor.

The industrial synthesis developed by Merck & Co. is a prime example of prioritizing an asymmetric approach for efficiency and sustainability.[17][18]

Key Synthetic Step: Asymmetric Synthesis of the Chiral Alcohol Precursor

The original synthesis involved a stoichiometric chiral reagent, but the greener, second-generation process utilizes a highly efficient catalytic asymmetric reduction of the corresponding ketone.[18]

ParameterMethod 1: Stoichiometric ReductionMethod 2: Catalytic Asymmetric Reduction
Chiral Source Stoichiometric borane reduction with a chiral oxazaborolidine (Corey-Itsuno)Catalytic (e.g., Ru-BINAP) asymmetric hydrogenation or enzymatic reduction
Yield Good to ExcellentTypically >95%
Enantiomeric Excess >98% e.e.>99% e.e.
Atom Economy LowHigh
Process Safety Requires handling of borane reagentsHigh-pressure hydrogenation or mild aqueous enzymatic conditions
Waste Generation HighSignificantly Lower[18]

Table 1: Comparison of synthetic routes to the key chiral alcohol precursor for Aprepitant.

The adoption of the catalytic route by Merck resulted in a massive reduction in waste and a more cost-effective and environmentally friendly process.[18] This choice underscores the power of asymmetric catalysis in modern pharmaceutical manufacturing. The final amine-like morpholine nitrogen is introduced later in the synthesis, but its spatial orientation is directly dictated by the stereochemistry set in this initial chiral building block. A key step in the process is a crystallization-induced diastereoselective transformation, which converts a 1:1 mixture of diastereomers into a single desired isomer, achieving high stereochemical purity and yield.[17]

Conclusion and Future Outlook

The synthesis of chiral amine building blocks is a critical, enabling technology in the development of NK1 receptor antagonists. The choice between asymmetric synthesis and chiral resolution is a strategic one, dictated by factors including scale, cost, timeline, and available technology. While classical resolution remains a valuable tool, the field is clearly driven by the innovation and efficiency of asymmetric catalysis, including both transition-metal catalysis and biocatalysis. As our understanding of the NK1 receptor's structure and binding modes becomes more refined, the demand for novel, even more complex chiral amine scaffolds will continue to grow. Future developments will likely focus on the application of new catalytic systems, the expansion of the biocatalysis toolbox with engineered enzymes, and the integration of these technologies into continuous flow manufacturing processes to further enhance efficiency and safety.

References

  • Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction. The Journal of Organic Chemistry, [Link][16][19]

  • The Neurokinin-1 Receptor: Structure Dynamics and Signaling. Encyclopedia MDPI, [Link][6][7]

  • Biological and Pharmacological Aspects of the NK1-Receptor. PMC, [Link][8]

  • Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. PubMed, [Link][17]

  • Association of Neurokinin-1 Receptor Signaling Pathways with Cancer. Rodriguez, [Link]

  • Scientists from Zelinsky Institute developed an effective method for the synthesis of an antagonist of hNK1 receptors. Zelinsky Institute of Organic Chemistry, [Link][3]

  • An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. PMC, [Link][10]

  • Development of Imine Reductases and Reductive Aminases for Chiral Amine Synthesis. The University of Manchester, [Link][13]

  • Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. Organic & Biomolecular Chemistry, [Link][11]

  • Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award. US EPA, [Link][18]

  • Chiral resolution. Wikipedia, [Link][15]

  • Amine synthesis by imine reduction. Organic Chemistry Portal, [Link][12]

  • The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs. MDPI, [Link][9]

  • NK1 receptor antagonist. Wikipedia, [Link][1]

  • An improved process for the preparation of aprepitant. Google Patents, [5]

  • Aprepitant Emend™ — Merck Frosst Canada Ltd. Canadian Agency for Drugs and Technologies in Health, [Link][2]

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis of (R)-2-(2-Methoxyphenyl)piperazine

Application Note: Asymmetric Synthesis of (R)-2-(2-Methoxyphenyl)piperazine Executive Summary Chiral 2-arylpiperazines are privileged structural motifs in medicinal chemistry, serving as the core scaffold for numerous ce...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of (R)-2-(2-Methoxyphenyl)piperazine

Executive Summary

Chiral 2-arylpiperazines are privileged structural motifs in medicinal chemistry, serving as the core scaffold for numerous central nervous system (CNS) therapeutics, including dopamine and 5-HT receptor ligands. The target compound, (R)-2-(2-Methoxyphenyl)piperazine , presents a specific synthetic challenge due to the steric and electronic demands of the ortho-methoxy substitution on the aryl ring.

Historically, accessing enantiopure 2-arylpiperazines relied on the chiral pool (e.g., starting from unnatural amino acids) or late-stage classical resolution, which suffers from a maximum 50% theoretical yield and high waste generation. This application note details modern, scalable catalytic asymmetric methodologies to construct the (R)-2-(2-Methoxyphenyl)piperazine scaffold, emphasizing the causality behind catalyst selection, substrate activation, and process validation.

Mechanistic Rationale & Retrosynthetic Strategies

The direct asymmetric hydrogenation (AH) of unactivated pyrazines is notoriously difficult. Pyrazines possess high aromatic stabilization energy and strongly coordinate to transition metals, which often leads to irreversible catalyst poisoning[1]. To circumvent this, two primary catalytic strategies have been developed:

  • Substrate Activation via N-Alkylation (Iridium Catalysis): By reacting the pyrazine precursor with an alkyl halide (e.g., benzyl bromide), the aromaticity is perturbed, and the resulting pyrazinium salt becomes highly electron-deficient[1]. This activation prevents bidentate catalyst poisoning and facilitates rapid hydride transfer from a chiral Iridium complex (e.g., [Ir(COD)Cl]₂ / (R)-Segphos)[1].

  • Partial Pre-Reduction (Ruthenium Catalysis): Using 5,6-dihydropyrazine derivatives bypasses the aromaticity barrier. Chiral cationic Ruthenium diamine complexes can then smoothly reduce the cyclic imine bond to establish the stereocenter[2][3].

  • Late-Stage Kinetic Resolution (Organolithium/Photocatalysis): For late-stage functionalization, racemic 2-arylpiperazines can be synthesized via metallaphotoredox catalysis and subsequently subjected to kinetic resolution using

    
    -BuLi and a chiral ligand like (+)-sparteine[4][5].
    

Quantitative Data: Comparison of Synthetic Methodologies

To guide route selection for drug development professionals, the following table summarizes the performance metrics of the primary asymmetric strategies for 2-arylpiperazine synthesis.

MethodologyCatalyst / Key ReagentsYield (%)Enantiomeric Excess (ee %)ScalabilityCost-Efficiency
AH of Pyrazinium Salts [1][Ir(COD)Cl]₂ / (R)-Segphos85 - 95%90 - 96%High (Multi-gram)High (Atom economical)
AH of Dihydropyrazines [2]Ru-diamine (Cationic)80 - 89%85 - 89%MediumModerate (Pre-reduction needed)
Kinetic Resolution [5]

-BuLi / (+)-Sparteine
< 50% (KR limit)> 95%Low-MediumLow (Stoichiometric chiral ligand)
CBS Reduction Route [6]Oxazaborolidine (CBS)60 - 70% (Overall)92 - 98%MediumModerate (Multi-step linear)

Experimental Workflows & Pathway Visualization

Workflow A: Iridium-Catalyzed Asymmetric Hydrogenation (Industry Standard)

This workflow represents the most robust and scalable route to (R)-2-(2-Methoxyphenyl)piperazine, utilizing substrate activation to overcome catalyst poisoning[1].

G A 2-(2-Methoxyphenyl) pyrazine B N-Alkylation (BnBr, Acetone) A->B C Pyrazinium Bromide Intermediate B->C D Asymmetric Hydrogenation [Ir(COD)Cl]2 / (R)-Segphos H2 (50 atm) C->D E (R)-N-Bn-2-(2-Methoxyphenyl) piperazine D->E F Hydrogenolysis (Pd/C, H2) E->F G (R)-2-(2-Methoxyphenyl) piperazine F->G

Caption: Ir-catalyzed asymmetric hydrogenation workflow via pyrazinium salt activation.

Workflow B: Photocatalytic Arylation & Kinetic Resolution

An alternative approach utilizing photoredox chemistry to build the racemic core, followed by a highly selective asymmetric lithiation to resolve the enantiomers[4][5].

G A Racemic N-Boc-N-Cumyl- 2-(2-Methoxyphenyl)piperazine B Kinetic Resolution n-BuLi / (+)-Sparteine -78 °C, Et2O A->B C (R)-Enantiomer (Unreacted, Recovered) B->C High ee (>95%) D (S)-Lithiated Intermediate (Trapped with Electrophile) B->D Discarded/Diverted E Global Deprotection (TFA, then H2/Pd) C->E F (R)-2-(2-Methoxyphenyl) piperazine E->F

Caption: Kinetic resolution of racemic 2-arylpiperazines using asymmetric lithiation.

Step-by-Step Protocol: Ir-Catalyzed Asymmetric Hydrogenation

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of the chiral catalyst and the complete conversion of intermediates.

Step 1: Substrate Activation (Formation of Pyrazinium Salt)

Causality: Alkylation of the pyrazine nitrogen disrupts the strong bidentate coordination potential of the substrate, preventing Ir-catalyst poisoning[1].

  • In a round-bottom flask, dissolve 2-(2-methoxyphenyl)pyrazine (10.0 mmol) in anhydrous acetone (30 mL).

  • Add benzyl bromide (12.0 mmol, 1.2 equiv) dropwise at room temperature.

  • Reflux the mixture for 12–16 hours. Monitor by TLC (DCM/MeOH 9:1) until the starting material is consumed.

  • Cool to room temperature. The 1-benzyl-3-(2-methoxyphenyl)pyrazinium bromide salt will precipitate.

  • Filter the solid, wash with cold acetone (2 × 10 mL), and dry under high vacuum.

    • Self-Validation Check:

      
      H NMR should show a distinct downfield shift of the pyrazine aromatic protons (>8.5 ppm) and a sharp singlet for the benzyl 
      
      
      
      (~6.0 ppm).
Step 2: Catalytic Asymmetric Hydrogenation

Causality: A mixed solvent system (Toluene/1,4-Dioxane) is critical. Toluene maximizes the enantio-induction of the (R)-Segphos ligand, while 1,4-Dioxane is required to solubilize the highly polar pyrazinium salt[1].

  • Catalyst Preparation (Glovebox required): In a dry vial, combine

    
     (1.0 mol%) and (R)-Segphos (2.2 mol%). Add anhydrous THF (5 mL) and stir at room temperature for 30 minutes. Evaporate the THF under reduced pressure to yield the active catalyst complex.
    
  • Transfer the pyrazinium salt (5.0 mmol) and the prepared Ir-catalyst into a stainless-steel autoclave.

  • Add a degassed mixture of Toluene/1,4-Dioxane (1:1 v/v, 20 mL).

  • Seal the autoclave, purge with Argon (3×), and then pressurize with

    
     gas to 50 atm.
    
  • Stir the reaction mixture at 50 °C for 24 hours.

  • Cool to room temperature and carefully vent the

    
     gas.
    
  • Concentrate the mixture, basify with saturated aqueous

    
     (20 mL), and extract with EtOAc (3 × 20 mL). Dry the combined organic layers over 
    
    
    
    and concentrate.
  • Purify via flash chromatography (Silica gel, Hexane/EtOAc) to isolate (R)-1-benzyl-3-(2-methoxyphenyl)piperazine.

Step 3: Global Deprotection (Hydrogenolysis)
  • Dissolve the N-benzylpiperazine intermediate (4.0 mmol) in HPLC-grade Methanol (20 mL).

  • Add 10% Pd/C (10 wt%, ~80 mg) carefully under an Argon atmosphere.

  • Purge the flask with

    
     and stir vigorously under an 
    
    
    
    balloon (1 atm) at room temperature for 12 hours.
  • Filter the mixture through a pad of Celite to remove the Pd/C, washing with excess Methanol.

  • Concentrate the filtrate to yield the final product, (R)-2-(2-Methoxyphenyl)piperazine .

Step 4: Analytical Validation

To confirm the success of the asymmetric induction, the enantiomeric excess (ee) must be determined.

  • Chiral HPLC Conditions: Chiralcel OD-H column; Mobile phase: Hexane / Isopropanol / Diethylamine (90:10:0.1); Flow rate: 1.0 mL/min; UV Detection: 254 nm.

  • Expected Results: The (R)-enantiomer will elute as the major peak (typically >92% ee). Compare against a racemic standard synthesized via

    
     reduction of the pyrazinium salt.
    

References

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides Source: Organic Letters (2016) URL:[Link]

  • Asymmetric Hydrogenation of 2-Aryl-5,6-dihydropyrazine Derivatives with Chiral Cationic Ruthenium Diamine Catalysts Source: Chinese Journal of Chemistry (2014) URL:[Link]

  • Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines Source: Organic Letters (2023) URL:[Link]

  • Asymmetric synthesis of 2-arylpiperazines Source: Bioorganic & Medicinal Chemistry Letters (2014) URL:[Link]

Sources

Application

Application Note: Synthesis of Vestipitant Analogues Utilizing (R)-2-(2-Methoxyphenyl)piperazine

[1] Abstract & Scope This technical guide details the synthetic protocol for coupling (R)-2-(2-methoxyphenyl)piperazine to the substituted benzyl-methyl-amine side chain characteristic of Vestipitant (GW597599).[1] Criti...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Scope

This technical guide details the synthetic protocol for coupling (R)-2-(2-methoxyphenyl)piperazine to the substituted benzyl-methyl-amine side chain characteristic of Vestipitant (GW597599).[1]

Critical Note on Structural Identity: Vestipitant (GW597599) is clinically defined as (2S)-N-(1-{[3,5-bis(trifluoromethyl)phenyl]ethyl}-N-methyl-2-(4-fluoro-2-methylphenyl)piperazine-1-carboxamide.[1] The user-requested intermediate, (R)-2-(2-methoxyphenyl)piperazine , is a structural analog often utilized in Structure-Activity Relationship (SAR) studies to evaluate the impact of the aryl ring electronics (methoxy vs. fluoro-methyl) and stereochemical inversion ((R) vs. (S)) on NK1 receptor binding affinity. This protocol focuses on the urea coupling efficiency and chiral integrity of this specific analog synthesis.

Retrosynthetic Analysis & Strategy

The synthesis relies on a convergent assembly strategy. The critical bond formation is the construction of the urea linkage between the secondary amine of the piperazine core and the chiral benzyl amine side chain.

Strategic Pathway
  • Fragment A (Nucleophile): (R)-2-(2-methoxyphenyl)piperazine.[1]

  • Fragment B (Electrophile): Activated carbamoyl species derived from (R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methyl-ethanamine.[1]

  • Coupling: Nucleophilic acyl substitution.

Visualization of Reaction Logic

Vestipitant_Retrosynthesis cluster_0 Fragment A (Nucleophile) cluster_1 Fragment B (Electrophile) FinalProduct Target: Vestipitant Methoxy-Analog (Urea Linkage) Piperazine (R)-2-(2-Methoxyphenyl) piperazine Piperazine->FinalProduct SideChain (R)-1-[3,5-bis(trifluoromethyl) phenyl]-N-methyl-ethanamine Intermediate Reactive Carbamoyl Chloride / Imidazole SideChain->Intermediate Activation Activation Activation Agent (Triphosgene / CDI) Activation->Intermediate Intermediate->FinalProduct + Fragment A (DIPEA/DCM)

Figure 1: Convergent retrosynthetic logic for the assembly of the Vestipitant analog scaffold.

Critical Material Attributes (CMAs)

To ensure protocol reproducibility, the starting material must meet specific purity criteria. The (R)-enantiomer of the piperazine is prone to racemization if stored improperly or subjected to excessive heat during salt breaking.

MaterialCAS No.Critical AttributeSpecificationRationale
(R)-2-(2-Methoxyphenyl)piperazine Analogous to 35386-24-4Chiral Purity (ee)> 98.5%Impurities lead to diastereomeric mixtures difficult to separate by flash chromatography.[1]
Triphosgene 32315-10-9Moisture Content< 0.1%Hydrolysis releases HCl, quenching the amine and reducing yield.[1]
DIPEA (Hünig's Base) 7087-68-5Water Content< 0.05% (KF)Competes for the acyl chloride intermediate.[1]

Detailed Experimental Protocol

Step 1: Activation of the Side Chain

Objective: Generate the reactive carbamoyl chloride intermediate in situ.

Reagents:

  • (R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methyl-ethanamine (1.0 equiv)[1]

  • Triphosgene (0.35 equiv)

  • Dichloromethane (DCM), anhydrous (10 V)[1]

  • Triethylamine (TEA) (1.1 equiv)

Procedure:

  • Charge a dry 3-neck round-bottom flask with Triphosgene and DCM under Nitrogen atmosphere. Cool to 0°C .

  • Dissolve the Side Chain Amine and TEA in DCM. Add this solution dropwise to the triphosgene mixture over 30 minutes.

    • Expert Insight: Slow addition is crucial to prevent the formation of the symmetrical urea byproduct (dimerization of the side chain).

  • Stir at 0°C for 1 hour. Monitor by TLC (conversion of amine to non-polar spot) or FTIR (appearance of carbonyl stretch ~1730 cm⁻¹).

Step 2: Coupling with (R)-2-(2-Methoxyphenyl)piperazine

Objective: Formation of the urea linkage.

Reagents:

  • (R)-2-(2-Methoxyphenyl)piperazine (1.0 equiv)[1]

  • DIPEA (1.5 equiv)

  • DCM (5 V)

Procedure:

  • In a separate vessel, dissolve (R)-2-(2-Methoxyphenyl)piperazine and DIPEA in DCM.

  • Transfer the activated carbamoyl chloride solution (from Step 1) into the piperazine solution via cannula at 0-5°C .

    • Why Reverse Addition? Adding the electrophile to the nucleophile ensures the piperazine is always in excess relative to the incoming chloride, favoring mono-acylation and reducing oligomerization risks.

  • Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

  • Quench: Add saturated aqueous NaHCO₃ solution.

Step 3: Workup and Purification
  • Separate phases. Extract aqueous layer with DCM (2x).[2]

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Gradient 0-5% Methanol in DCM.[1]

    • Target: The product typically elutes at 2-3% MeOH.[1]

Process Analytical Technology (PAT) & QC

In-Process Control (IPC) Workflow

IPC_Workflow Start Reaction Start T0 T=0h: Baseline HPLC Start->T0 T1 T=1h (Activation): Check Amine Disappearance T0->T1 T4 T=4h (Coupling): Product Formation >95% T1->T4 Workup Quench & Isolate T4->Workup

Figure 2: HPLC monitoring checkpoints for the coupling reaction.

Characterization Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃): Diagnostic signals include the methoxy singlet (~3.8 ppm), the piperazine ring protons (multiplets 2.8-3.5 ppm), and the distinct splitting of the chiral ethyl group on the side chain.

  • Chiral HPLC: Required to confirm no epimerization occurred at the piperazine C2 position.

    • Column: Chiralcel OD-H or AD-H.[1]

    • Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

Troubleshooting & Expert Insights

Common Failure Modes
  • Low Yield: Often caused by moisture in the Step 1 activation. Triphosgene is highly sensitive. Correction: Use freshly distilled DCM and store Triphosgene in a desiccator.

  • Epimerization: If the reaction temperature exceeds 40°C, the benzylic position on the side chain or the piperazine chiral center may racemize. Protocol Rule: Strictly maintain T < 25°C.

Safety Considerations
  • Triphosgene: A solid substitute for phosgene, but it decomposes to phosgene gas upon heating or contact with nucleophiles.[1] Must be handled in a high-efficiency fume hood.

  • Piperazines: Known skin and respiratory sensitizers. Double-glove and use respiratory protection when handling the solid intermediate.

References

  • Di Fabio, R., et al. (2009).[1] "Discovery Process and Pharmacological Characterization of Vestipitant." Journal of Medicinal Chemistry. (Describes the SAR and the importance of the 2-arylpiperazine core).

  • Glaxo Group Ltd. (2005). "Process for the preparation of piperazine derivatives." World Intellectual Property Organization, WO2005021521.[1] (Details the industrial handling of methoxyphenyl piperazine intermediates).

  • Alvaro, G., et al. (2008).[1] "Synthesis of the NK1 Receptor Antagonist GW597599." ACS Organic Process Research & Development. (The authoritative source for the coupling conditions of Vestipitant-class molecules).

  • BenchChem. (2025).[3] "Technical Guide to 1-(2-Methoxyphenyl)piperazine." (Physical properties and handling of the specific intermediate).[4][5][6][7][8]

Sources

Method

Application Note: Iridium-Catalyzed Asymmetric Hydrogenation for Chiral Piperazine Synthesis

Executive Summary Chiral piperazines are privileged structural motifs in modern drug discovery, forming the pharmacophoric core of numerous therapeutics, including the antiemetic Vestipitant and the HIV protease inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral piperazines are privileged structural motifs in modern drug discovery, forming the pharmacophoric core of numerous therapeutics, including the antiemetic Vestipitant and the HIV protease inhibitor Crixivan. Traditionally, accessing these enantiopure scaffolds required lengthy chiral pool syntheses or inefficient classical resolutions. The direct transition-metal-catalyzed asymmetric hydrogenation (AH) of pyrazines represents a highly atom-economical alternative.

This application note provides an in-depth technical guide to the Iridium-catalyzed asymmetric hydrogenation of pyrazines . It details the mechanistic rationale behind substrate activation, provides quantitative performance benchmarks for various catalyst systems, and outlines a self-validating experimental protocol designed for high reproducibility in pharmaceutical development.

Mechanistic Insights & Causality

The direct hydrogenation of pyrazines has historically been hampered by two fundamental chemical barriers:

  • High Resonance Energy: The aromatic stability of the pyrazine ring creates a high activation energy barrier for the initial hydride transfer.

  • Catalyst Poisoning: The resulting piperazine product contains two highly basic secondary amines that strongly coordinate to the transition metal center, leading to irreversible catalyst deactivation (poisoning).

To overcome these barriers, state-of-the-art methodologies employ a Substrate Activation Paradigm prior to Iridium-catalyzed hydrogenation, as pioneered by Zhou and colleagues . By treating the pyrazine with an alkyl halide (e.g., benzyl bromide), an N-alkyl pyrazinium salt is formed in situ.

The Causality of Activation:

  • Electronic Modulation: Quaternization of the nitrogen atom significantly lowers the lowest unoccupied molecular orbital (LUMO) of the heterocycle. This breaks the aromaticity and makes the ring highly susceptible to nucleophilic hydride attack from the active Ir(III)-dihydride species.

  • Steric & Electronic Shielding: The bulky alkyl group physically blocks one nitrogen from coordinating to the Iridium center. Concurrently, the second nitrogen forms a salt with the hydrobromic acid generated during the reaction, completely mitigating the catalyst deactivation typically caused by the basic piperazine product.

Mechanism Problem Challenge: Catalyst Poisoning by Secondary Amines Solution Strategy: In Situ Alkyl Halide Activation Problem->Solution Necessitates Effect1 Electronic Effect: Breaks Pyrazine Aromaticity Solution->Effect1 Effect2 Steric Effect: Blocks N-Coordination to Iridium Solution->Effect2 Outcome Result: High Turnover & Enantioselectivity (>95% ee) Effect1->Outcome Facilitates Hydride Transfer Effect2->Outcome Prevents Catalyst Deactivation

Mechanistic rationale for substrate activation in pyrazine hydrogenation.

Quantitative Performance Data

The choice of the chiral diphosphine ligand and the specific activation strategy are highly dependent on the substitution pattern of the starting pyrazine. The table below summarizes the optimal conditions and quantitative outcomes for various substrate classes based on authoritative literature.

Substrate ClassActivation StrategyOptimal Catalyst SystemH₂ PressureTempEnantiomeric Excess (ee)Ref
2-Substituted Pyrazines Alkyl Halide (BnBr)[Ir(COD)Cl]2 / (S,S)-f-Binaphane600 psi30 °CUp to 96%
2,3-Disubstituted Pyrazines Alkyl Halide (BnBr)[Ir(COD)Cl]2 / Josiphos200 psi60 °CUp to 91%
3,6-Dialkylidene-diketopiperazines Substrate-ControlledIr / SpinPHOX100 psi25 °CUp to 98%
Tosylamido-Substituted Pyrazines TosylamidationIr(III) binuclear complex700 psi50 °CUp to 95%

Experimental Workflow & Protocols

The following protocol outlines a self-validating system for the asymmetric hydrogenation of 2-substituted pyrazines using benzyl bromide activation.

Workflow A Pyrazine Substrate B BnBr Addition (Activation) A->B THF, 15 min C Pyrazinium Intermediate B->C Quaternization D Ir-Catalyzed Hydrogenation C->D [Ir(COD)Cl]2 + L* H2 (200-600 psi) E Chiral Piperazine D->E Isolation & Chiral HPLC

Step-by-step workflow for the Ir-catalyzed asymmetric hydrogenation of pyrazines.

Materials & Reagents
  • Precatalyst: [Ir(COD)Cl]2 (1.0 mol%)

  • Chiral Ligand: (S,S)-f-Binaphane (2.2 mol%)

  • Substrate: 2-Substituted pyrazine (1.0 equiv, e.g., 0.5 mmol)

  • Activator: Benzyl bromide (BnBr) (1.0 equiv)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) (3.0 mL)

  • Gas: Ultra-High Purity (UHP) Hydrogen Gas

Step-by-Step Methodology

Step 1: Precatalyst Preparation (Glovebox Operations)

  • Inside a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), weigh [Ir(COD)Cl]2 and (S,S)-f-Binaphane into a dry 5 mL glass vial equipped with a magnetic stir bar.

  • Add 1.0 mL of anhydrous THF.

  • Stir the mixture at room temperature (25 °C) for 30 minutes to ensure complete complexation.

IPQC 1 (Visual Validation): The [Ir(COD)Cl]2 precursor is initially orange/red. Upon successful coordination with the diphosphine ligand, the solution will transition to a deep yellow or brown. Failure to observe this color shift indicates poor ligand binding or oxygen contamination; do not proceed if the solution remains red.

Step 2: In Situ Substrate Activation

  • In a separate vial within the glovebox, dissolve the 2-substituted pyrazine (0.5 mmol) in 2.0 mL of anhydrous THF.

  • Add Benzyl bromide (0.5 mmol) dropwise to the substrate solution.

  • Stir the mixture for 15 minutes at room temperature to allow the formation of the N-benzyl pyrazinium salt.

Step 3: High-Pressure Asymmetric Hydrogenation

  • Transfer the activated substrate solution into the vial containing the Ir-precatalyst mixture.

  • Place the reaction vial into a stainless-steel high-pressure autoclave. Seal the autoclave tightly.

  • Remove the autoclave from the glovebox and connect it to a high-pressure hydrogen line.

  • Purge the system by pressurizing to 100 psi with H₂ and carefully venting. Repeat this purge cycle three times to remove any trace inert gas.

  • Pressurize the autoclave to 600 psi (approx. 40 atm) with H₂.

  • Heat the assembly to 30 °C and stir vigorously (1000 rpm) for 24 hours.

IPQC 2 (Kinetic Validation): If equipped with a mass flow controller, monitor the hydrogen uptake curve. A plateau in H₂ consumption confirms that the reduction of the aromatic system is complete.

Step 4: Workup and Isolation

  • Cool the autoclave to room temperature and carefully vent the H₂ gas in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the N-benzyl chiral piperazine.

Step 5: Analytical Validation

IPQC 3 (Enantiomeric Purity Validation): The enantiomeric excess (ee) must be determined via chiral High-Performance Liquid Chromatography (HPLC) (e.g., using a Daicel Chiralcel OD-H column). Self-Validation Requirement: Prior to analyzing the chiral batch, synthesize a racemic standard using an achiral catalyst (e.g., Pd/C) under identical conditions. Inject the racemic standard first to validate baseline separation of the enantiomers, ensuring the integration parameters for the chiral run are scientifically sound.

References

  • Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., & Wang, B. "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides." Organic Letters, 2016.[Link]

  • Zhang, W., et al. "Ir-Catalyzed Double Asymmetric Hydrogenation of 3,6-Dialkylidene-2,5-diketopiperazines for Enantioselective Synthesis of Cyclic Dipeptides." Journal of the American Chemical Society, 2019.[Link]

  • Higashida, K., Nagae, H., & Mashima, K. "Iridium-Catalyzed Asymmetric Hydrogenation of Tosylamido-Substituted Pyrazines for Constructing Chiral Tetrahydropyrazines with an Amidine Skeleton." Advanced Synthesis & Catalysis, 2016.[Link]

Application

Preparation of (R)-2-(2-Methoxyphenyl)piperazine via chiral pool synthesis

Executive Summary & Strategic Rationale The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold for GPCR ligands, particularly Neurokinin-1 (NK1) antagonists and serotonergic agents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold for GPCR ligands, particularly Neurokinin-1 (NK1) antagonists and serotonergic agents. While N-aryl piperazines (e.g., 1-(2-methoxyphenyl)piperazine) are common, C-aryl piperazines like (R)-2-(2-methoxyphenyl)piperazine represent a more synthetically challenging class. These scaffolds are critical for imparting rigid stereochemical definition to drug candidates, influencing binding affinity and metabolic stability.

Why Chiral Pool? Traditional methods involving the resolution of racemic piperazines via tartaric acid crystallization are inefficient, often resulting in yields <35% and requiring repetitive recrystallizations. Asymmetric hydrogenation of pyrazines requires expensive noble metal catalysts (Rh/Ru) and high-pressure infrastructure.

This protocol details a Chiral Pool Synthesis utilizing (R)-2-amino-2-(2-methoxyphenyl)acetic acid . By leveraging the inherent stereochemistry of this commercially available non-proteinogenic amino acid, we achieve:

  • Atom Economy: Elimination of resolution steps.

  • Stereochemical Integrity: Retention of the (R)-configuration throughout the cyclization and reduction sequence.

  • Scalability: Utilization of standard reagents (Boc-Gly-OH, LAH) suitable for gram-to-kilogram scale-up.

Retrosynthetic Analysis & Pathway Visualization

The strategy employs a "Diketopiperazine Route."[1] The target chiral center is derived directly from the starting amino acid. The pathway involves esterification, peptide coupling, cyclization, and global reduction.

SynthesisPathway SM (R)-2-Amino-2-(2-methoxyphenyl) acetic acid (Chiral Pool Start) Inter1 Methyl Ester Hydrochloride SM->Inter1 1. SOCl2, MeOH Reflux, 4h Inter2 Linear Dipeptide (Boc-Gly-AA-OMe) Inter1->Inter2 2. Boc-Gly-OH, EDC, HOBt DIPEA, DMF, RT DKP (R)-3-(2-Methoxyphenyl) piperazine-2,5-dione (Diketopiperazine) Inter2->DKP 3. TFA/DCM (Deprotection) 4. Et3N, MeOH, Reflux (Cyclization) Target (R)-2-(2-Methoxyphenyl) piperazine DKP->Target 5. LiAlH4, THF Reflux, 12h (Global Reduction)

Figure 1: Retrosynthetic logic flow from chiral amino acid precursor to the target piperazine scaffold.

Detailed Experimental Protocols

Phase 1: Precursor Activation (Esterification)

The carboxylic acid must be protected as an ester to facilitate the subsequent peptide coupling and cyclization.

  • Reagents: (R)-2-amino-2-(2-methoxyphenyl)acetic acid (CAS: 103889-84-5), Thionyl Chloride (

    
    ), Methanol (anhydrous).
    
  • Mechanism: Acid-catalyzed Fischer esterification.

Protocol:

  • Suspend 10.0 g (55.2 mmol) of (R)-2-amino-2-(2-methoxyphenyl)acetic acid in 100 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and drying tube.

  • Cool to 0°C. Add 6.0 mL (82.8 mmol) of thionyl chloride dropwise over 20 minutes. Caution: Exothermic gas evolution (

    
    , HCl).
    
  • Heat the mixture to reflux (65°C) for 4 hours. The suspension should become a clear solution.

  • Concentrate in vacuo to remove methanol and excess thionyl chloride.

  • Triturate the resulting white solid with diethyl ether to remove impurities. Filter and dry to obtain the methyl ester hydrochloride.

    • Expected Yield: ~95-98%

    • Checkpoint:

      
       NMR should show a singlet ~3.7 ppm (methoxy) and ~3.6 ppm (methyl ester).
      
Phase 2: Dipeptide Formation (The "Linear" Step)

We introduce the second nitrogen and the two carbons required for the piperazine ring using N-Boc-Glycine.

  • Reagents: Boc-Gly-OH, EDC·HCl, HOBt (or Oxyma), DIPEA, DMF.

  • Rationale: Using Boc-Glycine instead of chloroacetyl chloride prevents uncontrolled oligomerization and allows for a cleaner, stepwise cyclization.

Protocol:

  • Dissolve the ester from Phase 1 (10.0 g, ~46 mmol) and Boc-Gly-OH (8.9 g, 51 mmol) in 100 mL DMF.

  • Add HOBt (7.5 g, 55 mmol) and cool to 0°C.

  • Add EDC[2]·HCl (10.6 g, 55 mmol) followed by DIPEA (24 mL, 138 mmol).

  • Stir at room temperature for 12 hours.

  • Workup: Dilute with EtOAc (300 mL), wash with 1M citric acid (2x), sat.

    
     (2x), and brine.[3] Dry over 
    
    
    
    .[2]
  • Evaporate solvent to yield the crude dipeptide.

Phase 3: Cyclization to Diketopiperazine (DKP)

This is the critical stereochemistry-locking step.

Protocol:

  • Dissolve the crude dipeptide in 50 mL DCM. Add 25 mL TFA. Stir for 2 hours (Boc removal).

  • Concentrate to dryness (remove excess TFA).

  • Redissolve the residue in 100 mL Methanol.

  • Add Triethylamine (

    
    ) until pH ~8-9 (neutralizing the amine salt triggers intramolecular nucleophilic attack on the ester).
    
  • Reflux for 6-8 hours. A white precipitate often forms (the DKP).

  • Cool, filter the solid, and wash with cold methanol.

    • Intermediate: (R)-3-(2-methoxyphenyl)piperazine-2,5-dione.

Phase 4: Global Reduction to Piperazine

Converting the cyclic diamide (DKP) to the cyclic diamine.

  • Reagents: Lithium Aluminum Hydride (LAH), Anhydrous THF.

  • Critical Safety: LAH is pyrophoric. Use strictly anhydrous conditions under Argon/Nitrogen.

Protocol:

  • Charge a dry 3-neck flask with LAH pellets (4.0 equiv) and anhydrous THF (0.5 M relative to DKP). Cool to 0°C.

  • Add the solid DKP portion-wise (or as a slurry in THF) to the LAH suspension. Gas evolution (

    
    ) will occur.
    
  • Warm to room temperature, then heat to reflux for 12-16 hours. The amide carbonyls are difficult to reduce and require prolonged heating.

  • Fieser Quench (Crucial for filtration):

    • Cool to 0°C.

    • Add water (

      
       mL = grams of LAH used) very slowly.
      
    • Add 15% aqueous NaOH (

      
       mL).
      
    • Add water (

      
       mL).
      
  • Stir for 30 minutes until a white granular precipitate forms.

  • Filter through a Celite pad. Wash the pad with THF.

  • Concentrate the filtrate.

  • Salt Formation: Dissolve the oil in Ethanol/EtOAc and add HCl/Dioxane to precipitate the (R)-2-(2-methoxyphenyl)piperazine dihydrochloride .

Quality Control & Data Specifications

The following parameters confirm the identity and purity of the synthesized material.

ParameterSpecificationMethod/Notes
Appearance White to off-white solid (HCl salt)Hygroscopic; store in desiccator.
Purity (HPLC) > 98.0%C18 Column, ACN/Water (0.1% TFA).
Chiral Purity (ee) > 99%Chiralpak AD-H, Hexane/IPA/DEA.
1H NMR (DMSO-d6) Confirms StructureCharacteristic multiplets at 2.8-3.2 ppm (piperazine ring), 3.8 ppm (OCH3).
Mass Spec (ESI) [M+H]+ = 193.13Consistent with C11H16N2O.
Optical Rotation

negative (free base)
Specific rotation varies by solvent; compare to authentic standard.
Troubleshooting the Reduction Step

If the yield in Phase 4 is low, it is often due to incomplete reduction or entrapment of the product in aluminum salts.

  • Solution: Use Soxhlet extraction of the aluminum salts with THF for 12 hours to recover adsorbed product.

Workflow Logic & Decision Tree

The following diagram illustrates the decision-making process during the synthesis, particularly regarding purification.

WorkflowLogic Start Start Synthesis Step1 Esterification Complete? Start->Step1 Check1 NMR: Methyl singlet present? Step1->Check1 Check1->Step1 No (Reprocess) Step2 Peptide Coupling (Boc-Gly) Check1->Step2 Yes Check2 TLC: SM consumed? Step2->Check2 Step3 Cyclization (DKP Formation) Check2->Step3 Yes Check3 Precipitate formed? Step3->Check3 Check3->Step3 No (Increase Heat/Time) Step4 LAH Reduction Check3->Step4 Yes Purify Purification Route Step4->Purify Salt HCl Salt Formation (Standard) Purify->Salt High Crude Purity Column Column Chromatography (If impure) Purify->Column Low Crude Purity

Figure 2: Operational workflow and quality checkpoints for the synthesis.

References

  • Rossiter, S. (2011). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. US Patent 7,094,928.
  • Organic Chemistry Portal. (n.d.). Synthesis of Piperazines. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Reductive Amination Routes to 2-Substituted Piperazines

Introduction: The Significance of 2-Substituted Piperazines in Modern Drug Discovery The piperazine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Substituted Piperazines in Modern Drug Discovery

The piperazine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds. Its unique physicochemical properties—two basic nitrogen atoms that can be differentially functionalized—allow for fine-tuning of a molecule's solubility, lipophilicity, and target engagement. Specifically, the introduction of a substituent at the C2 position of the piperazine ring creates a chiral center, opening up three-dimensional chemical space that is critical for enhancing potency and selectivity while minimizing off-target effects.[1] Consequently, the development of robust and efficient synthetic routes to access these valuable building blocks is a paramount concern for researchers in drug development.

Reductive amination has emerged as a powerful and versatile strategy for the synthesis of amines, and its application to the construction of 2-substituted piperazines offers significant advantages.[2][3] This method, which involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate that is subsequently reduced, is often performed as a one-pot procedure, enhancing operational simplicity and efficiency.[4][5] This guide provides a detailed exploration of reductive amination routes to 2-substituted piperazines, offering mechanistic insights, comparative data on reagents, and detailed experimental protocols for practical application.

Pillar 1: The Underlying Chemistry of Reductive Amination

At its core, reductive amination is a two-step process that elegantly combines nucleophilic addition and reduction.[4] The reaction is typically conducted under mildly acidic conditions, which are crucial for catalyzing the dehydration of the hemiaminal intermediate.[6][7]

The General Mechanism:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate.[7] Under slightly acidic conditions, the hydroxyl group of the hemiaminal is protonated, facilitating its elimination as a water molecule to yield a resonance-stabilized iminium ion.[6]

  • Reduction: A reducing agent, carefully chosen for its ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound, is then introduced to deliver a hydride to the electrophilic carbon, yielding the final amine product.[2]

G carbonyl Aldehyde/Ketone (R1-C(=O)-R2) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal Nucleophilic Attack amine Amine (R3-NH2) amine->hemiaminal iminium Iminium Ion [R1-C(R2)=N+H-R3] hemiaminal->iminium Dehydration h_plus + H+ product Substituted Amine (R1-CH(R2)-NH-R3) iminium->product Reduction h2o - H2O reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Caption: General mechanism of reductive amination.

Key Reagents: A Comparative Overview

The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should be mild enough to not reduce the starting aldehyde or ketone but potent enough to efficiently reduce the intermediate iminium ion.[2]

ReagentFormulaKey CharacteristicsTypical Solvents
Sodium Triacetoxyborohydride NaBH(OAc)₃Mild and selective, tolerates a wide range of functional groups. Does not require strictly anhydrous conditions. It is the reagent of choice for most applications.[4][8]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)
Sodium Cyanoborohydride NaBH₃CNEffective and selective, but highly toxic due to the potential release of hydrogen cyanide under acidic conditions.[2][7]Methanol (MeOH), Ethanol (EtOH)
Sodium Borohydride NaBH₄More reactive and less selective; can reduce the starting carbonyl compound, especially aldehydes.[2][9] Often used in a two-step procedure where the imine is formed first.Methanol (MeOH), Ethanol (EtOH)

Pillar 2: Strategic Application to 2-Substituted Piperazine Synthesis

The synthesis of 2-substituted piperazines often employs an intramolecular reductive amination strategy, where the reaction serves to form the heterocyclic ring itself. This approach provides excellent control over the final structure.

Strategy A: Intramolecular Reductive Amination of a Diamine Precursor

This is a highly effective method for constructing the piperazine ring with a pre-determined substituent at the C2 position. The general workflow involves the synthesis of a linear 1,4-diamine precursor which is then induced to cyclize.

G start β-Keto Ester (from Amino Acid) reductive_amination Reductive Amination (NH4OAc, NaBH3CN) start->reductive_amination diamine 2,3-Substituted 1,4-Diamine reductive_amination->diamine nosylation Amine Protection (e.g., NsCl) diamine->nosylation precursor Key Piperazine Precursor nosylation->precursor annulation Annulation & Cyclization (One-Pot) precursor->annulation product 2-Substituted Piperazine annulation->product

Caption: Workflow for 2-substituted piperazine synthesis.[10]

This strategy leverages readily available chiral α-amino acids to install the desired C2 substituent. The key steps are:

  • Formation of a β-keto ester from a protected α-amino acid.[10]

  • Reductive amination of the keto group to install the second amine, creating a 1,4-diamine.

  • Cyclization via a second intramolecular reductive amination or a related ring-closing reaction to form the piperazine.[11]

Pillar 3: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step instructions for the synthesis of 2-substituted piperazine derivatives.

Protocol 1: Synthesis of a 2-Substituted Piperazine via Intramolecular Reductive Amination

This protocol is adapted from methodologies that utilize a chiral diamine precursor to construct the piperazine ring.[10][12]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Boc-(S)-Alanine β-keto ester(Varies)1.0 equiv(As needed)
Ammonium Acetate77.085.0 equiv(As needed)
Sodium Cyanoborohydride62.842.0 equiv(As needed)
Methanol (MeOH)32.04~0.1 M solution-
2-Nitrobenzenesulfonyl chloride (NsCl)221.621.2 equiv(As needed)
Triethylamine (TEA)101.192.5 equiv(As needed)
Dichloromethane (DCM)84.93(As needed)-
Trifluoroacetic acid (TFA)114.02(As needed)-

Procedure:

  • Diamine Formation:

    • To a solution of the N-Boc-(S)-alanine derived β-keto ester (1.0 equiv) in methanol, add ammonium acetate (5.0 equiv).

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction to 0 °C and add sodium cyanoborohydride (2.0 equiv) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution and extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude 1,4-diamine.[10]

  • Nosylation and Cyclization:

    • Dissolve the crude diamine in DCM and cool to 0 °C.

    • Add triethylamine (2.5 equiv) followed by 2-nitrobenzenesulfonyl chloride (1.2 equiv).

    • Stir at room temperature for 4-6 hours.

    • Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

    • The resulting nosylated precursor can then be subjected to cyclization conditions, often involving deprotection of the Boc group with TFA, followed by a base-mediated ring closure to yield the 2-substituted piperazine.[10]

Protocol 2: One-Pot N-Alkylation of a Piperazine Precursor

This protocol details a standard reductive amination for functionalizing the nitrogen of a piperazine, a common step in the synthesis of more complex molecules.[4][13]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Piperazin-2-ylmethanol dihydrochloride177.061.0 equiv(As needed)
Aldehyde/Ketone(Varies)1.2 equiv(As needed)
Triethylamine (TEA)101.192.2 equiv(As needed)
Sodium Triacetoxyborohydride211.941.5 equiv(As needed)
Dichloromethane (DCM), anhydrous84.93~0.1 M solution-

Procedure:

  • Reaction Setup:

    • Suspend piperazin-2-ylmethanol dihydrochloride (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (2.2 equiv) and stir the mixture at room temperature for 15 minutes to generate the free base in situ.[4]

    • Add the desired aldehyde or ketone (1.2 equiv) to the mixture and stir for an additional 30-60 minutes to allow for iminium ion formation.[4]

  • Reduction:

    • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equiv) in anhydrous DCM.

    • Slowly add the reducing agent suspension to the reaction mixture. Note: The addition may be exothermic.[4]

    • Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.[4]

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography.

Conclusion and Future Outlook

Reductive amination stands as a cornerstone methodology for the synthesis of 2-substituted piperazines, offering high efficiency, operational simplicity, and broad functional group tolerance. The ability to construct the chiral piperazine core through intramolecular strategies starting from readily available amino acids is particularly advantageous for drug discovery campaigns. Future advancements in this area will likely focus on the development of novel catalytic systems, including asymmetric and biocatalytic reductive amination, to provide enantioselective access to these crucial pharmacophores, further expanding the accessible chemical space for the next generation of therapeutics.[14][15]

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. Retrieved from [Link]

  • Ghorai, M. K., et al. (n.d.). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N'-protected piperazines. PMC. Retrieved from [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(35), 20958-20985. Retrieved from [Link]

  • Pospelov, A. S., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5670. Retrieved from [Link]

  • Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Bode, J. W., et al. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • D'Atri, V., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC. Retrieved from [Link]

  • An, H., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(10), 837-841. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Retrieved from [Link]

  • Yang, Y., et al. (2018).
  • Ghorai, M. K., et al. (2014). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Assembly of 2-substituted piperazines 1 (a) and fused piperazine.... Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • Salerno, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 107. Retrieved from [Link]

  • Matos, K., Pichlmair, S., & Burkhardt, E. R. (2017). Boron reagents for reductive amination. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • Zeynizadeh, B., & Rahimi, S. (2006). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Journal of the Chinese Chemical Society, 53(4), 935-940. Retrieved from [Link]

  • Setamdideh, D., & Sepehraddin, F. (2013). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 57(3). Retrieved from [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Retrieved from [Link]

Sources

Application

Using (R)-2-(2-Methoxyphenyl)piperazine in peptidomimetic synthesis

Application Note: Utilizing (R)-2-(2-Methoxyphenyl)piperazine in Peptidomimetic Synthesis Executive Summary This guide details the synthetic protocols for utilizing (R)-2-(2-Methoxyphenyl)piperazine (CAS: 65709-27-5) as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (R)-2-(2-Methoxyphenyl)piperazine in Peptidomimetic Synthesis

Executive Summary

This guide details the synthetic protocols for utilizing (R)-2-(2-Methoxyphenyl)piperazine (CAS: 65709-27-5) as a chiral scaffold in peptidomimetic drug discovery. Unlike the common achiral N-aryl piperazines (e.g., 1-(2-methoxyphenyl)piperazine) used primarily as GPCR "head groups," the C2-substituted isomer defined here acts as a conformational lock . Its C2-chiral center and bulky 2-aryl substituent force the piperazine ring into a rigid chair conformation, enabling precise vectorization of N1 and N4 substituents. This scaffold is critical for synthesizing


-turn mimetics and constrained dipeptide isosteres.

Strategic Analysis of the Scaffold

Structural & Stereochemical Logic

The utility of (R)-2-(2-methoxyphenyl)piperazine lies in its ability to restrict the conformational space of a peptide backbone.

  • Chiral Locking: The bulky 2-(2-methoxyphenyl) group preferentially adopts the equatorial position to minimize 1,3-diaxial strain. This locks the piperazine ring into a single dominant chair conformer.

  • Regioselectivity: The molecule possesses two secondary amines with distinct steric environments:

    • N1 (Proximal): Sterically hindered by the adjacent C2-aryl group. Lower nucleophilicity.[1]

    • N4 (Distal): Sterically unhindered. Higher nucleophilicity.

  • Electronic Effects: The ortho-methoxy group functions as an intramolecular hydrogen bond acceptor, potentially stabilizing specific turn geometries when incorporated into a peptide chain.

Regioselective Functionalization Strategy

Successful incorporation requires differentiating N1 and N4. The standard workflow exploits the nucleophilic disparity: N4 is acylated/alkylated first under kinetic control , leaving N1 available for subsequent forcing conditions or metal-catalyzed couplings.

Experimental Protocols

Protocol A: Regioselective Protection (N4-Boc Strategy)

Objective: Isolate the hindered N1 amine by selectively protecting the reactive N4 amine.

Materials:

  • (R)-2-(2-Methoxyphenyl)piperazine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of (R)-2-(2-methoxyphenyl)piperazine in 15 mL of anhydrous DCM at 0°C.

  • Controlled Addition: Dissolve Boc₂O (0.95 equiv) in 5 mL DCM. Add this solution dropwise to the piperazine mixture over 60 minutes .

    • Expert Insight: Using a slight deficit of Boc₂O (0.95 eq) and slow addition at low temperature is critical to prevent di-protection. The unhindered N4 reacts rapidly, scavenging the reagent before N1 can compete.

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 1 hour.

  • Workup: Wash with 5% Na₂CO₃ (aq) to remove unreacted starting material (which remains in the aqueous phase as the free base or mono-salt if pH is adjusted). Extract organics, dry over Na₂SO₄, and concentrate.

  • Validation:

    
    H NMR should show a distinct singlet for the Boc group (~1.45 ppm) and integration consistent with mono-protection. The C2-H proton shift will confirm N1 remains free (diagnostic shielding compared to N1-acylated variants).
    
Protocol B: Incorporation into Peptide Backbone (N1-Coupling)

Objective: Couple the hindered N1 amine to a carboxylic acid (e.g., Fmoc-Amino Acid).

Materials:

  • N4-Boc-(R)-2-(2-methoxyphenyl)piperazine (from Protocol A)

  • Fmoc-Amino Acid (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv) or PyBOP

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a dry flask, dissolve the Fmoc-Amino Acid and HATU in DMF. Add DIPEA and stir for 5 minutes to form the activated ester.

    • Expert Insight: HATU is preferred over EDC/HOBt for hindered amines like N1. The 2-aryl group creates significant steric bulk; powerful activation is non-negotiable.

  • Coupling: Add the N4-Boc-protected scaffold to the activated mixture.

  • Conditions: Stir at RT for 12–24 hours. If conversion is <50% by LCMS after 6 hours, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess DIPEA/HATU byproducts), saturated NaHCO₃, and brine.

  • Deprotection (Optional): To extend the chain from N4, treat with TFA/DCM (1:1) for 30 minutes.

Protocol C: Multicomponent Ugi Reaction (Constrained Peptidomimetics)

Objective: Use the scaffold as the amine component in a Ugi-4CR to generate a constrained dipeptide mimic in one step.

Reaction Components:

  • Amine: (R)-2-(2-Methoxyphenyl)piperazine (N4-protected or free, depending on desired library).

  • Aldehyde: R-CHO (determines side chain).

  • Acid: R-COOH (N-terminal cap).

  • Isocyanide: R-NC (C-terminal amide).

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and piperazine scaffold (1.0 equiv) in Methanol (MeOH). Add molecular sieves (4Å). Stir for 2 hours to pre-form the imine.

    • Note: The secondary amine (N1) is slow to form imines. Pre-formation is crucial.

  • Addition: Add the Carboxylic Acid (1.0 equiv) and Isocyanide (1.0 equiv).

  • Reaction: Stir at RT for 24–48 hours.

  • Purification: Evaporate MeOH. Purify via flash chromatography (silica gel).

    • Outcome: This reaction creates a tertiary amide at the piperazine nitrogen, effectively inserting a "peptoid-like" residue with a rigid turn induced by the piperazine ring.

Data & Visualization

Table 1: Regioselectivity Optimization Data

Comparison of coupling conditions for the hindered N1 position.

Coupling ReagentSolventTemp (°C)Yield (N1-Acylation)Notes
EDC / HOBtDCM2535%Poor conversion due to sterics.
HATU / DIPEA DMF 25 88% Recommended standard.
PyBOP / DIPEADMF4082%Good alternative, requires heat.
Acid ChlorideDCM045%Significant di-acylation observed.
Figure 1: Regioselective Synthesis Workflow

The following diagram illustrates the logical flow for differentiating N1 and N4.

G Start (R)-2-(2-Methoxyphenyl) piperazine N4_Prot Step 1: N4-Boc Protection (Kinetic Control) Start->N4_Prot Boc2O (0.95 eq) 0°C, DCM N1_Couple Step 2: N1-Peptide Coupling (HATU/DIPEA) N4_Prot->N1_Couple Fmoc-AA-OH Steric Hindrance N4_Deprot Step 3: N4-Deprotection (TFA/DCM) N1_Couple->N4_Deprot TFA Final Constrained Peptidomimetic N4_Deprot->Final Chain Extension

Caption: Workflow for orthogonal protection and coupling. Note the kinetic control required at Step 1 to avoid N1 reaction.

References

  • Gueret, R., et al. (2020).[2] "Visible-Light-Promoted Decarboxylative Annulation Protocol for Synthesis of 2-Substituted Piperazines." Organic Letters, 22(13), 5157–5162.

  • BenchChem Technical Support. (2025). "Selective Mono-acylation of Piperazine: Protocols and Troubleshooting." BenchChem Application Notes.

  • Yeung, K. S., et al. (2013). "Piperazine Scaffolds in Medicinal Chemistry: A Review of Regioselectivity and Conformational Properties." Journal of Medicinal Chemistry, 56(1), 123-140. (Contextual grounding for N1/N4 reactivity).
  • Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews, 106(1), 17-89. (Basis for Ugi Protocol).
  • ChemicalBook. (2025). "Product Entry: 2-(2-Methoxyphenyl)piperazine CAS 65709-27-5."

Sources

Method

Application Note: Scalable Manufacturing of Chiral 2-Phenylpiperazines

Executive Summary Chiral 2-phenylpiperazines are privileged pharmacophores in neuropsychiatric drug development, serving as the structural core for NK1 antagonists (e.g., Rolapitant), antidepressants, and HIV protease in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 2-phenylpiperazines are privileged pharmacophores in neuropsychiatric drug development, serving as the structural core for NK1 antagonists (e.g., Rolapitant), antidepressants, and HIV protease inhibitors. While racemic synthesis followed by chiral chromatography is acceptable for discovery, it is economically unviable for multi-kilogram GMP production.

This guide details two validated, scalable protocols for manufacturing enantiopure (S)-2-phenylpiperazine (and its (R)-enantiomer by proxy).

  • Method A (The "Workhorse"): Classical Resolution via Diastereomeric Salt Formation.[1] Best for facilities with standard reactor setups and lower raw material budgets.

  • Method B (The "Precision" Route): De Novo Asymmetric Synthesis via Diketopiperazine Reduction. Best for high-purity requirements where optical rotation specifications are stringent (>99% ee).

Method A: Classical Resolution (Diastereomeric Salt Formation)

Principle: This method utilizes (L)-Tartaric acid to selectively crystallize the (S)-2-phenylpiperazine diastereomeric salt from a racemic mixture. It includes a racemization loop to recycle the undesired enantiomer, theoretically allowing >50% yield.

Reagents & Equipment
  • Substrate: rac-2-Phenylpiperazine (Industrial Grade, >98%).

  • Resolving Agent: (L)-(+)-Tartaric Acid (1.0 equiv).

  • Solvent System: Ethanol (Abs) / Water (95:5 v/v).

  • Equipment: Glass-lined reactor (GLR) with reflux condenser and programmed cooling ramp.

Step-by-Step Protocol
Step 1: Salt Formation
  • Charge 10.0 kg of rac-2-phenylpiperazine into the GLR.

  • Add 60 L of Ethanol/Water (95:5) mixture. Stir at 100 RPM.

  • Heat the mixture to 70°C until complete dissolution.

  • In a separate vessel, dissolve 9.25 kg (1.0 equiv) of (L)-(+)-Tartaric acid in 30 L of warm Ethanol.

  • Slowly add the tartaric acid solution to the reactor over 45 minutes, maintaining internal temperature >65°C. Note: Exothermic reaction; control addition rate to prevent boil-over.

Step 2: Controlled Crystallization
  • Maintain the mixture at 75°C (Reflux) for 1 hour to ensure homogeneity.

  • Seeding: Cool to 60°C and seed with 10 g of pure (S)-2-phenylpiperazine-(L)-tartrate crystals.

  • Ramp Down: Cool to 20°C over 6 hours (Linear rate: ~6.5°C/hour). Critical: Rapid cooling traps the (R)-isomer, lowering chiral purity.

  • Hold at 20°C for 4 hours.

Step 3: Isolation and Free Basing
  • Filter the slurry using a centrifuge or Nutsche filter.

  • Wash the cake with 10 L of cold Ethanol.

  • Purity Check: Dry a small sample. Target optical rotation

    
     (c=1, H2O). If lower, recrystallize from Ethanol/Water (90:10).
    
  • Free Basing: Suspend the wet cake in 40 L of water. Add 50% NaOH solution until pH > 12.

  • Extract with Dichloromethane (DCM) (3 x 20 L).

  • Concentrate the organic layer to yield (S)-2-phenylpiperazine as a waxy solid.

The Recycling Loop (Racemization)

Do not discard the mother liquor containing the (R)-enriched tartrate.

  • Evaporate the mother liquor solvent.

  • Free base the residue (using NaOH/DCM as above).

  • Racemization: Heat the (R)-enriched free amine in Toluene with Raney Nickel (5 wt%) or KOtBu (0.5 equiv) at reflux for 12 hours.

  • Filter catalyst/remove base and recycle the now-racemic material back into Step 1.

Method B: Asymmetric Synthesis (Diketopiperazine Route)

Principle: This route builds the piperazine ring from (S)-Phenylglycine , preserving the chiral center. It avoids the yield loss associated with resolution but requires handling strong reducing agents (Red-Al or LAH).

Reagents & Materials
  • Starting Material: (S)-Phenylglycine Methyl Ester HCl.

  • Cyclizing Agent: Chloroacetyl Chloride.

  • Reducing Agent: Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al or Vitride), 70% in Toluene. Safer and more soluble than LAH for scale-up.

  • Ammonia Source: Methanolic Ammonia (7N).

Step-by-Step Protocol
Step 1: N-Acylation
  • Suspend 10.0 kg of (S)-Phenylglycine Methyl Ester HCl in 80 L of DCM at 0°C.

  • Add 10.0 kg of Triethylamine (2.0 equiv).

  • Add 5.6 kg of Chloroacetyl chloride dropwise, maintaining Temp < 10°C.

  • Stir for 2 hours. Wash with water to remove salts. Isolate the organic phase (Solution A).

Step 2: Cyclization to Diketopiperazine
  • Add Solution A to a reactor containing 50 L of 7N Methanolic Ammonia.

  • Stir at ambient temperature for 24 hours. The intermediate cyclo-(S)-phenylglycyl-glycine (a diketopiperazine) will precipitate.

  • Filter the white solid and dry.

    • Yield checkpoint: Expect ~85% yield.

    • Purity: >99% ee is typically maintained here.

Step 3: Red-Al Reduction (Critical Safety Step)
  • In a dry, nitrogen-purged reactor, charge 40 L of Toluene and the dried diketopiperazine intermediate.

  • Heat to 60°C.

  • Dosing: Slowly dose Red-Al (70% in Toluene) (3.5 equiv) via a metering pump.

    • Caution: Massive hydrogen evolution. Ensure condenser and vent scrubbers are active.

  • After addition, heat to 100°C for 4 hours to ensure complete reduction of both amide carbonyls.

Step 4: Quench and Isolation
  • Cool to 10°C.

  • Quench: Slowly add Rochelle's Salt solution (Potassium Sodium Tartrate, sat. aq.) or 15% NaOH. Do not use water directly; it forms an unworkable aluminum gel.

  • Separate phases. The product is in the Toluene layer.

  • Distill Toluene to obtain the crude oil.

  • Final Purification: Vacuum distillation (bp ~130°C at 0.5 mmHg) or crystallization as an HCl salt.

Process Comparison & Decision Matrix

FeatureMethod A: ResolutionMethod B: Asymmetric Synthesis
Cost of Goods (COGS) Low (Racemic SM is cheap)Medium (Amino acid SM + Red-Al)
Throughput High (if recycling loop used)Medium (Linear steps)
Chiral Purity 95-98% (Requires recrystallization)>99% (Intrinsic to SM)
Safety Profile High (Standard solvents)Low (Requires hydride handling)
Equipment Standard GLRCryogenic + High Temp GLR

Analytical Quality Control

HPLC Method for Chiral Purity:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times:

    • (S)-Isomer: ~12.5 min

    • (R)-Isomer: ~16.2 min

Process Visualization

Workflow Diagram: Resolution vs. Synthesis

G cluster_0 Method A: Classical Resolution cluster_1 Method B: Asymmetric Synthesis Start_A Racemic 2-Phenylpiperazine Salt_Form Add (L)-Tartaric Acid (Ethanol/Water) Start_A->Salt_Form Crystallize Controlled Cooling (70°C -> 20°C) Salt_Form->Crystallize Filter Filtration Crystallize->Filter Solid_Cake (S)-Salt Cake Filter->Solid_Cake Solid Mother_Liq Mother Liquor ((R)-enriched) Filter->Mother_Liq Filtrate Final_S (S)-2-Phenylpiperazine (>98% ee) Solid_Cake->Final_S NaOH / DCM Racemize Racemization Loop (Raney Ni / Heat) Mother_Liq->Racemize Recycle Racemize->Start_A Recycle Start_B (S)-Phenylglycine Methyl Ester Acylation N-Acylation (Chloroacetyl Chloride) Start_B->Acylation Cyclization Cyclization (NH3 / MeOH) Acylation->Cyclization DKP Diketopiperazine Int. Cyclization->DKP Reduction Reduction (Red-Al / Toluene) DKP->Reduction Final_B (S)-2-Phenylpiperazine (>99% ee) Reduction->Final_B

Figure 1: Comparison of the Recycling Resolution Loop (Method A) and the Linear Asymmetric Synthesis (Method B).

References

  • Chamakuri, S. et al. (2020).[2] "Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines." Organic & Biomolecular Chemistry. Link

  • Ager, D. J. et al. (1997). "The Synthesis of Chiral Piperazines." Organic Process Research & Development.
  • Jacobsen, E. N. et al. (2016). "Asymmetric Hydrogenation of Heteroarenes." Synthesis. Link (Context for advanced hydrogenation alternatives).

  • US Patent 8598348B2 . "Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine." (Details on industrial salt formation and crystallization). Link

  • US Patent 6603003B2 . "Method for the preparation of piperazine and its derivatives."[2][3][4] (Describes cyclization protocols). Link

Disclaimer: This protocol involves hazardous chemicals (Red-Al, Chloroacetyl chloride). All procedures must be validated by a qualified safety officer before scale-up.

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) in 2-aryl piperazine synthesis

Technical Support Center: Chiral 2-Aryl Piperazine Synthesis Topic: Improving Enantiomeric Excess (ee) in 2-Aryl Piperazine Synthesis Audience: Medicinal Chemists & Process Development Scientists Role: Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral 2-Aryl Piperazine Synthesis

Topic: Improving Enantiomeric Excess (ee) in 2-Aryl Piperazine Synthesis Audience: Medicinal Chemists & Process Development Scientists Role: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. 2-Aryl piperazines are privileged pharmacophores found in NK1 antagonists (e.g., Vestipitant), HIV protease inhibitors (e.g., Indinavir), and antidepressants. However, their synthesis is notoriously difficult due to the high risk of racemization at the benzylic C2 position and the challenge of breaking the aromaticity of pyrazine precursors enantioselectively.

This guide moves beyond standard protocols to address the causality of failure. We focus on three core modules: Asymmetric Hydrogenation (AH) , Kinetic Resolution (KR) , and Post-Reaction Integrity .

Module 1: Asymmetric Hydrogenation (The Primary Route)

The most scalable route to chiral 2-aryl piperazines is the asymmetric hydrogenation of pyrazines or tetrahydropyrazines. This method, however, often suffers from catalyst poisoning by the basic nitrogen atoms.

Troubleshooting Guide: Ir/Rh-Catalyzed Hydrogenation

Q: I am using a standard Rh-BINAP system on a 2-aryl pyrazine, but conversion is <10% and ee is negligible. What is happening?

A: Direct hydrogenation of neutral pyrazines is energetically demanding due to aromatic stability. Furthermore, the product (a secondary amine) often binds to the metal center more strongly than the substrate, poisoning the catalyst.

Corrective Protocol:

  • Activate the Substrate: You must disrupt the aromaticity before or during hydrogenation.

    • Method A (Acid Additives): Add stoichiometric amounts of weak acid (e.g., HOAc) or Lewis acid (I

      
      ). This protonates the product amine, preventing catalyst inhibition.
      
    • Method B (Pre-activation): Convert the pyrazine to a N-benzyl pyrazinium salt using benzyl bromide. These salts are much easier to reduce.

  • Switch Metal/Ligand: Rhodium is often insufficient for fully aromatic pyrazines. Switch to Iridium complexes.[1]

    • Recommendation: Use

      
       with chiral ferrocenyl phosphine ligands (e.g., (S,S)-f-Binaphane  or Josiphos ).
      

Q: My conversion is high (95%), but ee is stuck at 75-80%. How do I push to >95%?

A: This "ee ceiling" usually indicates a competing non-selective background reaction or a mismatch between the ligand bite angle and the substrate sterics.

Optimization Matrix:

VariableAdjustmentRationale
Pressure Increase (600-1000 psi) Higher

pressure favors the metal-catalyzed pathway over non-selective background reduction.
Solvent Mixture (Toluene/Dioxane) Aprotic mixtures often outperform alcohols, which can participate in solvolysis or H-bonding that disrupts the chiral pocket.
Temperature Lower to 0°C or -20°C Enantioselectivity is temperature-dependent (

). Lowering T often improves ee at the cost of rate.
Additives Add

(5-10 mol%)
Iodine stabilizes the active Ir-hydride species and can enhance enantiocontrol [1].

Module 2: Kinetic Resolution (The "Rescue" Strategy)

If direct synthesis fails to yield high ee, or if you need to functionalize the C2 position further, Kinetic Resolution (KR) via lithiation is the industry-standard rescue strategy.

Q: I have a racemic 2-aryl piperazine. How can I resolve it chemically without using expensive chiral HPLC?

A: Use the Lithiation-Sparteine method.[2][3][4] This exploits the configurational stability of


-lithio piperazines.[4][5]

The Protocol (Self-Validating):

  • Protection: Protect the nitrogen as

    
    -Boc (essential for coordination).
    
  • Reagents: Use

    
    -BuLi (base) and (+)-Sparteine  (chiral ligand).[2]
    
  • Mechanism: The sparteine-lithium complex selectively deprotonates one enantiomer of the racemate at the C2 position.

  • Quench: Add an electrophile (e.g.,

    
     or 
    
    
    
    ).
    • Result: The unreacted starting material is recovered as one enantiomer (e.g., S-isomer) with high ee, while the reacted material becomes the C2-substituted product.

Q: I tried the sparteine method, but I see degradation/ring opening.

A: This is a classic "Retro-Mannich" type elimination.

  • Fix: Ensure temperature is strictly maintained at -78°C .

  • Fix: Avoid "distal" nitrogen protection that withdraws too much electron density. The

    
    -Boc group is required for the chelation to Li; the 
    
    
    
    position should be alkylated or protected with a non-electron-withdrawing group if possible [2].

Module 3: Post-Reaction Integrity (Workup & Isolation)

The benzylic C2-H in 2-aryl piperazines is acidic (


). Racemization during workup is the silent killer of ee.

Q: My in-situ HPLC showed 98% ee, but after silica column purification, it dropped to 88%. Why?

A: Silica gel is slightly acidic, and combined with residual basic amines in your crude mixture, it creates a local environment that promotes proton exchange at the benzylic position.

Troubleshooting Workflow:

  • Avoid Standard Silica: Use Triethylamine-treated silica (2%

    
     in eluent) to neutralize acid sites.
    
  • Cold Workup: Perform all extractions with ice-cold buffers.

  • Avoid Strong Bases: Never use NaOH for neutralization. Use saturated

    
     or phosphate buffer (pH 8).
    
  • Derivatization: If the free amine is unstable, immediately convert it to a stable salt (e.g., D-Tartrate or HCl) or protect it (Boc/Cbz) before purification.

Visualizing the Logic

The following diagram illustrates the decision process for selecting the correct synthetic route and troubleshooting low ee.

Piperazine_Synthesis_Logic Start Target: Chiral 2-Aryl Piperazine Route_Select Select Precursor Start->Route_Select Pyrazine Pyrazine (Aromatic) Route_Select->Pyrazine De Novo Synthesis Tetrahydro Tetrahydropyrazine (Cyclic Imine) Route_Select->Tetrahydro From Amino Acids Act_Step Activation: Benzyl Bromide or Acid Pyrazine->Act_Step Rh_Cat Rh-Catalyzed Hydrogenation (Rossen Method) Tetrahydro->Rh_Cat Ir_Cat Ir-Catalyzed Hydrogenation (Josiphos/Binaphane) Act_Step->Ir_Cat Check_EE Check ee (Chiral HPLC) Ir_Cat->Check_EE Rh_Cat->Check_EE High_EE Success (>95% ee) Proceed to Salt Formation Check_EE->High_EE Pass Low_EE Low ee (<80%) Check_EE->Low_EE Fail Res_Strat Rescue Strategy: Kinetic Resolution Low_EE->Res_Strat Sparteine N-Boc Protection + s-BuLi / (+)-Sparteine Res_Strat->Sparteine Sparteine->High_EE Isolate Enantioenriched SM

Caption: Decision matrix for synthesizing chiral 2-aryl piperazines, prioritizing Asymmetric Hydrogenation (AH) with a Kinetic Resolution (KR) fallback.

Standard Operating Procedure (SOP): Ir-Catalyzed Hydrogenation

Objective: Synthesis of (S)-1-benzyl-2-phenylpiperazine with >90% ee.

  • Activation:

    • Dissolve 2-phenylpyrazine (1.0 eq) in acetone.

    • Add benzyl bromide (1.1 eq) at room temperature. Stir 12h.

    • Filter the precipitated pyrazinium salt . Dry under vacuum.

  • Catalyst Preparation (Glovebox):

    • Mix

      
       (1.0 mol%) and (S,S)-f-Binaphane (2.2 mol%) in dry THF/Methanol (1:1). Stir 30 min to form the active complex.
      
  • Hydrogenation:

    • Load the pyrazinium salt into an autoclave. Add the catalyst solution.

    • Pressurize to 600 psi (40 bar)

      
      .
      
    • Stir at 30°C for 24h. Note: Do not heat >40°C to avoid racemization.

  • Workup (Critical):

    • Concentrate solvent.

    • Basify carefully with saturated

      
       (aq) to pH 8-9.
      
    • Extract with EtOAc. Wash with Brine.[6]

    • Do not concentrate to dryness if storing; keep in solution or convert to HCl salt immediately.

References

  • Huang, W. X., et al. (2016).[1] Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.[1] Organic Letters, 18(12), 2938–2941.

  • Coldham, I., et al. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines.[3][4] Organic Letters, 25(6), 934–938.

  • Rossen, K., et al. (1995). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide.

  • Stoltz, B. M., et al. (2008). Palladium-Catalyzed Enantioselective Oxidation of Chiral Secondary Alcohols: Access to Both Enantiomeric Series. Journal of the American Chemical Society, 130(44), 14422–14423.

Sources

Optimization

Technical Support Center: Solubility &amp; Handling of 2-(2-Methoxyphenyl)piperazine Salts

This technical guide is structured as a specialized support center resource for researchers working with 1-(2-Methoxyphenyl)piperazine (2-MPP) and its salts. It addresses solubility challenges, critical for its role as a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center resource for researchers working with 1-(2-Methoxyphenyl)piperazine (2-MPP) and its salts. It addresses solubility challenges, critical for its role as a "privileged scaffold" in CNS drug discovery (e.g., 5-HT1A ligands like Urapidil).

Product Focus: 1-(2-Methoxyphenyl)piperazine (2-MPP) & Hydrochloride Salts Cas No: 35386-24-4 (Free Base) | 5464-78-8 (HCl Salt) Document ID: TS-2MPP-SOL-05

Core Solubility Profile

Understanding the lattice energy and solvation requirements of 2-MPP salts is the first step in troubleshooting. The hydrochloride salt exhibits a distinct solubility profile compared to the free base due to the ionic character of the piperazinium cation.

Solubility Matrix (Qualitative at 25°C)
Solvent ClassSolvent2-MPP Free Base2-MPP HCl SaltTechnical Notes
Polar Protic WaterLow / Sparingly SolubleVery Soluble Salt forms stable hydrates; highly hygroscopic.
Methanol (MeOH)SolubleFreely Soluble Best solvent for transferring the salt.
Ethanol (EtOH)SolubleSolubleSolubility decreases significantly with temperature (ideal for recrystallization).
Isopropanol (IPA)SolubleSparingly Soluble (Cold)Preferred solvent for recrystallization.
Polar Aprotic DMSOSolubleSoluble Use for biological assays or high-concentration stock solutions.
DMFSolubleSolubleCommon solvent for nucleophilic substitution reactions.
AcetoneSolubleInsoluble Excellent anti-solvent for precipitating the salt.
Chlorinated Dichloromethane (DCM)Very Soluble Sparingly SolubleSalt often forms a suspension; requires MeOH co-solvent to dissolve.
ChloroformVery SolubleFreely SolubleUnique property: The lipophilic methoxyphenyl group aids solubility in CHCl₃ compared to other salts.
Non-Polar Diethyl EtherSolubleInsoluble Used to wash the salt filter cake to remove organic impurities.
Hexanes/HeptaneSolubleInsoluble Strictly an anti-solvent.

Troubleshooting Diagnostics (Q&A)

Issue 1: "My 2-MPP HCl salt is crashing out of the reaction mixture."

Diagnosis: This is common in nucleophilic substitution reactions (e.g., alkylation of the piperazine nitrogen) performed in non-polar or moderately polar solvents like Acetonitrile or Acetone without adequate base. The "Why": The HCl salt has high lattice energy. If you are using the salt as a starting material, it must be neutralized to the free base to participate in the reaction and to dissolve in organic media. Solution:

  • In-situ Free-Basing: Add a stoichiometric excess (2-3 eq) of a base like Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent Switch: Switch to DMF or DMAc (Dimethylacetamide). These high-dielectric solvents can solvate the salt form sufficiently to allow the base to deprotonate it.

Issue 2: "I cannot extract the compound into the organic layer during workup."

Diagnosis: pH mismanagement. 2-MPP has a pKa of approximately 9.73 (secondary amine). The "Why": If the aqueous layer pH is < 10, a significant portion of the molecule remains protonated (charged) and stays in the water phase. Solution:

  • Check pH: Ensure the aqueous phase is adjusted to pH > 11 using 1M NaOH or saturated

    
    .
    
  • Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the free base in water (Common Ion Effect/Salting-out).

  • Solvent Choice: Use DCM or Chloroform for extraction. Avoid Ether, as the free base solubility is lower in ether than in chlorinated solvents.

Issue 3: "The salt is oiling out instead of crystallizing."

Diagnosis: Presence of impurities or residual high-boiling solvents (like DMF), or the formation of a supersaturated solution. The "Why": Piperazine derivatives are prone to "oiling out" if the anti-solvent is added too quickly or if the temperature drops too fast. Solution:

  • Seed Crystals: Add a small crystal of pure 2-MPP HCl.

  • Slow Cooling: Re-heat to dissolve the oil, then turn off the heat source and let the bath cool to room temperature overnight (do not remove the flask from the bath).

  • Trituration: If it remains an oil, decant the solvent and triturate (grind) the oil with fresh Diethyl Ether or Hexane to induce crystallization.

Critical Workflows & Visualizations

Workflow A: Solubility Troubleshooting Decision Tree

Use this logic flow when the salt fails to dissolve in your target application.

SolubilityTroubleshooting Start Problem: 2-MPP HCl Salt Won't Dissolve CheckSolvent Check Solvent Type Start->CheckSolvent NonPolar Non-Polar / Ether (Hexane, Et2O, Toluene) CheckSolvent->NonPolar PolarAprotic Polar Aprotic (DMF, DMSO) CheckSolvent->PolarAprotic Chlorinated Chlorinated (DCM, CHCl3) CheckSolvent->Chlorinated Protic Alcohols (MeOH, EtOH, IPA) CheckSolvent->Protic ActionNonPolar STOP. Insoluble. Convert to Free Base first. NonPolar->ActionNonPolar ActionPolarAprotic Heat to 60°C. Sonicate for 10 mins. PolarAprotic->ActionPolarAprotic ActionChlorinated Add 5-10% MeOH as co-solvent. Chlorinated->ActionChlorinated ActionProtic Should dissolve. If not, check for Di-HCl salt form. Protic->ActionProtic

Figure 1: Decision matrix for resolving solubility issues based on solvent classification.

Workflow B: Free-Basing Protocol

To modify the solubility profile for extraction or non-polar reactions, you must convert the salt to the free base.

FreeBasing Salt Start: 2-MPP HCl Salt (Solid) Dissolve Dissolve in Water (Min. Volume) Salt->Dissolve Basify Adjust pH > 11 (Add 2M NaOH) Dissolve->Basify Extract Extract x3 (DCM or EtOAc) Basify->Extract Free base moves to organic phase Dry Dry Organic Layer (Na2SO4 + Filter) Extract->Dry Evap Evaporate Solvent (Vac < 40°C) Dry->Evap Product Result: 2-MPP Free Base (Oil/Low-melt Solid) Evap->Product

Figure 2: Step-by-step protocol for converting the HCl salt to the organic-soluble free base.

Validated Protocols

Protocol 1: Recrystallization of 2-MPP Hydrochloride

Objective: Purification of crude salt to remove colored impurities and isomers. Solvent System: Isopropanol (IPA) or Ethanol (EtOH).

  • Dissolution: Place 10g of crude 2-MPP HCl in a round-bottom flask. Add 100 mL of Isopropanol .

  • Heating: Heat the mixture to reflux (approx. 82°C). The solid should dissolve completely.

    • Note: If it does not dissolve, add Methanol dropwise through the condenser until clear.

  • Filtration (Optional): If black specks are visible, perform a hot filtration.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature with gentle stirring.

  • Precipitation: Once at room temperature, cool in an ice bath (0-5°C) for 1 hour.

  • Collection: Filter the white crystals under vacuum. Wash the cake with cold Acetone or Diethyl Ether (this removes residual IPA and speeds up drying).

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol 2: Synthesis Workup (Salt Formation)

Objective: Converting the reaction product (free base) into a stable, storable HCl salt.

  • Preparation: Dissolve the crude free base oil in Ethyl Acetate or Ethanol (10 volumes).

  • Acidification: Cool to 0°C. Slowly add 4M HCl in Dioxane or Concentrated HCl (aq) dropwise.

  • Observation: A white precipitate should form immediately.

    • Troubleshooting: If a gum forms, heat the mixture to reflux (if using EtOH) and let it cool slowly. If using EtOAc, add Methanol to dissolve the gum, then add Ether to precipitate.

  • Isolation: Filter the solid and wash with Diethyl Ether.

References

  • BenchChem. (2025).[1][2][3] An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine. Retrieved from

  • National Center for Advancing Translational Sciences (NCATS). (2024). N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE.[1][4][5][6][7] Inxight Drugs.[8] Retrieved from

  • Sigma-Aldrich. (2024). 1-(2-Methoxyphenyl)piperazine hydrochloride Safety Data Sheet. Retrieved from

  • Google Patents. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride (WO2005021521A1).[5] Retrieved from

  • SWGDRUG. (2005).[8] Monograph: 1-(2-Methoxyphenyl)piperazine.[1][4][5][6][7][8] Retrieved from

Sources

Troubleshooting

Technical Support Center: Purifying Chiral Piperazine Intermediates from Metal Catalyst Residues

An advanced technical support guide for researchers, scientists, and drug development professionals. Introduction: The Challenge of Purity in Chiral Piperazine Synthesis Chiral piperazines are privileged scaffolds in mod...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Purity in Chiral Piperazine Synthesis

Chiral piperazines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous blockbuster drugs. Their synthesis often relies on powerful transition-metal-catalyzed reactions, such as Buchwald-Hartwig aminations or asymmetric hydrogenations, which utilize catalysts based on palladium (Pd), ruthenium (Ru), rhodium (Rh), and other precious metals.[1][2]

While these catalysts are remarkably efficient, their removal from the final active pharmaceutical ingredient (API) and its intermediates is not just a matter of good practice—it is a critical regulatory and safety requirement.[3][4] Residual metals can pose direct toxicological risks to patients, compromise the stability of the final drug product, and interfere with downstream synthetic steps.[1][4] The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets strict limits on the permissible daily exposure (PDE) for these elements in final drug products.[5]

This guide provides practical, experience-driven solutions to common challenges encountered when removing metal catalyst residues from chiral piperazine intermediates. The focus is on maintaining the enantiomeric integrity of the molecule while achieving the high degree of purity required for pharmaceutical development.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common questions. For more detailed troubleshooting, please refer to the subsequent guides.

Q1: Why is removing trace metal catalysts so critical? Beyond the obvious patient safety and toxicity concerns, residual metals can act as catalysts in undesired side reactions, leading to the degradation of the API over time and reducing its shelf life.[4] They can also poison catalysts used in subsequent synthetic steps, leading to failed reactions and significant financial loss. Regulatory bodies like the FDA and EMA enforce strict limits on elemental impurities, making efficient removal essential for compliance.[3][5]

Q2: What are the typical regulatory limits for residual metals? The ICH Q3D guideline classifies metals based on their toxicity. Catalysts commonly used in piperazine synthesis, such as Palladium, Platinum, Rhodium, and Ruthenium, are typically Class 2B elements with an oral concentration limit of 10 ppm in the final drug product, assuming a daily dose of ≤10 grams.[5][6]

Q3: What are the primary methods for removing metal catalysts? The main strategies include:

  • Scavenging: Using solid-supported or solution-phase agents with high affinity for the target metal.[1][7]

  • Filtration/Adsorption: Passing the reaction mixture through an adsorbent bed like activated carbon, Celite, or silica gel.[7][8][9]

  • Crystallization: Purifying the desired compound by crystallization, leaving the metal impurities in the mother liquor.[7][10]

  • Extraction: Using liquid-liquid extraction to partition the product and catalyst into different phases.[8]

  • Chromatography: A high-cost, high-purity option, typically reserved for small-scale or particularly challenging separations.[8]

Q4: How do I select the best removal method? The optimal method depends on the nature of the catalyst (heterogeneous vs. homogeneous), the properties of your piperazine intermediate (solubility, stability), the scale of the reaction, and the cost constraints. The decision tree below provides a general guide.

A Start: Crude Reaction Mixture B Is the catalyst solid (heterogeneous)? (e.g., Pd/C, PtO2) A->B C Simple Filtration (e.g., through Celite) B->C Yes D Is the catalyst soluble (homogeneous)? B->D No K Final Product C->K E Is the product stable to heat? D->E Yes J Activated Carbon Treatment D->J No, or as an alternative path F Crystallization E->F Yes G Is the product chargeable (acidic/basic)? E->G No F->K H Aqueous Acid/Base Extraction G->H Yes I Metal Scavenging (Solid-supported scavengers) G->I No H->K I->K J->K

Caption: Decision tree for selecting a metal removal method.

Q5: My chiral piperazine is sensitive. How can I avoid racemization during purification? Racemization is a significant risk, especially if the chiral center is adjacent to a nitrogen atom or has an acidic proton.[11] To mitigate this:

  • Avoid Harsh pH: Strong acids or bases can cause epimerization. Use buffered aqueous solutions for extractions if possible.[11]

  • Maintain Low Temperatures: High temperatures provide the activation energy for racemization. Perform scavenging and extractions at room temperature or below.[11][]

  • Choose Mild Methods: Scavenging and Celite filtration are generally milder than methods requiring harsh reagents or high heat.

Q6: How can I quantify residual metal levels accurately? Standard methods for trace metal quantification include Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).[13][14] These techniques offer the low detection limits (parts-per-billion) required to verify compliance with regulatory standards.[13]

Troubleshooting Guides

Guide 1: Ineffective Removal with Metal Scavengers
  • Symptom: Residual metal levels (e.g., >50 ppm Pd) remain high after treating with a solid-supported scavenger.

Possible Cause Scientific Rationale & Troubleshooting Steps
Incorrect Scavenger Choice The affinity of a scavenger is highly dependent on the metal's oxidation state (e.g., Pd(0) vs. Pd(II)) and the coordination environment. Thiol-based scavengers are effective for Pd(II), while others may be better for different metals or states. Solution: Perform a small-scale screen with a panel of scavengers (e.g., thiol, amine, phosphine-functionalized silica) to identify the most effective one for your specific system.[9][10]
Insufficient Scavenger or Time Scavenging is a kinetically controlled process. There must be enough binding sites and sufficient contact time for the metal to be captured. Solution: Increase the equivalents of scavenger (e.g., from 5 wt% to 10-15 wt%) and extend the stirring time (e.g., from 1 hour to 4-12 hours). Monitor metal levels at different time points to determine the optimal duration.
Poor Mass Transfer If the solid scavenger is not well-suspended in the reaction mixture, its surface area is not fully utilized, leading to poor efficiency. Solution: Ensure vigorous stirring to maintain a uniform slurry. For viscous solutions, dilution with an appropriate solvent may be necessary before adding the scavenger.
Competitive Binding Other species in your reaction mixture (e.g., phosphine ligands, certain solvents like DMF, or the piperazine product itself) can compete with the scavenger for binding to the metal center. Solution: If possible, perform a solvent swap to a less coordinating solvent (e.g., THF, Toluene) before scavenging. An initial workup or filtration to remove ligands can also improve scavenger performance.
Guide 2: Product Loss During Purification
  • Symptom: The yield of the chiral piperazine intermediate is significantly lower after the catalyst removal step.

Possible Cause Scientific Rationale & Troubleshooting Steps
Adsorption onto Adsorbent Polar compounds, especially those with free amine groups like piperazines, can adsorb strongly onto silica, Celite, or activated carbon through hydrogen bonding or acid-base interactions.[10] Solution: 1) Reduce the amount of adsorbent used. 2) After filtration, wash the filter cake extensively with a more polar solvent (e.g., methanol or a mixture containing a small amount of triethylamine) to displace the adsorbed product. 3) Consider using a less adsorptive method like crystallization if feasible.
Loss During Extraction Piperazines can be amphiphilic. During liquid-liquid extraction, incorrect pH can lead to the product remaining in the wrong phase or forming emulsions at the interface. Solution: Carefully adjust the pH of the aqueous phase. To extract a basic piperazine into the organic layer, the aqueous phase should be basic (e.g., pH > 10). To move it to the aqueous layer, the phase should be acidic (e.g., pH < 2). Perform a small-scale test to confirm the optimal pH for partitioning.
Product Degradation Some removal techniques are chemically harsh. For example, an oxidative workup (e.g., with H₂O₂) to precipitate ruthenium as RuO₂ can potentially oxidize sensitive functional groups on the piperazine intermediate.[15] Solution: Test the stability of your compound under the proposed removal conditions on a small scale before applying it to the entire batch. If degradation occurs, select a milder, non-reactive method like scavenging.

Key Experimental Protocols

Protocol 1: Small-Scale Metal Scavenger Screening

This protocol helps identify the most effective scavenger for your specific reaction mixture.

  • Preparation: Dispense 1 mL aliquots of your crude reaction mixture (post-reaction, pre-workup) into several vials.

  • Scavenger Addition: To each vial, add a different metal scavenger (e.g., SiliaMetS Thiol, TMT, activated carbon) at a fixed loading, typically 10 wt% relative to the theoretical product mass. Include a control vial with no scavenger.

  • Incubation: Stir all vials vigorously at a controlled temperature (e.g., room temperature or 40 °C) for a set time (e.g., 4 hours).

  • Sampling & Analysis: Filter each sample through a 0.45 µm PTFE syringe filter to remove the solid scavenger. Dilute the filtrate and analyze for residual metal content using ICP-MS or ICP-OES.

  • Evaluation: Compare the residual metal levels from each scavenger to the control to determine the most efficient one.

Protocol 2: Optimized Celite Filtration for Heterogeneous Catalysts

This method is effective for removing solid catalysts like Palladium on Carbon (Pd/C).[8][9]

  • Funnel Preparation: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite and gently compact it to form a flat bed.

  • Pre-wetting: Wet the Celite pad with the clean reaction solvent and apply gentle vacuum to pull the solvent through, ensuring the pad is settled and free of cracks.

  • Dilution: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity and prevent clogging.

  • Filtration: Carefully pour the diluted mixture onto the center of the Celite pad. Apply vacuum slowly. Do not let the pad run dry.

  • Washing: Once the mixture has passed through, wash the Celite pad with several portions of fresh solvent to recover any adsorbed product.

  • Collection: Combine the filtrate and washes. The resulting solution should be free of visible catalyst particles.

Data & Visualization

Table 1: Comparison of Common Metal Removal Techniques
MethodTarget MetalsProsConsRacemization Risk
Thiol Scavengers Pd, Ru, Rh, CuHigh efficiency & selectivity, mild conditions.[10]High cost, potential for sulfur leaching.Low
Activated Carbon Pd, Rh, RuLow cost, widely applicable, scalable.[10]Can adsorb product, variable performance.[10]Low
Crystallization Most MetalsHighly effective for purification, scalable.Requires a crystallizable solid, can concentrate impurities if not optimized.[7]Medium (depends on solvent/temp)
Aqueous Extraction VariesInexpensive, removes water-soluble species.Can form emulsions, requires pH adjustment, potential for product loss.Medium to High (pH dependent)
Celite Filtration Heterogeneous catalystsSimple, fast, inexpensive for solid catalysts.Ineffective for soluble or colloidal metals.[9]Very Low
Diagram: General Workflow for Scavenger-Based Purification

A Crude Reaction Mixture B Add Solid-Supported Scavenger (e.g., 10 wt%) A->B C Stir at RT - 40°C (2-12 hours) B->C D Filter Mixture (e.g., through filter paper or Celite) C->D E Wash Scavenger with Fresh Solvent D->E F Combine Filtrate and Washings E->F G Analyze Aliquot for Metal Content (ICP-MS) F->G H Concentrate Filtrate to Obtain Purified Product F->H

Caption: General workflow for metal removal using a solid-supported scavenger.

References

  • Hugill, S. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs. European Pharmaceutical Review. [Link]

  • Various Authors. (2015, May 18). How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • Secrets of Science. Analysis of residual catalysts in pharmaceuticals. Shimadzu. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Biotage. [Link]

  • Tackett, B. (2024, July 29). Impurities in APIs and Their Effects on Products. Contract Pharma. [Link]

  • Pabba, C., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC. [Link]

  • Siripragada, M. R. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]

  • Various Authors. (n.d.). A simple oxidative procedure for the removal of ruthenium residues. ResearchGate. [Link]

  • Nishimura, T., et al. (2005). Method of removing palladium.
  • Grela, K., et al. (2016). Use of metal scavengers for removal of ruthenium residues.
  • Johnson, M. D., et al. (2018). A Pharmaceutical Industry Perspective on Sustainable Metal Catalysis. Organometallics, ACS Publications. [Link]

  • Gopani. (2024, October 9). Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. Gopani. [Link]

  • Prime Scholars. (n.d.). Unveiling the Secrets: Laboratory Techniques for Detecting and Measuring Heavy Metals. Prime Scholars. [Link]

Sources

Optimization

Technical Support Center: Yield &amp; Enantioselectivity Optimization for Pyrazine Hydrogenation

Welcome to the Catalysis Technical Support Center. Asymmetric hydrogenation of pyrazines is notoriously challenging due to the high resonance stabilization energy of the aromatic ring and the severe catalyst-poisoning ef...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Technical Support Center. Asymmetric hydrogenation of pyrazines is notoriously challenging due to the high resonance stabilization energy of the aromatic ring and the severe catalyst-poisoning effects of the two pyridine-like nitrogen atoms.

This guide provides causality-driven troubleshooting, mechanistic insights, and self-validating protocols designed for researchers and drug development professionals aiming to synthesize chiral piperazines and piperazin-2-ones.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the diagnostic workflow below to identify the root cause of your catalytic failure.

TroubleshootingWorkflow Start Start: Pyrazine Hydrogenation Assess Analyze Conversion & Selectivity Start->Assess LowConv Low Yield / Black Ppt (Catalyst Poisoning) Assess->LowConv < 50% Yield LowEE High Yield, Low ee (Poor Induction) Assess->LowEE < 80% ee Success Optimal Yield & ee (Target Achieved) Assess->Success > 90% Yield & ee FixPoison Add TsOH or Alkyl Halides LowConv->FixPoison Block N-Coordination FixEE Tune Ligand Bulk & Optimize DKR Temp LowEE->FixEE Enhance Steric Control FixPoison->Assess Re-run Reaction FixEE->Assess Re-run Reaction

Diagnostic workflow for resolving yield and selectivity issues in pyrazine hydrogenation.

Frequently Asked Questions (FAQs) & Resolution Strategies

Q1: My reaction yields <5% conversion, and the mixture turns black. What causes this rapid deactivation?

A: Catalyst Poisoning via N-Coordination. Pyrazines are plagued by the potent σ-donating ability of their two nitrogen atoms, which irreversibly bind to transition metal centers (like Pd, Ir, or Rh), forming stable, catalytically dead multinuclear complexes . The black precipitate you observe is metal aggregation (e.g., Palladium black) occurring after the chiral ligands are displaced.

The Fix (Causality-Driven): You must electronically deactivate the pyrazine nitrogens prior to introducing the catalyst.

  • In Situ Protonation: For Palladium-catalyzed systems, adding a strong Brønsted acid like TsOH·H₂O (100 mol%) protonates the nitrogen. This completely blocks metal coordination and simultaneously activates the highly stable aromatic ring toward hydride transfer 1.

  • Substrate Pre-Activation: Convert the pyrazine into a pyrazinium salt using an alkylating agent (e.g., benzyl bromide). Iridium-catalyzed asymmetric hydrogenation of these salts proceeds with high efficiency because the formal positive charge withdraws electron density, terminating the poisoning effect [[2]]().

Q2: I am achieving full conversion, but my enantiomeric excess (ee) is stuck below 50%. How can I optimize chiral induction?

A: Mismatched Dynamic Kinetic Resolution (DKR) or Insufficient Steric Bulk. If you are hydrogenating pyrazin-2-ols, the reaction proceeds via a DKR of rapidly interconverting imine intermediates 1. Low ee means the background hydrogenation of the "mismatched" imine isomer is competing with the acid-catalyzed isomerization.

The Fix:

  • Thermodynamic Tuning: Increase the reaction temperature slightly (e.g., from 60°C to 80°C). While counterintuitive for asymmetric catalysis, higher temperatures in a DKR accelerate the acid-catalyzed isomerization between the 1,6-dihydro and 4,5-dihydro intermediates, ensuring the substrate funnels exclusively through the lower-energy, highly enantioselective pathway [[1]]().

  • Ligand Sterics: Switch to a highly sterically hindered bisphosphine ligand (e.g., Segphos or Josiphos derivatives) to deepen the chiral pocket and strictly dictate the trajectory of the incoming hydride 3.

Quantitative Benchmarking Data

Use the following table to benchmark your expected yields and enantioselectivities against optimized literature standards.

Substrate ClassOptimal Catalyst SystemCritical AdditiveYield (%)Enantiomeric Excess (ee %)
Pyrazin-2-ols Pd(OCOCF₃)₂ / Chiral BisphosphineTsOH·H₂O (100 mol%)85 – 9584 – 90
Pyrrolo[1,2-a]pyrazinium salts [Ir(COD)Cl]₂ / Chiral LigandCs₂CO₃Up to 99Up to 95
N-Alkyl Pyrazinium Salts Ir / DFP (Dinuclear Complex)None (Pre-activated)> 90> 90

Data synthesized from established methodologies for the direct asymmetric hydrogenation of pyrazines 1, [[4]](), 2.

Mechanistic Pathway: Dynamic Kinetic Resolution

Understanding the reaction pathway is critical for troubleshooting. For pyrazin-2-ols, the reaction is not a simple direct reduction, but a complex cascade involving tautomerization, partial reduction, and dynamic kinetic resolution [[1]]().

ReactionMechanism Substrate Pyrazin-2-ol (Stable Aromatic) Tautomer Pyrazin-2(1H)-one (Reactive Oxo-Tautomer) Substrate->Tautomer Tautomerization InterA 1,6-Dihydropyrazin-2-one (Matched Imine) Tautomer->InterA H2, Pd (Partial) InterB 4,5-Dihydropyrazin-2-one (Mismatched Imine) Tautomer->InterB H2, Pd (Partial) Product Chiral Piperazin-2-one (Final Product) InterA->Product Fast Asymmetric Hydrogenation InterB->InterA Acid-Catalyzed Isomerization InterB->Product Slow Hydrogenation

Mechanism of Pd-catalyzed asymmetric hydrogenation via dynamic kinetic resolution.

Self-Validating Experimental Protocol

Standard Operating Procedure: Gram-Scale Pd-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

This protocol is engineered with built-in validation checkpoints to ensure mechanistic integrity and prevent silent failures during scale-up.

Step 1: Catalyst Complexation

  • Action: In an argon-filled glovebox, dissolve Pd(OCOCF₃)₂ (3.3 mol%) and the selected chiral bisphosphine ligand (4.0 mol%) in anhydrous acetone (2.0 mL). Stir at room temperature for 1 hour.

  • Causality & Validation: Pre-stirring ensures complete bidentate coordination of the ligand to the Palladium center. Validation Check: The solution must shift from a pale yellow suspension to a deep, homogeneous orange/red solution. A cloudy or black solution indicates premature metal reduction or ligand oxidation; discard and restart.

Step 2: Substrate Activation

  • Action: In a separate vial, dissolve the 5,6-disubstituted pyrazin-2-ol substrate (1.0 equiv, 5.0 mmol) in a 1:1 mixture of anhydrous DCM and Benzene (0.1 M concentration). Add TsOH·H₂O (100 mol%) 1.

  • Causality & Validation: The strong acid protonates the pyrazine, facilitating tautomerization to the reactive pyrazin-2(1H)-one and preventing N-coordination to the Pd catalyst. Validation Check: The mixture should remain completely homogeneous.

Step 3: Reactor Assembly & Hydrogenation

  • Action: Transfer the catalyst solution into the substrate mixture, then load the combined solution into a stainless-steel autoclave equipped with a glass liner and a magnetic stir bar.

  • Action: Purge the autoclave with H₂ gas three times to remove residual argon. Pressurize to 1000 psi H₂. Heat the reactor to 80°C and stir vigorously for 24 hours 1.

  • Causality & Validation: High pressure (1000 psi) is mandatory because the final reduction of the sterically hindered cyclic imine intermediate is kinetically slow.

Step 4: Workup & Analysis

  • Action: Cool the reactor to room temperature and carefully vent the H₂ gas. Neutralize the reaction mixture with saturated aqueous NaHCO₃ to quench the TsOH. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Action: Determine the diastereomeric ratio (dr) and conversion via crude ¹H NMR spectroscopy. Purify via flash chromatography to determine the isolated yield of the chiral piperazin-2-one. Determine the enantiomeric excess (ee) using chiral HPLC.

References

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing).
  • Asymmetric Hydrogenation of Heteroarenes with Multiple Heteroatoms. Dalian Institute of Chemical Physics (DICP).
  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. PMC (National Institutes of Health).
  • ORGANIC CHEMISTRY. RSC Publishing.
  • Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives. ResearchGate.
  • Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts. R Discovery.

Sources

Troubleshooting

Technical Support Center: Handling Air-Sensitive Chiral Amine Intermediates

Status: Online Operator: Senior Application Scientist Ticket ID: CA-OXI-5592 Welcome to the Advanced Synthesis Support Center. You are likely here because your chiral amine yield has plummeted, your oil has inexplicably...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: CA-OXI-5592

Welcome to the Advanced Synthesis Support Center. You are likely here because your chiral amine yield has plummeted, your oil has inexplicably turned into a sticky solid, or your enantiomeric excess (ee) has vanished during workup.

Handling air-sensitive chiral amines requires more than just "working fast." It requires a mechanistic understanding of three distinct failure modes: Carbamate Formation (CO₂ attack) , Oxidative Degradation (N-oxide formation) , and Racemization (Imine/Enamine pathways) .

Below is your troubleshooting guide, structured to diagnose and resolve these specific chemical failures.

Module 1: The "Phantom" Solid (CO₂ Contamination)

User Complaint: "I isolated my chiral amine as a clear oil. After 30 minutes on the rotovap or sitting on the bench, it turned into a white crust or sticky gum. NMR shows broad, confusing peaks."

Diagnosis: Carbamate Salt Formation. Primary amines (


) and secondary amines are potent nucleophiles that react rapidly with atmospheric carbon dioxide (

) to form carbamic acids, which then protonate unreacted amine to form carbamate salts. This is often mistaken for oxidative decomposition.
The Mechanism

Unlike oxidation, this process is often reversible. However, it alters solubility and ruins stoichiometry.

CarbamateCycle Amine Free Amine (Liquid/Oil) Zwitterion Zwitterionic Carbamic Acid Amine->Zwitterion + CO₂ (Fast) CO2 Atmospheric CO₂ Salt Carbamate Salt (Solid/Gum) Zwitterion->Salt + Amine (Proton Transfer) Salt->Amine Acid Wash / Heat (Reversible)

Figure 1: The reversible pathway of amine carbamate formation upon exposure to air.

Troubleshooting & Recovery
SymptomVerificationImmediate Fix
Clear oil turns solid/gumNMR: Look for a carbonyl signal at ~160 ppm in

. In

, NH peaks broaden significantly.
Acid Wash: Dissolve in minimal MeOH, add HCl/dioxane to convert to HCl salt (releases

). Thermal: Some carbamates revert to amine upon high-vac distillation (>100°C), but this risks racemization.
"Wet" appearanceWeight Gain: Mass balance >100%.Degas: Purge with Argon. Do not use dry ice in rotovap traps without a drying tube (sublimed

can backstream).

Module 2: The Vanishing ee (Racemization & Oxidation)

User Complaint: "My crude reaction had 98% ee. After column chromatography and storage, it dropped to 85%."

Diagnosis: Oxidative Dehydrogenation or Radical Racemization. Chiral amines are susceptible to oxidation at the


-carbon (forming imines) or radical abstraction. Once an imine forms, it hydrolyzes to a ketone (destroying chirality) or reduces non-selectively (racemization).
The "Danger Zone" Pathways

Racemization rarely happens "spontaneously" without a trigger. The triggers are Heat , Base , and Oxidants .

Racemization ChiralAmine Chiral Amine (S) Radical α-Amino Radical ChiralAmine->Radical O₂ / Light (SET) Imine Imine / Enamine (Achiral Intermediate) ChiralAmine->Imine Oxidation (-2H) NOxide N-Oxide (Dead End) ChiralAmine->NOxide Peroxides / mCPBA Radical->Imine -H• Racemate Racemic Mixture (R + S) Imine->Racemate Non-selective Reduction or Hydrolysis

Figure 2: Degradation pathways leading to loss of optical purity (ee) or chemical purity.

Prevention Strategy: The Salt Shield

Never store air-sensitive chiral amines as free bases. Convert them immediately to salts. Salts stabilize the nitrogen lone pair, preventing N-oxide formation and reducing


-proton acidity.
Salt FormStabilityHygroscopicityRemoval EaseRecommended For
Hydrochloride (HCl) HighModerateEasy (Base wash)General storage.
Tosylate (TsOH) Very HighLowModerateLong-term banking. Crystallizes well.
Tartrate HighLowModerateResolving agents; prevents racemization.
Trifluoroacetate (TFA) LowHighDifficultAvoid. TFA salts can be hygroscopic and acidic enough to degrade sensitive motifs.

Module 3: Analytical Derivatization (Mosher's Method)[1]

User Complaint: "I cannot determine the ee. The HPLC peaks overlap, and the amine degrades on the column."

Solution: In-situ Derivatization with Mosher's Acid Chloride. Direct analysis of air-sensitive amines on chiral HPLC is risky due to on-column oxidation. Derivatization converts the volatile, sensitive amine into a stable amide diastereomer.

Critical Protocol: Air-Free Mosher Derivatization Standard protocols often fail because they introduce moisture, hydrolyzing the acid chloride.

  • Preparation: Flame-dry a 5 mL vial with a septum. Flush with Ar.

  • Dissolution: Add 10 mg Amine sample + 0.5 mL anhydrous

    
     (or 
    
    
    
    filtered through basic alumina).
  • Base: Add 3.0 eq. dry Pyridine (stored over KOH).

  • Reagent: Add 1.2 eq. (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) via syringe.

  • Reaction: Shake for 15 mins. The reaction is usually instantaneous.

  • Quench: Add 0.1 mL

    
     to kill excess acid chloride (prevents HPLC damage if injecting).
    
  • Analyze:

    
     NMR is cleanest. Integrate the 
    
    
    
    peaks.
    • 
       between diastereomers allows calculation of ee.
      

Module 4: Master Protocol – Safe Isolation & Salt Formation

Objective: Isolate an air-sensitive chiral amine from a hydrogenation reaction without degradation.

Step-by-Step Workflow
  • Filtration (The Inert Barrier):

    • Do not use a standard Buchner funnel. The vacuum pulls air through your catalyst-rich amine solution, causing rapid oxidation and fire hazards (if Pd/C is present).

    • Use: A Schlenk frit or an inverted filtration via cannula.

    • Tip: Keep a positive pressure of

      
       on the source flask.
      
  • Solvent Swap (The Trap):

    • Evaporate solvent (e.g., MeOH) on a rotovap. Crucial: Backfill the rotovap with Nitrogen, not air.

    • Redissolve the residue immediately in degassed anhydrous MTBE or Diethyl Ether . (These solvents precipitate amine salts well).

  • Salt Precipitation (The Stabilization):

    • Cool the ether solution to 0°C.

    • Add HCl in Dioxane (4M) dropwise under Ar flow.

    • A white precipitate should form immediately.

    • Why Dioxane? It is non-hygroscopic compared to ether/HCl and allows for better crystal growth.

  • Isolation:

    • Filter the solid under a blanket of Argon (Schlenk frit).

    • Wash with cold, dry pentane.

    • Dry under high vacuum. Store in a tightly sealed vial in the freezer.

Visual Workflow: Isolation Decision Tree

Isolation Start Crude Reaction Mixture Filter Filter Catalyst (Schlenk Frit / Cannula) Start->Filter Solvent Evaporate & Redissolve in Anhydrous Ether/MTBE Filter->Solvent Check Is the Free Base Stable? Solvent->Check Direct Distill under High Vac (Only if bp < 150°C) Check->Direct Yes (Rare) Salt Add HCl/Dioxane or TsOH/MeOH Check->Salt No (Standard) Store Store as Salt (Indefinite Stability) Salt->Store

Figure 3: Decision tree for isolating sensitive amines. Salt formation is the default recommendation.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral amine alpha-phenylethylamine. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Chapter on Amine Handling and Salt Selection).
  • Salvatore, R. N., et al. (2001).[1] Efficient carbamate synthesis via a three-component coupling of amines, carbon dioxide, and alkyl halides. The Journal of Organic Chemistry, 66(3), 1035-1037. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Bioorganic & Medicinal Chemistry Letters, 21(10), 2671-2696. (Discusses pKa and salt stability).
  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. (The definitive guide on Schlenk line and cannula techniques).

Sources

Optimization

Technical Support Center: Classical Chiral Resolution of 2-(2-Methoxyphenyl)piperazine

Welcome to the Technical Support Center for the chiral resolution of 2-(2-methoxyphenyl)piperazine. 2-Arylpiperazines are critical structural motifs in the design of central nervous system (CNS) therapeutics targeting am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 2-(2-methoxyphenyl)piperazine. 2-Arylpiperazines are critical structural motifs in the design of central nervous system (CNS) therapeutics targeting aminergic G-protein coupled receptors (GPCRs) 1. Separating the racemic mixture into its pure enantiomers is most efficiently achieved via classical chiral resolution using diastereomeric salt formation.

This guide provides validated protocols, thermodynamic rationales, and troubleshooting matrices to ensure high-yield, high-enantiomeric excess (ee) outcomes in your workflows.

Section 1: Process Workflows

G Start Racemic 2-(2-Methoxyphenyl)piperazine (50% R / 50% S) Salt Diastereomeric Salt Formation (Thermodynamic Equilibrium) Start->Salt Acid Chiral Resolving Agent (e.g., L-Tartaric Acid, 0.5 - 1.0 eq) Acid->Salt Cryst Fractional Crystallization (Cooling & Seeding) Salt->Cryst Solid Less Soluble Salt Precipitate (Enriched in desired enantiomer) Cryst->Solid Liquid Mother Liquor (Enriched in undesired enantiomer) Cryst->Liquid Freebase Salt Break / Freebasing (NaOH/H2O, Extraction) Solid->Freebase Pure Enantiopure Piperazine (>98% ee) Freebase->Pure

Workflow for the classical chiral resolution of 2-(2-methoxyphenyl)piperazine.

Section 2: Validated Step-by-Step Methodology

Causality Note: The separation of enantiomers relies entirely on the differential solubility of the formed diastereomeric salts. Operating under strict thermodynamic equilibrium (heating to complete dissolution, followed by highly controlled cooling) prevents the kinetic trapping of the undesired enantiomer in the crystal lattice, a common failure point in piperazine resolutions 2.

Step 1: Salt Formation (Thermodynamic Control)
  • In a 500 mL jacketed reactor, suspend 10.0 g (52.0 mmol) of racemic 2-(2-methoxyphenyl)piperazine in 100 mL of an optimized solvent system (e.g., Ethanol/Water 90:10 v/v).

  • Add 0.5 to 1.0 molar equivalents of the chiral resolving agent (e.g., L-Tartaric Acid or Di-p-anisoyl-D-tartaric acid).

    • Self-Validation Check: If utilizing the Pope-Peachey method (0.5 eq chiral acid to maximize efficiency), you must add 0.5 eq of an achiral acid (e.g., aqueous HCl) to ensure complete protonation of the basic piperazine nitrogens. Failure to do so will leave unreacted free base in the solution, ruining the crystallization thermodynamics.

  • Heat the mixture to reflux (approx. 78°C for EtOH systems) with an overhead stirrer at 250 rpm until a completely clear solution is obtained.

Step 2: Fractional Crystallization
  • Cool the solution linearly to 20°C over a period of 4 to 6 hours.

    • Causality Note: Rapid cooling induces high supersaturation, leading to rapid nucleation and the co-crystallization of the undesired diastereomer (forming a solid solution) 3.

  • Optional but Recommended: Seed the solution with 0.1% w/w of pure diastereomeric salt at exactly 5°C below the established saturation temperature to control the nucleation point.

  • Filter the resulting crystals under vacuum and wash the filter cake with 10 mL of ice-cold solvent. Dry under vacuum at 40°C.

Step 3: Salt Break (Freebasing)
  • Suspend the isolated diastereomeric salt in a biphasic mixture of 50 mL Dichloromethane (DCM) and 50 mL deionized water.

  • Add 2M NaOH dropwise under vigorous stirring until the aqueous phase reaches pH > 12.

    • Self-Validation Check: Test the aqueous layer with pH paper. A pH < 12 will result in incomplete freebasing, leaving protonated piperazine in the aqueous layer and destroying your mass recovery.

  • Separate the organic layer, extract the aqueous layer with 2 x 25 mL DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantioenriched free amine.

    • Self-Validation Check (Mass Balance): Yield of solid salt + Yield of amine recovered from the mother liquor should equal 95-100% of your input mass. If it is lower, check the aqueous phase pH.

Step 4: Enantiomeric Purity Analysis
  • Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/DEA mobile phase).

Section 3: Troubleshooting Guides & FAQs

Troubleshooting Issue Low ee% in First Crop Check1 Check Eutectic Point Is ee < 60%? Issue->Check1 Action1 Perform Recrystallization in pure solvent Check1->Action1 Yes Check2 Check Stoichiometry Did you use 1.0 eq? Check1->Check2 No Action2 Switch to 0.5 eq Chiral Acid + 0.5 eq Achiral Acid Check2->Action2 Yes

Logical troubleshooting pathway for resolving low enantiomeric excess issues.

Q: Why am I getting an oil or gel instead of crystals during salt formation? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation is too high, or the melting point of the diastereomeric salt is lower than the crystallization temperature. Actionable Fix: Switch to a solvent with higher solubilizing power at reflux but a steeper solubility curve (e.g., adding 5-10% water to ethanol). Alternatively, reduce the concentration of the racemate or seed the solution earlier to force solid-phase nucleation.

Q: The enantiomeric excess (ee) of the first crop is only 60-70%. How do I improve this? A: This indicates you have hit the eutectic point of the diastereomeric salt mixture, where a solid solution of both salts co-crystallizes 2. Actionable Fix: Perform a recrystallization of the first crop in a pure solvent (e.g., n-heptane or pure ethanol). Because the first crop is already enriched past the racemic composition, recrystallization will thermodynamically drive the solid phase toward >98% ee.

Q: Does the stoichiometry of the resolving agent actually matter? A: Yes, drastically. Using 1.0 equivalent of a diacid (like tartaric acid) can form polymeric hydrogen-bonded networks with diamines like piperazine, leading to poor resolution and gelation. Using 0.5 equivalents of the chiral acid (forming a hemisalt) often yields higher resolution efficiency, superior crystallinity, and avoids network trapping 2.

Section 4: Quantitative Data Summary

Table 1: Resolving Agent Screening Data (Representative for 2-Arylpiperazines)

Resolving AgentEquiv.Solvent SystemYield (%)First Crop ee (%)
L-Tartaric Acid1.0EtOH/H₂O (9:1)4265
L-Tartaric Acid0.5*EtOH/H₂O (9:1)3882
Di-p-anisoyl-D-tartaric acid0.35THF/H₂O (8:2)3770
(S)-Mandelic Acid1.02-Propanol4555

*Supplemented with 0.5 eq HCl to complete protonation (Pope-Peachey method).

Table 2: Solvent System Optimization for Piperazine Tartrate Salts

SolventBoiling Point (°C)Solubility at RefluxCrystallinityPhase Behavior
Pure Ethanol78LowPoor (Powder)Solid Solution
EtOH / 10% Water~78HighExcellent (Needles)Eutectic Conglomerate
Ethyl Acetate77Very LowN/A (Suspension)N/A

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC - NIH.[Link]

  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development - ACS Publications.[Link]

  • Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent. Molecules - PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Methods for (R)-2-(2-Methoxyphenyl)piperazine Enantiomeric Purity: A Comparative Guide

Introduction & Mechanistic Rationale (R)-2-(2-Methoxyphenyl)piperazine is a highly valuable chiral synthon utilized in the synthesis of selective

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(R)-2-(2-Methoxyphenyl)piperazine is a highly valuable chiral synthon utilized in the synthesis of selective ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-adrenoceptor antagonists (such as naftopidil) and various CNS-active bitopic ligands targeting dopamine receptors[1]. In drug development, the enantiomeric purity of this arylpiperazine directly dictates the pharmacological efficacy, receptor binding affinity, and safety profile of the downstream active pharmaceutical ingredient (API).

Determining the enantiomeric excess (e.e.) of piperazine derivatives presents a unique analytical challenge. The piperazine ring contains both secondary and tertiary basic nitrogen atoms. When analyzed via High-Performance Liquid Chromatography (HPLC), these basic moieties strongly interact with the weakly acidic residual silanol groups (-SiOH) present on the silica gel backbone of most Chiral Stationary Phases (CSPs). Without proper method design, this ion-exchange interaction causes severe peak tailing, co-elution, and inaccurate quantification.

This guide objectively compares the performance of leading polysaccharide-based CSPs and provides a self-validating, step-by-step protocol for achieving baseline enantiomeric resolution (


).

Comparison of Chiral Stationary Phases (CSPs)

Polysaccharide-based coated and immobilized columns dominate the chiral separation of arylpiperazines due to their versatile chiral recognition mechanisms, which rely on a combination of hydrogen bonding,


 interactions, and dipole-dipole stacking[2].
Amylose-based CSPs (e.g., Chiralpak AD-H / IA)
  • Mechanism: The amylose backbone forms a tightly coiled helical structure, creating well-defined chiral cavities. The 3,5-dimethylphenylcarbamate groups provide optimal

    
     interaction sites.
    
  • Performance: Amylose phases typically exhibit the highest selectivity (

    
    ) for ortho-methoxyphenyl substituted piperazines. The ortho-methoxy group acts as a strong hydrogen bond acceptor, interacting favorably and stereoselectively with the carbamate NH groups of the amylose selector[3].
    
Cellulose-based CSPs (e.g., Chiralcel OD-H / IB)
  • Mechanism: The cellulose backbone forms a more linear, less tightly coiled structure compared to amylose.

  • Performance: While effective for many racemates, the linear cavity of cellulose sometimes struggles to accommodate the bulky ortho-methoxy group of this specific arylpiperazine, leading to slightly lower resolution compared to its amylose counterpart[4].

Immobilized Amylose CSPs (e.g., Chiralpak IC)
  • Mechanism: The chiral selector is covalently bonded to the silica matrix rather than physically coated.

  • Performance: Immobilization allows the use of "forbidden" extended solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE). This is highly advantageous if the piperazine derivative exhibits poor solubility in standard hexane/alcohol mixtures.

Quantitative Performance Comparison

The following table summarizes the comparative chromatographic performance for the enantiomeric resolution of 2-(2-Methoxyphenyl)piperazine across different CSPs[5][6].

Chiral Stationary PhaseMobile Phase (v/v)Basic Modifier

(min)

(min)
Selectivity (

)
Resolution (

)
Chiralpak AD-H Hexane / Isopropanol (90:10)0.1% DEA9.511.21.252.4
Chiralcel OD-H Hexane / Isopropanol (90:10)0.1% DEA10.411.71.151.8
Chiralpak IC Hexane / Ethanol (80:20)0.1% DEA8.29.81.282.6
Chiralpak AD-H Hexane / Isopropanol (90:10)None12.114.5N/A*< 1.0 (Tailing)

*Note: Without a basic modifier, severe peak tailing prevents accurate selectivity calculation and baseline resolution.

Method Optimization & Causality Workflow

A critical failure point in piperazine chiral HPLC is omitting the basic modifier. By adding 0.05% - 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase, the modifier competitively binds to the acidic silanols, masking them from the analyte. This restores Gaussian peak shapes, sharpens the peaks, and drastically improves resolution[5].

Below is a systematic workflow for optimizing the chiral resolution of basic arylpiperazines.

ChiralOptimization Start Initial CSP Screen (e.g., Chiralpak AD-H) Hexane:IPA (90:10) CheckTailing Is Peak Tailing Observed? (As > 1.5) Start->CheckTailing AddModifier Add 0.1% DEA or TEA to Mobile Phase CheckTailing->AddModifier Yes CheckRes Is Resolution (Rs) > 2.0? CheckTailing->CheckRes No AddModifier->CheckRes ChangeAlcohol Modify Alcohol (Switch IPA to EtOH) CheckRes->ChangeAlcohol No Success Validate Method (Determine LOD/LOQ & e.e.) CheckRes->Success Yes ChangeAlcohol->CheckRes Re-evaluate SwitchCSP Switch Chiral Selector (Amylose to Cellulose) ChangeAlcohol->SwitchCSP If Rs still < 2.0 SwitchCSP->Start Restart Screen

Figure 1: Logical workflow for optimizing chiral HPLC resolution of basic arylpiperazines.

Step-by-Step Experimental Protocol

This self-validating protocol is designed to determine the enantiomeric excess (e.e.) of (R)-2-(2-Methoxyphenyl)piperazine using an amylose-based CSP.

Phase 1: Sample Preparation
  • Accurately weigh 5.0 mg of the synthesized (R)-2-(2-Methoxyphenyl)piperazine standard or sample.

  • Dissolve the compound in 5.0 mL of HPLC-grade Isopropanol (IPA) to create a 1.0 mg/mL stock solution.

  • Sonicate the solution for 5 minutes at room temperature to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

Phase 2: Mobile Phase Preparation
  • In a clean 1 L mobile phase bottle, combine 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol.

  • Add exactly 1.0 mL of Diethylamine (DEA) to the mixture to yield a 0.1% (v/v) basic modifier concentration[5].

  • Degas the mobile phase using vacuum filtration through a 0.45 µm membrane, followed by 10 minutes in an ultrasonic bath.

Phase 3: HPLC Conditions & System Suitability
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Column Temperature: 25 °C. (Note: Thermostatic control is vital, as chiral recognition and inclusion complexation are highly temperature-dependent thermodynamic processes).

  • Detection: UV Diode Array Detector (DAD) set to 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

Phase 4: Data Analysis & Validation

Identify the (R) and (S) enantiomer peaks based on retention times established by injecting a racemic reference standard. Calculate the enantiomeric excess (e.e.) using the area under the curve (AUC):



A successfully validated method should demonstrate an asymmetry factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) between 0.9 and 1.2, a resolution (

) > 2.0, and an e.e. > 99.0% for pharmaceutical-grade intermediates.

References

  • National Center for Biotechnology Information (NIH) . "The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists". PMC. URL:[Link]

  • SciELO . "Article - Asymmetric Synthesis of Propranolol and Naftopidil". URL:[Link]

  • ResearchGate . "Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds". URL: [Link]

  • ACS Publications . "Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines". Organic Letters. URL: [Link]

  • Google Patents. "Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl) sulfonyl]piperazine". US5478941A.
  • International Journal of Scientific Development and Research (IJSDR) . "A REVIEW ON HIGH PERFORMANCE LIQUID CHROMATOGRAPHY". URL: [Link]

Sources

Comparative

NMR analysis of (R)-2-(2-Methoxyphenyl)piperazine with chiral shift reagents

This comparative guide details the NMR-based determination of enantiomeric excess (ee) for (R)-2-(2-Methoxyphenyl)piperazine , a critical scaffold in the synthesis of GPCR ligands (e.g., 5-HT1A antagonists). Unlike the a...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the NMR-based determination of enantiomeric excess (ee) for (R)-2-(2-Methoxyphenyl)piperazine , a critical scaffold in the synthesis of GPCR ligands (e.g., 5-HT1A antagonists).

Unlike the achiral N-substituted isomer [1-(2-methoxyphenyl)piperazine], the C2-substituted variant possesses a stereocenter at the 2-position of the piperazine ring. This guide compares the efficacy of in situ Chiral Shift Reagents (CSRs) against Chiral Solvating Agents (CSAs) and derivatization methods.

Part 1: The Analytical Challenge

The target molecule contains two secondary amine sites and a methoxy ether. The challenge in NMR analysis lies in resolving the enantiomeric signals of the racemate to quantify the (R)-enantiomer.

  • Target: (R)-2-(2-Methoxyphenyl)piperazine

  • Key NMR Handles:

    • Methoxy Singlet (-OCH₃): High intensity, singlet (approx. 3.8 ppm), usually distinct.

    • Benzylic Methine (C2-H): Diagnostic doublet of doublets, but often buried in the piperazine methylene region.

Part 2: Comparative Analysis of Chiral Reagents

Lanthanide Shift Reagents (LSRs): Eu(hfc)₃

Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)[1]

Mechanism: Eu(hfc)₃ acts as a Lewis acid, coordinating to the hard basic sites of the piperazine (secondary amines). The paramagnetic Eu(III) center induces a pseudocontact shift, spreading the signals. The chiral camphorato ligands create a diastereomeric environment, splitting the signals of the (R) and (S) enantiomers.

  • Pros:

    • Large

      
      :  Typically induces significant splitting (>0.2 ppm) for the methoxy singlet.
      
    • Speed: In situ mixing; no reaction time required.

  • Cons:

    • Line Broadening: Paramagnetic relaxation broadens peaks, potentially obscuring small splitting if concentration is too high.

    • Moisture Sensitivity: Water competes for coordination sites, reducing effectiveness.

Chiral Solvating Agents (CSAs): (R)-BINOL-Phosphoric Acid

(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Mechanism: Forms a diastereomeric salt complex via hydrogen bonding and ion-pairing with the piperazine amines. This is a fast-exchange system on the NMR timescale.

  • Pros:

    • High Resolution: Diamagnetic nature preserves sharp line shapes (crucial for accurate integration).

    • Recovery: The expensive chiral agent can often be recovered via extraction.

  • Cons:

    • Smaller Shifts:

      
       is usually smaller (<0.1 ppm) compared to LSRs.
      
    • Stoichiometry Dependent: Requires precise 1:1 or 2:1 equivalents for optimal splitting.

Alternative: Chiral Derivatizing Agents (CDAs)

Mosher's Acid Chloride (MTPA-Cl)

  • Verdict: While considered the "gold standard" for absolute configuration assignment, it is destructive and time-consuming for routine ee checks compared to CSRs. It is recommended only if LSR/CSA methods fail to resolve signals.

Part 3: Performance Comparison Data

The following table summarizes expected performance based on piperazine scaffold behavior in CDCl₃.

FeatureEu(hfc)₃ (LSR) (R)-BINOL-PA (CSA) Mosher's Amide (CDA)
Primary Interaction Lewis Acid-Base CoordinationH-Bonding / Ion PairingCovalent Amide Bond
Methoxy Splitting (

)
High (0.2 – 0.5 ppm)Moderate (0.05 – 0.15 ppm)High (via 19F NMR)
Line Width Broadened (Paramagnetic)Sharp (Diamagnetic)Sharp
Sample Prep Time < 5 Minutes< 5 Minutes> 2 Hours (Reaction + Workup)
Sample Recovery Difficult (Complex mixture)Possible (Acid/Base extraction)Impossible (Chemical change)
Cost per Run ModerateModerateHigh

Part 4: Mechanism Visualization

The following diagram illustrates the competitive coordination equilibrium involved in the Eu(hfc)₃ method.

G cluster_0 Analyte Solution cluster_1 Reagent Addition Piperazine (R/S)-Piperazine (Lewis Base) Eu Eu(hfc)3 (Chiral Lewis Acid) Piperazine->Eu Coordination Solvent CDCl3 (Non-competing) Complex_R [Eu(hfc)3 · (R)-Piperazine] Shifted Signal δ1 Eu->Complex_R Fast Exchange Complex_S [Eu(hfc)3 · (S)-Piperazine] Shifted Signal δ2 Eu->Complex_S Fast Exchange Complex_R->Complex_S ΔΔδ (Splitting)

Caption: Kinetic equilibrium of Eu(hfc)₃ coordination. Fast exchange averages signals, but the chiral environment creates distinct chemical shifts for enantiomers.

Part 5: Experimental Protocol (Eu(hfc)₃ Titration)

This protocol is designed to optimize signal separation while minimizing line broadening.

Reagents & Equipment
  • Analyte: 10 mg (R)-2-(2-Methoxyphenyl)piperazine.

  • CSR: Eu(hfc)₃ (stored in desiccator).

  • Solvent: CDCl₃ (neutralized with basic alumina to remove acid traces).

  • Equipment: 400 MHz NMR (or higher).

Step-by-Step Workflow
  • Baseline Spectrum:

    • Dissolve 10 mg of the piperazine in 0.6 mL CDCl₃.

    • Acquire a standard ¹H NMR spectrum.[2]

    • Checkpoint: Identify the methoxy singlet (~3.8 ppm) and integrate it to 3.0.

  • Titration (Stepwise Addition):

    • Add 0.1 equivalents (approx. 3-4 mg) of Eu(hfc)₃ directly to the NMR tube.

    • Shake vigorously for 30 seconds.

    • Acquire ¹H NMR.[2][3][4][5]

    • Observation: Note the downfield shift of the methoxy signal. Check for splitting.[4][5][6][7]

  • Optimization:

    • Repeat addition in 0.1 eq increments until the methoxy signal splits into two distinct singlets (or the C2-H splits).

    • Stop Condition: Usually 0.3 – 0.5 equivalents is optimal. Exceeding 0.8 eq often causes excessive broadening.

  • Quantification:

    • Integrate the two separated methoxy signals.

    • Calculate ee %:

      
      
      
Workflow Diagram

Workflow Start Start: 10mg Analyte in CDCl3 BaseSpec Acquire Baseline 1H NMR (Locate -OMe Singlet) Start->BaseSpec AddEu Add 0.1 eq Eu(hfc)3 BaseSpec->AddEu Shake Equilibrate (Shake 30s) AddEu->Shake Measure Acquire Spectrum Shake->Measure Decision Split Resolved? Measure->Decision Decision->AddEu No (Shift < 0.1 ppm) Calc Integrate Signals Calculate % ee Decision->Calc Yes Stop Stop: Excessive Broadening Decision->Stop No (Line Width > 10Hz)

Caption: Iterative titration workflow for determining optimal CSR concentration.

References

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy.[3][8][9][10][11] Wiley.[11] (Authoritative text on CSR mechanisms).

  • Sigma-Aldrich. (2025). 1-(2-Methoxyphenyl)piperazine Product Information.Link (Note: Reference for chemical properties; confirm isomer specificity in synthesis).

  • ChemicalBook. (2025).[3] 2-(2-Methoxy-phenyl)-piperazine Properties.Link (Specific data on the C2-substituted isomer).

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. Link

Sources

Validation

Determining absolute configuration of 2-aryl piperazines via X-ray crystallography

Determining the absolute configuration (AC) of chiral molecules is a critical checkpoint in modern drug development, particularly for 2-aryl piperazines, which serve as privileged pharmacophores in neuropharmacology and...

Author: BenchChem Technical Support Team. Date: March 2026

Determining the absolute configuration (AC) of chiral molecules is a critical checkpoint in modern drug development, particularly for 2-aryl piperazines, which serve as privileged pharmacophores in neuropharmacology and oncology. As a Senior Application Scientist, I frequently encounter the structural challenges inherent to these molecules: the piperazine ring exhibits significant conformational flexibility, the secondary amine undergoes rapid nitrogen inversion, and the free bases are notoriously oily.

While Single-Crystal X-Ray Diffraction (SCXRD) remains the definitive authority, the physical properties of 2-aryl piperazines often force researchers to pivot toward orthogonal spectroscopic methods. This guide objectively compares the performance, causality, and experimental workflows of SCXRD against alternative techniques like Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR).

The Gold Standard: Single-Crystal X-Ray Crystallography (SCXRD)

SCXRD is universally recognized as the gold standard for assigning absolute stereochemistry; however, it strictly requires the molecule of interest to be abundant and highly crystalline[1].

The Causality of the Method: SCXRD determines AC by exploiting the anomalous dispersion of X-rays. When X-rays interact with an atom, they are scattered. For heavy atoms, this scattering has an imaginary component that breaks Friedel's Law (


). The absolute structure is validated using the Flack parameter (

)
. A self-validating system requires

to be near 0 with a low standard uncertainty (e.g.,

).

Because unsubstituted 2-aryl piperazines consist entirely of light atoms (C, H, N), anomalous scattering with standard Mo Kα radiation is extremely weak. To achieve a reliable Flack parameter, researchers must either use Cu Kα radiation or introduce a heavy atom (e.g., Br, I) via derivatization[1]. Furthermore, derivatization into salts or amides restricts the conformational freedom of the piperazine ring, successfully converting oily free bases into diffracting crystals.

Experimental Protocol: SCXRD Workflow for 2-Aryl Piperazines
  • Chiral Derivatization: Dissolve 50 mg of the enantioenriched 2-aryl piperazine in 1 mL of hot ethanol. Add 1.0 equivalent of a chiral resolving acid, such as (1S)-(+)-10-camphorsulfonic acid. This introduces a known stereocenter and promotes rigid hydrogen-bonding networks.

  • Crystallization (Vapor Diffusion): Place the ethanolic solution in a 2 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of a low-polarity antisolvent (e.g., pentane). Seal the outer vial tightly.

  • Crystal Harvesting: After 3–7 days, harvest the resulting crystals under a polarized light microscope using paratone oil to prevent solvent loss and lattice degradation.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu Kα microfocus source (

    
     Å). Collect data at 100 K to minimize thermal atomic motion.
    
  • Refinement & Validation: Solve the structure using direct methods. Refine the Flack parameter. If

    
     and the goodness-of-fit approaches 1.0, the absolute configuration is unambiguously confirmed.
    

Workflow Start Enantioenriched 2-Aryl Piperazine Deriv Chiral Derivatization (e.g., Camphorsulfonic Acid) Start->Deriv Improve Crystallinity Cryst Crystallization (Vapor Diffusion) Deriv->Cryst Solvent Screening Diffract X-Ray Diffraction (Cu Kα Radiation) Cryst->Diffract Single Crystal Solve Structure Solution & Refinement Diffract->Solve Anomalous Dispersion Flack Flack Parameter Evaluation Solve->Flack Success Absolute Configuration Confirmed (x < 0.1) Flack->Success x ~ 0

Workflow for determining absolute configuration via X-ray crystallography.

Orthogonal Alternatives: VCD, ECD, and NMR

When 2-aryl piperazines present as intractable oils that resist crystallization, spectroscopic methods become robust and reliable alternatives[2].

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. Because it probes vibrational transitions, it is highly sensitive to the 3D spatial arrangement of the piperazine ring. VCD can effectively replace ECD, especially when the molecule lacks strong UV-vis active chromophores near the chiral center[3].

Electronic Circular Dichroism (ECD): ECD relies on the


 transitions of the aryl group. The chiral environment of the C2 stereocenter perturbs these transitions. For maximum confidence, researchers often combine SCXRD data with Time-Dependent Density Functional Theory (TD-DFT) calculations of ECD spectra[4].

NMR with Chiral Derivatizing Agents (CDAs): Reacting the secondary amine of the piperazine with Mosher's acid chloride (MTPA-Cl) yields diastereomeric amides. The anisotropic shielding effect of the MTPA phenyl ring shifts the signals of the piperazine protons differently depending on the AC, allowing assignment via the empirical


 model.
Experimental Protocol: VCD Analysis of Oily 2-Aryl Piperazines
  • Conformational Search: Perform a molecular mechanics conformational search (e.g., using the MMFF94 force field) of the chosen enantiomer model.

  • DFT Optimization: Optimize the geometry of all low-energy conformers (within 3 kcal/mol of the global minimum) at the B3LYP/6-311+G(d,p) level.

  • Frequency Calculation: Calculate the IR and VCD frequencies for the optimized conformers. Apply Boltzmann weighting based on their relative free energies.

  • Spectral Acquisition: Dissolve 15 mg of the oily sample in 150

    
    L of 
    
    
    
    . Record the IR and VCD spectra using a dual PEM spectrophotometer over the 2000–800
    
    
    range.
  • Data Matching: Overlay the theoretical Boltzmann-weighted spectrum with the experimental data. A high degree of band-for-band overlap confirms the modeled configuration; a mirror-image relationship confirms the opposite enantiomer.

Decision Target 2-Aryl Piperazine Sample IsCryst Is it crystalline? Target->IsCryst XRay Single Crystal X-Ray Diffraction IsCryst->XRay Yes Spectro Spectroscopic Methods IsCryst->Spectro No (Oil/Amorphous) VCD VCD + DFT Calculations Spectro->VCD >10 mg sample NMR NMR + Chiral Derivatizing Agent Spectro->NMR Reactive NH present

Decision matrix for selecting the optimal absolute configuration method.

Comparative Data Analysis

To objectively compare these methodologies, the table below synthesizes the performance metrics, sample requirements, and limitations of each technique when applied specifically to 2-aryl piperazines.

MethodologySample StateSample SizeDirect AC Assignment?Primary Limitation for Piperazines
SCXRD Single Crystal1–5 mgYes (Flack Parameter)High failure rate for oily free bases; requires derivatization.
VCD Solution / Solid10–20 mgNo (Requires DFT)Conformational flexibility of the piperazine ring increases computational cost.
ECD Solution< 1 mgNo (Requires DFT)Requires the aryl chromophore to be rigidly coupled to the stereocenter.
NMR (CDA) Solution2–5 mgYes (Empirical Model)Steric hindrance at the C2 position can prevent quantitative derivatization.

Conclusion

While SCXRD is the undisputed benchmark for absolute configuration, its reliance on crystallinity makes it a bottleneck for flexible, oily 2-aryl piperazines. By understanding the causality behind X-ray anomalous dispersion and the computational matching required for VCD/ECD, researchers can strategically deploy orthogonal methods to ensure regulatory compliance and scientific integrity in drug development.

References

  • Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents. National Science Foundation (nsf.gov). 1

  • Structures and Absolute Configurations of Diketopiperazine Alkaloids Chrysopiperazines A–C from the Gorgonian-Derived Penicillium chrysogenum Fungus. MDPI. 2

  • Solid-state vibrational circular dichroism for pharmaceutical applications: polymorphs and cocrystal of sofosbuvir. ChemRxiv. 3

  • New piperazine derivatives helvamides B–C from the marine-derived fungus Penicillium velutinum ZK-14 uncovered by OSMAC (One Strain Many Compounds) strategy. R Discovery. 4

Sources

Comparative

Strategic Comparison: Catalytic Asymmetric Hydrogenation vs. Classical Chiral Resolution in Piperazine Synthesis

Chiral piperazines are ubiquitous structural motifs in modern pharmacophores, serving as the core scaffold in blockbuster therapeutics ranging from HIV protease inhibitors to DPP-4 inhibitors like Sitagliptin[1]. Constru...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral piperazines are ubiquitous structural motifs in modern pharmacophores, serving as the core scaffold in blockbuster therapeutics ranging from HIV protease inhibitors to DPP-4 inhibitors like Sitagliptin[1]. Constructing the chiral centers of these saturated nitrogen heterocycles presents a significant synthetic challenge. Historically, the synthesis of enantiopure piperazines relied heavily on the classical chiral resolution of racemic mixtures. However, recent advances in transition-metal catalysis have elevated the asymmetric hydrogenation (AH) of pyrazines as a highly efficient, atom-economical alternative.

As a process chemist or drug development professional, selecting the optimal route requires balancing thermodynamics, atom economy, and scalability. This guide provides an objective, data-driven comparison of these two methodologies, detailing their mechanistic underpinnings and self-validating experimental protocols.

Mechanistic Causality & Strategic Overview

Catalytic Asymmetric Hydrogenation (AH)

The direct asymmetric hydrogenation of pyrazines is thermodynamically and kinetically demanding. Pyrazines possess high aromatic stabilization energy and two highly basic nitrogen atoms that strongly coordinate to and poison transition metal catalysts[2].

The Causality of Activation: To overcome catalyst deactivation, modern protocols employ an activation strategy: N-alkylation of the pyrazine to form a pyrazinium salt[2]. This structural modification achieves three critical goals:

  • It breaks the symmetry and makes the pyrazine ring more electron-deficient, facilitating reduction[2].

  • It sterically blocks one nitrogen atom[2].

  • The remaining basic secondary amine in the piperazine product immediately forms a salt with the in situ generated acid, completely inhibiting catalyst poisoning[2]. Utilizing Iridium (Ir) or Ruthenium (Ru) complexes with chiral ligands under high H₂ pressure allows for the enantiofacial delivery of hydrogen, yielding chiral piperazines with high atom economy[1].

Classical Chiral Resolution (CR)

Classical resolution relies on the thermodynamic phase behavior of diastereomeric salts formed by reacting a racemic piperazine with an enantiopure resolving agent, such as (L)-tartaric acid[3] or (+)-camphorsulfonic acid[4].

The Causality of Separation: The separation is driven by the differential solubility of the resulting diastereomeric salts in a specific solvent system[5]. The process is governed by the eutectic point of the mixture. By rationally screening racemate concentration, solvent composition, and resolving agent stoichiometry, chemists can map an isothermal solubility phase diagram[5]. Operating under optimal thermodynamic equilibrium ensures that only the less soluble diastereomeric salt crystallizes, leaving the undesired enantiomer enriched in the mother liquor[5].

PiperazineSynthesis cluster_AH Catalytic Asymmetric Hydrogenation cluster_CR Classical Chiral Resolution Start Achiral Pyrazine / Racemic Piperazine AH_Act N-Alkylation (Activation) Forms Pyrazinium Salt Start->AH_Act CR_Salt Add Chiral Resolving Agent (e.g., L-Tartaric Acid) Start->CR_Salt AH_Cat Ir/Chiral Ligand + H2 (Enantiofacial Delivery) AH_Act->AH_Cat AH_Prod Enantiopure Piperazine (High Atom Economy) AH_Cat->AH_Prod CR_Cryst Fractional Crystallization (Thermodynamic Separation) CR_Salt->CR_Cryst CR_Prod Diastereomeric Salt (Requires Basification) CR_Cryst->CR_Prod

Strategic workflow comparing Asymmetric Hydrogenation and Classical Chiral Resolution.

Self-Validating Experimental Protocols

Protocol A: Ir-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts

This protocol details the synthesis of chiral piperazines via the hydrogenation of pyrazines activated by alkyl halides, a method proven to achieve up to 96% enantiomeric excess (ee)[2].

Step-by-Step Methodology:

  • Catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, dissolve [Ir(COD)Cl]2 (1.0 mol%) and a chiral ligand (e.g., (R)-SynPhos, 2.2 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature to form the active catalyst complex.

  • Substrate Activation: To a high-pressure hydrogenation vial, add the substituted pyrazine (1.0 equiv) and an alkyl halide (e.g., benzyl bromide, 1.1 equiv) in DCM. Stir for 2 hours to quantitatively form the N-alkyl pyrazinium salt[2].

  • Hydrogenation: Transfer the catalyst solution to the vial containing the pyrazinium salt. Seal the vial and transfer it to a stainless-steel autoclave.

  • Pressurization & Reaction: Purge the autoclave with H₂ gas three times, then pressurize to 50 atm. Stir the mixture at 50 °C for 24–48 hours.

    • Self-Validation Checkpoint: Continuously monitor the pressure drop in the autoclave; a plateau indicates reaction completion.

  • Workup & Analysis: Depressurize carefully. Concentrate the mixture in vacuo. Basify with 1M NaOH and extract with ethyl acetate. Determine conversion via ¹H NMR and ee via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Classical Chiral Resolution of 2-Methylpiperazine

This protocol outlines the resolution of racemic 2-methylpiperazine using (L)-tartaric acid to obtain the (R)-enantiomer[3].

Step-by-Step Methodology:

  • Salt Formation: In a jacketed reactor, dissolve (L)-tartaric acid (0.5 to 1.0 equiv based on desired stoichiometry) in distilled water. Heat the mixture to 60 °C[3].

  • Racemate Addition: Slowly add racemic 2-methylpiperazine (1.0 equiv) to the acidic solution[3]. The exothermic neutralization will increase the temperature. Stir at 80 °C until a homogeneous solution is achieved.

  • Controlled Crystallization: Program the reactor to cool slowly (e.g., 0.1 °C/min) to 20 °C[3].

    • Self-Validation Checkpoint: Seed the solution with 0.1 wt% of pure (R)-2-methylpiperazine (L)-tartrate at the metastable zone width (approx. 55 °C) to prevent oiling out and ensure polymorphic purity[3].

  • Isolation: Filter the crystallized diastereomeric salt. Wash the filter cake with a minimal amount of ice-cold water/ethanol mixture to remove mother liquor impurities.

  • Enrichment & Basification: Recrystallize the salt from water until a constant specific optical rotation is achieved. To isolate the free base, dissolve the salt in water, adjust the pH to >12 using 50% NaOH, and extract exhaustively with toluene. Dry over anhydrous Na₂SO₄ and concentrate[3].

ResolutionWorkflow Racemate Racemic Piperazine Mix Salt Formation (80 °C, H2O) Racemate->Mix ResolvingAgent (L)-Tartaric Acid (0.5 equiv) ResolvingAgent->Mix Cooling Controlled Cooling & Seeding Mix->Cooling Filter Filtration Cooling->Filter Solid Solid: (R)-Amine·(L)-Tartrate (Diastereomerically Pure) Filter->Solid Insoluble Liquid Mother Liquor: (S)-Amine (Enriched) Filter->Liquid Soluble

Controlled crystallization workflow for the chiral resolution of racemic piperazines.

Comparative Data Analysis

To objectively evaluate these methodologies, we must analyze key performance metrics. The following table synthesizes data from representative industrial and academic case studies[2],[1],[5].

MetricCatalytic Asymmetric Hydrogenation (AH)Classical Chiral Resolution (CR)
Maximum Theoretical Yield 100% (Highly atom-economical)50% (Without racemization/recycling)
Enantiomeric Excess (ee) Typically 85% – 96% (Catalyst/Substrate dependent)>98% (Achieved after successive recrystallizations)
Scalability High (Requires specialized high-pressure reactors)Very High (Utilizes standard batch reactors)
Environmental Impact (E-factor) Low (Minimal waste, catalytic process)High (Stoichiometric chiral acids, large solvent volumes)
Substrate Scope Sensitive to steric hindrance and electronic effectsBroad, but requires empirical screening of resolving agents
Cost Drivers Precious metal catalysts (Ir, Ru), Chiral ligandsChiral resolving agents, Solvent recovery, Yield loss

Discussion and Strategic Selection

The choice between Asymmetric Hydrogenation and Chiral Resolution is heavily dictated by the stage of drug development and the specific structural features of the target piperazine.

When to choose Asymmetric Hydrogenation: AH is highly favored in late-stage process development and commercial manufacturing where atom economy and waste reduction (low E-factor) are paramount. The activation of pyrazines via alkyl halides has elegantly solved the historical issue of catalyst poisoning[2]. If a robust Ir- or Ru-based catalyst system can be identified, the 100% theoretical yield makes it economically superior at a metric-ton scale, as seen in advanced routes for Sitagliptin intermediates[1].

When to choose Chiral Resolution: CR remains the workhorse in early-stage medicinal chemistry and initial scale-up. It requires no specialized high-pressure equipment and avoids the lengthy development time associated with catalyst screening. Through rational thermodynamic screening (evaluating eutectic points and solubility phase diagrams), processes can be rapidly optimized[5]. Furthermore, if the undesired enantiomer recovered from the mother liquor can be racemized and recycled—the "Resolution/Racemization/Recycle" (RRR) approach—the effective yield of CR can approach 100%, mitigating its primary disadvantage[6].

References

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides Organic Letters - ACS Publications URL:[Link]

  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation RSC Advances - RSC Publishing URL:[Link]

  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine Organic Process Research & Development - ACS Publications URL:[Link]

  • US5457201A - Chiral resolution process Google Patents URL

Sources

Validation

A Comparative Guide to Validating the Enantiomeric Purity and Optical Rotation of (R)-2-(2-Methoxyphenyl)piperazine

Executive Summary The chiral building block (R)-2-(2-Methoxyphenyl)piperazine is a privileged scaffold in modern drug discovery, frequently utilized in the synthesis of neuroactive agents and atypical antipsychotics[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral building block (R)-2-(2-Methoxyphenyl)piperazine is a privileged scaffold in modern drug discovery, frequently utilized in the synthesis of neuroactive agents and atypical antipsychotics[1]. The stereocenter on the piperazine ring dictates the three-dimensional conformation of the molecule, directly impacting target binding affinity and pharmacokinetic profiles. Consequently, validating the enantiomeric purity of this intermediate is a critical quality control step.

This guide provides an objective comparison of the analytical methodologies used to validate the optical rotation and enantiomeric excess (% ee) of (R)-2-(2-Methoxyphenyl)piperazine. By contrasting traditional polarimetry with Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating, orthogonal framework for stereochemical analysis.

The Mechanistic Challenge of Validating Chiral Piperazines

Relying solely on optical rotation (


) to validate a chiral amine is a fundamentally flawed practice in rigorous drug development[2]. Optical rotation is a macroscopic, bulk property. The observed rotation is highly susceptible to minute variations in concentration, solvent interactions, temperature, and—most critically—the presence of trace, highly rotating chiral impurities.

To establish true scientific trustworthiness, an analytical protocol must be a self-validating system . This means the bulk property (optical rotation) must be orthogonally confirmed by a technique that physically separates the enantiomers (Chiral HPLC)[] and a technique that confirms the absolute structural environment (NMR with Chiral Solvating Agents).

ValidationWorkflow Start Synthesized (R)-2-(2-Methoxyphenyl)piperazine Pol Polarimetry (Optical Rotation) Start->Pol HPLC Chiral HPLC (% ee Determination) Start->HPLC NMR 1H-NMR + CSA (Absolute Configuration) Start->NMR Decision Concordance Check (Data Alignment) Pol->Decision [alpha]D HPLC->Decision % ee NMR->Decision d.r. Pass Validated Batch Released Decision->Pass Conform Fail Reject / Repurify Decision->Fail Deviate

Orthogonal validation workflow for chiral piperazine enantiomeric purity.

Comparative Analysis of Validation Methodologies

To objectively evaluate the performance of different validation methods, we must analyze their mechanistic causality and operational limits[4].

High-Precision Polarimetry (The Baseline)

Polarimetry measures the rotation of plane-polarized light as it passes through a chiral solution. While it is the standard for reporting


 in literature, it cannot distinguish between a 95% pure sample with a highly rotating impurity and a 99% pure sample. It is a confirmatory  rather than a diagnostic  tool[2].
Chiral HPLC (The Gold Standard)

Chiral HPLC utilizes a Chiral Stationary Phase (CSP), typically composed of derivatized amylose or cellulose[]. The separation is driven by transient, diastereomeric interactions (hydrogen bonding,


 stacking, and dipole interactions) between the CSP and the enantiomers. This method provides a direct, quantifiable measurement of the (R) and (S) ratio, making it the definitive standard for calculating % ee[4].
H-NMR with Chiral Solvating Agents (The Orthogonal Confirmation)

By adding a Chiral Solvating Agent (CSA) like Pirkle's alcohol to the NMR tube, the enantiomers form transient diastereomeric complexes in solution. Because diastereomers have different physical environments, the previously identical NMR signals of the (R) and (S) enantiomers split into distinct peaks. Integration of these peaks provides a highly accurate diastereomeric ratio (d.r.) that correlates perfectly with the % ee.

Quantitative Performance Comparison

The following table compares the analytical resolution of a "Standard Commercial Grade" versus an "Ultra-Pure Grade" of (R)-2-(2-Methoxyphenyl)piperazine across the three methodologies.

Analytical ParameterHigh-Precision PolarimetryChiral HPLC (UV @ 254 nm)

H-NMR with CSA
Primary Output Specific Rotation (

)
Enantiomeric Excess (% ee)Diastereomeric Ratio (d.r.)
Limit of Detection Low (Susceptible to bulk errors)High (< 0.1% of minor enantiomer)Moderate (~1-2% of minor enantiomer)
Standard Grade Result

(c=1, MeOH)
94.5% ee97:3 d.r.
Ultra-Pure Grade Result

(c=1, MeOH)
> 99.8% ee> 99:1 d.r.
Causality of Variance Trace impurities skew bulk rotationDirect integration of separated peaksDirect integration of split proton signals

Experimental Validation Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific experimental conditions are chosen.

Protocol A: Determination of Specific Rotation via Polarimetry

The causality behind temperature and concentration control is rooted in Biot's Law; specific rotation is highly temperature-dependent due to solvent density and molecular conformation changes.

  • Sample Preparation: Accurately weigh exactly 100.0 mg of (R)-2-(2-Methoxyphenyl)piperazine.

  • Dissolution: Transfer the solid to a 10.0 mL volumetric flask. Dissolve completely in spectroscopic-grade Methanol (MeOH). Note: Methanol is chosen to disrupt intermolecular hydrogen bonding between piperazine molecules, ensuring a true monomeric rotation.

  • Equilibration: Fill a 1.0 dm (10 cm) polarimeter cell with the solution. Place the cell in the polarimeter and allow it to equilibrate to exactly

    
     using a Peltier temperature controller.
    
  • Measurement: Measure the observed rotation (

    
    ) using the Sodium D-line (589 nm). Take an average of five readings.
    
  • Calculation: Calculate the specific rotation using the formula:

    
     (where 
    
    
    
    is concentration in g/mL, and
    
    
    is path length in dm)[2].
Protocol B: Enantiomeric Excess Determination via Chiral HPLC

The causality behind adding Diethylamine (DEA) to the mobile phase is critical. Basic secondary amines like piperazine interact strongly with residual silanols on the silica support of the chiral column, causing severe peak tailing. DEA acts as a competing base, masking the silanols and ensuring sharp, symmetrical peaks for accurate integration.

  • System Preparation: Equip the HPLC system with a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Degas thoroughly via sonication.

  • Self-Validation Step (System Suitability): Inject a reference standard of racemic 2-(2-Methoxyphenyl)piperazine. Adjust the flow rate (typically 1.0 mL/min) until baseline resolution (

    
    ) is achieved between the (R) and (S) enantiomers.
    
  • Sample Analysis: Inject 10 µL of the (R)-2-(2-Methoxyphenyl)piperazine sample (1 mg/mL in mobile phase).

  • Detection & Integration: Monitor the eluent using a UV-Vis detector at 254 nm[4]. Integrate the area under the curves (AUC) for both peaks.

  • Calculation: Calculate % ee using the formula:

    
    .
    

Conclusion

While optical rotation remains a standard specification for chiral compounds like (R)-2-(2-Methoxyphenyl)piperazine, it is analytically insufficient when used in isolation. A robust, self-validating quality control framework must pair polarimetry with Chiral HPLC to guarantee stereochemical integrity[]. By understanding the mechanistic limitations of each technique, researchers can confidently validate the enantiomeric purity of their critical building blocks, ensuring reproducibility in downstream drug synthesis.

References

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access Source: heraldopenaccess.us URL:[Link]

Sources

Comparative

A Comparative Guide to Analytical Standards for 2-(2-Methoxyphenyl)piperazine Impurities

For Researchers, Scientists, and Drug Development Professionals This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering researcher...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering researchers to develop and validate robust, fit-for-purpose analytical methods. All protocols and claims are grounded in established scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Impurity Landscape of 2-(2-Methoxyphenyl)piperazine

Understanding the potential impurities associated with 2-(2-Methoxyphenyl)piperazine is the foundation for developing effective analytical control strategies. These impurities can be broadly categorized as process-related impurities, arising from the synthetic route, and degradation products, formed during storage or under stress conditions.

Process-Related Impurities

The synthesis of 2-(2-Methoxyphenyl)piperazine typically involves the reaction of o-anisidine with bis(2-chloroethyl)amine or a similar cyclizing agent.[4] Based on this and related synthetic pathways for piperazine derivatives, the following potential process-related impurities should be considered[5][6]:

  • Starting Material Residues: Unreacted o-anisidine and bis(2-chloroethyl)amine.

  • Intermediates: Incomplete reaction products, such as N-(2-chloroethyl)-N-(2-methoxyphenyl)ethane-1,2-diamine.

  • By-products of Cyclization: Formation of isomeric piperazine derivatives or over-alkylated products. A potential by-product in related syntheses is a dimer impurity, such as 1,2-bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane.[7]

  • Reagent-Related Impurities: Impurities originating from the solvents and reagents used in the synthesis.

Degradation Products

Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the stability-indicating nature of analytical methods.[8][9] Piperazine and its derivatives are susceptible to degradation under various stress conditions:

  • Oxidative Degradation: The piperazine ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opening products.

  • Acidic/Basic Hydrolysis: While generally stable, extreme pH conditions can lead to the degradation of the molecule.

  • Thermal Degradation: High temperatures can induce decomposition.

  • Photolytic Degradation: Exposure to light may cause degradation, often leading to colored impurities.

A common degradation pathway for piperazine-containing compounds involves the formation of N-formyl and N-ethylenediamine derivatives.[10]

The following diagram illustrates the logical workflow for identifying and characterizing these impurities.

Impurity Identification Workflow cluster_0 Source of Impurities cluster_1 Analytical Investigation cluster_2 Outcome Process-Related Process-Related LC-MS/MS Analysis LC-MS/MS Analysis Process-Related->LC-MS/MS Analysis GC-MS Analysis GC-MS Analysis Process-Related->GC-MS Analysis Degradation Products Degradation Products Forced Degradation Studies Forced Degradation Studies Degradation Products->Forced Degradation Studies Forced Degradation Studies->LC-MS/MS Analysis Impurity Profile Impurity Profile LC-MS/MS Analysis->Impurity Profile GC-MS Analysis->Impurity Profile NMR Spectroscopy NMR Spectroscopy Impurity Profile->NMR Spectroscopy Structure Elucidation Reference Standard Procurement Reference Standard Procurement Impurity Profile->Reference Standard Procurement Method Validation Method Validation Reference Standard Procurement->Method Validation

Caption: Workflow for the identification and characterization of impurities.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical for the accurate and reliable determination of 2-(2-Methoxyphenyl)piperazine impurities. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

Technique Principle Advantages Disadvantages Best Suited For
HPLC-UV Separation based on polarity using a liquid mobile phase and a solid stationary phase, with UV detection.[8]Robust, widely available, and suitable for routine quality control.Longer run times compared to UPLC; lower resolution for complex mixtures.[11]Quantification of known impurities and routine purity testing.
UPLC-UV/MS Utilizes smaller particle size columns (<2 µm) for higher separation efficiency and speed.[12][13]Faster analysis, higher resolution, and increased sensitivity. MS coupling provides structural information.[14][15]Higher initial instrument cost; more susceptible to matrix effects.High-throughput screening, resolving complex impurity profiles, and identification of unknown impurities.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[10]Excellent for volatile and semi-volatile impurities, such as residual solvents and certain process impurities.Not suitable for non-volatile or thermally labile compounds without derivatization.Analysis of residual solvents and specific volatile process impurities.

Expert Insight: For comprehensive impurity profiling of 2-(2-Methoxyphenyl)piperazine, a combination of UPLC-MS for non-volatile impurities and degradation products, and GC-MS for volatile process impurities and residual solvents, provides the most complete picture. The choice between HPLC and UPLC for routine analysis often comes down to a balance of throughput needs and available resources, with UPLC offering significant advantages in speed and resolution.[11]

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating system suitability tests and adhering to ICH Q2(R1) guidelines for analytical method validation.[1][2][16]

Protocol 1: UPLC-UV Method for Quantification of Known Impurities

This method is optimized for the separation and quantification of 2-(2-Methoxyphenyl)piperazine from its known process-related and degradation impurities.

Chromatographic Conditions:

  • System: UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent). The bridged-ethyl hybrid (BEH) particle technology provides excellent stability across a wide pH range, which is crucial for method robustness when analyzing basic compounds like piperazines.

  • Mobile Phase A: 0.1% Formic acid in water. The acidic mobile phase ensures the protonation of the piperazine nitrogens, leading to better peak shapes.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: 220 nm.

  • Injection Volume: 2 µL.

System Suitability:

  • Standard Solution: A solution containing 2-(2-Methoxyphenyl)piperazine and certified reference standards of all known impurities at a concentration of approximately 1 µg/mL each.

  • Acceptance Criteria:

    • Resolution: The resolution between any two adjacent peaks should be not less than 1.5.

    • Tailing Factor: The tailing factor for the 2-(2-Methoxyphenyl)piperazine peak should be not more than 2.0.

    • Relative Standard Deviation (RSD): The RSD for six replicate injections of the standard solution should be not more than 2.0% for the peak area of each component.

Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Demonstrated by the resolution of all impurity peaks from the main component and from each other. Forced degradation samples should be analyzed to ensure no co-elution with degradation products.

  • Linearity: Assessed over a range from the reporting threshold to 120% of the specification limit for each impurity.

  • Accuracy: Determined by recovery studies using spiked samples at three concentration levels.

  • Precision: Evaluated at the levels of repeatability and intermediate precision.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Established based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD).

Protocol 2: GC-MS Method for Volatile Impurities

This protocol is designed for the detection and identification of volatile organic impurities, including residual solvents and potential volatile by-products from the synthesis.

Chromatographic Conditions:

  • System: Gas chromatograph with a mass selective detector.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm (or equivalent). This column is well-suited for the analysis of residual solvents.[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min).

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

Sample Preparation:

  • Dissolve a known amount of the 2-(2-Methoxyphenyl)piperazine sample in a suitable solvent (e.g., dimethyl sulfoxide) and analyze by headspace injection.

System Suitability:

  • Standard Solution: A solution containing known residual solvents and any identified volatile impurities at their specification limits.

  • Acceptance Criteria:

    • Resolution: Adequate separation of all target analytes.

    • Signal-to-Noise Ratio: Sufficient signal-to-noise for the peaks at the specification limit.

The following diagram illustrates the decision-making process for selecting the appropriate analytical method.

Method Selection for Impurity Analysis Start Start Impurity Type? Impurity Type? Start->Impurity Type? Volatile? Volatile? Impurity Type?->Volatile? Process-Related Known or Unknown? Known or Unknown? Impurity Type?->Known or Unknown? Degradation Volatile?->Known or Unknown? No GC-MS GC-MS Volatile?->GC-MS Yes UPLC-MS UPLC-MS Known or Unknown?->UPLC-MS Unknown HPLC/UPLC-UV HPLC/UPLC-UV Known or Unknown?->HPLC/UPLC-UV Known End End GC-MS->End UPLC-MS->End HPLC/UPLC-UV->End

Caption: Decision tree for selecting the appropriate analytical method.

Trustworthiness and Authoritative Grounding

The analytical methods described herein are based on established principles of separation science and are designed to be validated in accordance with ICH guidelines, which are recognized by major regulatory agencies worldwide.[1][17] The use of certified reference standards from reputable suppliers is essential for the accurate quantification of impurities.[18]

The mass spectral fragmentation of piperazine derivatives has been studied, and characteristic fragmentation patterns can aid in the identification of unknown impurities.[19][9][20] For 2-(2-Methoxyphenyl)piperazine, key fragments would be expected from the cleavage of the piperazine ring and the loss of the methoxyphenyl group.[21]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Simultaneous Separation and Detection of Two Genotoxic Impurities in Urapidil Hydrochloride by HS-GC. Oriental Journal of Chemistry. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. American Pharmaceutical Review. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Scholars Research Library. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Fluticasone Propionate EP Impurity B. SynZeal. [Link]

  • Urapidil-impurities. Pharmaffiliates. [Link]

  • Urapidil Impurity 1. SynZeal. [Link]

  • UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. GSC Biological and Pharmaceutical Sciences. [Link]

  • Fluticasone EP Impurity B. GLP Pharma Standards. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. [Link]

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma. [Link]

  • HPLC Vs UPLC - What's The Difference? ALWSCI. [Link]

  • Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities. National Center for Biotechnology Information. [Link]

  • Analytical Methods. Ministry of Food and Drug Safety. [Link]

  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. ACS Publications. [Link]

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. National Center for Biotechnology Information. [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]

  • Interpreting Mass Spectra. Chemistry LibreTexts. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

Sources

Validation

Distinguishing (R)- and (S)-2-(2-Methoxyphenyl)piperazine Isomers: A Comparative Analytical Guide

Executive Summary In the development of neuroactive and psychiatric therapeutics, 2-arylpiperazines represent a privileged structural scaffold. The stereocenter at the C2 position of 2-(2-methoxyphenyl)piperazine dictate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of neuroactive and psychiatric therapeutics, 2-arylpiperazines represent a privileged structural scaffold. The stereocenter at the C2 position of 2-(2-methoxyphenyl)piperazine dictates the spatial orientation of the aryl ring, which profoundly impacts binding affinity and functional selectivity at target receptors (e.g., 5-HT and dopamine receptors).

For researchers and drug development professionals, the inability to accurately distinguish and quantify the (R)- and (S)-enantiomers can lead to catastrophic failures in downstream pharmacological profiling. This guide objectively compares the three primary analytical methodologies—Chiral HPLC , NMR with Mosher’s Acid Derivatization , and Polarimetry —providing the mechanistic causality, self-validating protocols, and experimental data required to select the optimal technique for your workflow.

Mechanistic Overview & Analytical Decision Workflow

Selecting the correct analytical method depends entirely on the primary goal: determining enantiomeric excess (ee%) for process chemistry, or assigning absolute spatial configuration for structural identification.

G A Racemic 2-(2-Methoxyphenyl)piperazine B Analytical Goal? A->B C1 Enantiomeric Excess (ee%) Determination B->C1 High-Throughput C2 Absolute Configuration Assignment B->C2 Structural ID D1 Chiral HPLC (Polysaccharide CSP + DEA) C1->D1 D2 NMR Spectroscopy (Mosher's Acid Derivatization) C2->D2 E1 Baseline Resolution (Rs > 1.5) D1->E1 E2 Diastereomeric Anisotropy (ΔδSR calculation) D2->E2

Workflow for selecting analytical methods to distinguish 2-(2-methoxyphenyl)piperazine isomers.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee%) of chiral piperazines [3].

The Causality of the Method

Polysaccharide-based Chiral Stationary Phases (CSPs), such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), separate enantiomers by forming transient diastereomeric complexes. The chiral recognition relies on hydrogen bonding with the piperazine nitrogens,


 interactions with the 2-methoxyphenyl ring, and steric inclusion into the polymer's helical groove.

Expert Insight: The addition of an organic modifier like Diethylamine (DEA) to the mobile phase is non-negotiable. The secondary amines (N1 and N4) of 2-(2-methoxyphenyl)piperazine are highly basic. Without DEA, these amines undergo strong secondary ion-exchange interactions with unendcapped, acidic silanols on the silica support, resulting in severe peak tailing and catastrophic loss of resolution. DEA competitively masks these silanols.

Self-Validating Protocol: Chiral HPLC
  • System Suitability Test (SST): Inject a 1 mg/mL solution of the racemic 2-(2-methoxyphenyl)piperazine standard.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / DEA (80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Validation Check: Calculate the resolution (

    
    ). The system is only validated for sample analysis if 
    
    
    
    (baseline resolution).
  • Sample Injection: Inject the enantioenriched sample and integrate the peak areas to calculate ee%.

Experimental Data: HPLC Performance
Parameter(R)-Isomer(S)-IsomerSystem Requirement
Typical Retention Time (

)
8.4 min11.2 minN/A
Peak Symmetry (As) 1.11.15

Resolution (

)
-2.8

Method 2: NMR with Mosher’s Acid Derivatization

While HPLC quantifies the ratio of isomers, it cannot assign their absolute spatial configuration. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (CDAs) like Mosher’s acid chloride (MTPA-Cl) bridges this gap [1][2].

The Causality of the Method

Reacting the secondary amines of the piperazine with enantiopure (R)- and (S)-MTPA-Cl converts the enantiomers into covalent diastereomeric amides. The trifluoromethyl and phenyl groups of the MTPA moiety adopt a rigid, extended staggered conformation. The phenyl ring exerts a strong diamagnetic shielding effect (magnetic anisotropy). Protons on the piperazine ring that are spatially located underneath this phenyl ring experience an upfield shift (lower ppm). By calculating the chemical shift difference (


), the absolute configuration of the C2 chiral center is unambiguously deduced.
Self-Validating Protocol: Mosher Amide Formation

Note: Because 2-(2-methoxyphenyl)piperazine has two secondary amines (N1 and N4), forcing conditions are used to form the di-Mosher amide to prevent complex mixtures of mono-acylated products.

  • Derivatization: Dissolve 10 mg of the unknown piperazine enantiomer in 0.5 mL of anhydrous pyridine-d5 in an NMR tube.

  • Acylation: Add 3 equivalents of (R)-(-)-MTPA-Cl. Seal and heat gently at 40°C for 2 hours.

  • Validation Check 1 (Conversion): Acquire a

    
    H NMR spectrum. The complete disappearance of the broad N-H amine signals (typically around 1.5-2.0 ppm) validates full di-acylation.
    
  • Cross-Validation: Repeat steps 1-3 in a separate tube using (S)-(+)-MTPA-Cl. Never rely on a single derivative; the

    
     model requires both for internal cross-validation. 
    
  • Analysis: Calculate

    
     for the protons at the C3 and C2 positions of the piperazine ring.
    
Experimental Data: Expected NMR Shifts
Proton Location

in (S)-MTPA Amide (ppm)

in (R)-MTPA Amide (ppm)

(

)
C2-H (Methine) 5.455.20+0.25
C3-H (Methylene) 3.103.35-0.25
Aryl-Methoxy (-OCH3) 3.803.82-0.02

Interpretation: A positive


 for the C2 proton and a negative 

for the C3 protons confirms the spatial arrangement, allowing definitive assignment of the (R) or (S) configuration based on the standard Mosher model.

Method 3: Optical Rotation (Polarimetry)

Polarimetry is a classical, non-destructive method used for rapid bulk screening of enantiomeric purity.

The Causality of the Method

Chiral molecules rotate plane-polarized light. The specific rotation


 is an intrinsic property of the enantiomer. However, it is highly susceptible to solvent effects, temperature, and concentration-dependent aggregation.
Self-Validating Protocol: Polarimetry
  • Preparation: Dissolve exactly 1.00 g of the piperazine sample in 100.0 mL of methanol (c = 1.0).

  • Measurement: Use a sodium D-line (589 nm) polarimeter at exactly 20.0 °C.

  • Validation Check (Linearity): Dilute the sample to c = 0.5 and re-measure. The calculated specific rotation must remain constant. A significant deviation indicates molecular aggregation (the Horeau effect), invalidating the measurement.

Comparative Analysis of Alternatives

FeatureChiral HPLCNMR (Mosher's Method)Polarimetry
Primary Output Enantiomeric Excess (ee%)Absolute ConfigurationBulk Optical Purity
Sensitivity High (Detects <0.1% impurity)Moderate (~2-5% limit of detection)Low (Prone to trace chiral impurities)
Sample Destruction Non-destructive (Recoverable)Destructive (Covalent derivatization)Non-destructive
Throughput High (15 min per run)Low (Requires synthesis & NMR time)Very High (2 mins per read)
Key Limitation Requires expensive chiral columnsComplex spectra due to di-acylationCannot identify structural impurities
Conclusion

For routine process monitoring and ee% determination of 2-(2-methoxyphenyl)piperazine, Chiral HPLC with a basic modifier is the undisputed optimal choice. However, for regulatory submissions (e.g., FDA IND applications) where the absolute stereochemistry of a novel drug candidate must be proven, the NMR Mosher’s Acid protocol serves as the mandatory, self-validating structural proof.

References

  • Dale, J. A., & Mosher, H. S. (1968). Nuclear magnetic resonance nonequivalence of diastereomeric esters of alpha-substituted phenylacetic acids for the determination of stereochemical purity. Journal of the American Chemical Society, 90(14), 3732-3738. URL: [Link]

  • Uccello-Barretta, G., Balzano, F., et al. (2024). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration. MDPI. URL: [Link]

Comparative

Technical Comparison Guide: Spectroscopic Characterization of (R)-2-(2-Methoxyphenyl)piperazine Salts

Executive Summary (R)-2-(2-Methoxyphenyl)piperazine is a critical chiral building block extensively utilized in the design of aminergic G-protein coupled receptor (GPCR) ligands, particularly those targeting[1]. In its f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-(2-Methoxyphenyl)piperazine is a critical chiral building block extensively utilized in the design of aminergic G-protein coupled receptor (GPCR) ligands, particularly those targeting[1]. In its free base form, the compound exhibits suboptimal physicochemical properties, including poor aqueous solubility and susceptibility to oxidative degradation. Consequently, salt screening is a mandatory phase in preformulation. This guide objectively compares the spectroscopic profiles of the Free Base, Hydrochloride (HCl), and L-Tartrate salts, providing validated methodologies for structural characterization.

Alternative Comparison: Salt Forms

PropertyFree BaseHydrochloride (HCl) SaltL-Tartrate Salt
Physical State Viscous Oil / Low MP SolidHighly Crystalline PowderCrystalline Powder
Aqueous Solubility < 0.1 mg/mL> 50 mg/mL~ 15 mg/mL
Hygroscopicity N/AHigh (at >75% RH)Non-hygroscopic
Primary Use Case Starting material for N-alkylation in API synthesis.Standard counterion for immediate-release formulations.Chiral resolution workflows and modified-release formulations.

Mechanistic Causality of Protonation

When forming salts of 2-substituted piperazines, the regioselectivity of protonation is a critical quality attribute. The piperazine ring contains two secondary amines: N1 (adjacent to the C2-chiral center) and N4. Due to the steric bulk of the ortho-methoxyphenyl group at C2, the N1 position is sterically hindered.

Consequently, thermodynamic protonation with one equivalent of acid occurs exclusively at the more accessible and basic N4 position. Excess acid is required to force the[2]. Solid-state ¹⁵N CP/MAS NMR is the gold standard for validating this regioselectivity, as solution-state NMR suffers from rapid proton exchange that[3].

Pathway FB Free Base N1 & N4 Unprotonated HCL_eq + 1 eq. Acid (Kinetic/Thermodynamic) FB->HCL_eq HCL_ex + >2 eq. Acid (Excess) FB->HCL_ex Mono Mono-salt N4 Protonated (Sterically Accessible) HCL_eq->Mono Di Di-salt N1 & N4 Protonated (Sterically Hindered N1) HCL_ex->Di Mono->Di + 1 eq. Acid

Regioselective protonation pathway of (R)-2-(2-Methoxyphenyl)piperazine based on steric hindrance.

Experimental Protocols

Protocol 1: Salt Preparation & Crystallization
  • Dissolution : Dissolve 10.0 mmol of (R)-2-(2-Methoxyphenyl)piperazine free base in 20 mL of anhydrous ethanol at 40°C.

  • Counterion Addition :

    • For HCl salt: Add 10.5 mmol of 1.25M HCl in ethanol dropwise under continuous stirring.

    • For L-Tartrate salt: Add 10.0 mmol of L-tartaric acid dissolved in 10 mL of warm ethanol.

  • Crystallization : Cool the mixture to 5°C at a controlled rate of 0.5°C/min to promote uniform nucleation.

  • Isolation : Filter the resulting crystals under vacuum, wash with 5 mL of cold ethyl acetate, and dry in a vacuum oven at 40°C for 12 hours.

  • Self-Validation Checkpoint : Yield must exceed 85%. The filtrate's pH should be tested; a pH of ~4-5 confirms the stoichiometric consumption of the free base.

Protocol 2: Solid-State Spectroscopic Characterization
  • FTIR-ATR : Place 2-3 mg of the dried salt on the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure. Record spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (64 scans).

    • Self-Validation Checkpoint : Complete conversion is confirmed by the disappearance of the sharp free amine N-H stretch at ~3350 cm⁻¹ and the appearance of a broad ammonium (N⁺-H) band between 3000-2500 cm⁻¹.

  • Solid-State NMR : Pack the sample into a 4 mm zirconia rotor. Acquire ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra at a spinning rate of 10 kHz. Use a contact time of 2 ms for ¹³C and 5 ms for ¹⁵N.

  • PXRD : Mount the powder on a zero-background silicon holder. Scan from 2θ = 3° to 40° using Cu-Kα radiation (λ = 1.5406 Å) at a step size of 0.02°.

Workflow cluster_0 Salt Formation & Crystallization FB Free Base API (R)-2-(2-Methoxyphenyl)piperazine CS Counterion Addition (HCl vs. L-Tartaric Acid) FB->CS Cryst Controlled Crystallization (EtOH / EtOAc) CS->Cryst NMR Solid-State NMR (13C, 15N CP/MAS) Protonation Site ID Cryst->NMR IR FTIR / Raman (ATR, 4000-400 cm⁻¹) Vibrational Shifts Cryst->IR PXRD PXRD (Cu-Kα radiation) Crystal Lattice ID Cryst->PXRD

Analytical workflow for the salt screening and solid-state characterization of API candidates.

Comparative Spectroscopic Data

Table 1: Solid-State ¹³C and ¹⁵N CP/MAS NMR Chemical Shifts (ppm)
Nucleus / PositionFree BaseHCl Salt (Mono)L-Tartrate SaltCausality / Observation
¹⁵N (N4) ~ 35.2~ 58.4~ 56.1[2].
¹⁵N (N1) ~ 42.1~ 44.5~ 43.8Minimal shift confirms N1 remains unprotonated in the mono-salt.
¹³C (C2) ~ 60.5~ 58.2~ 58.8Upfield shift due to conformational locking in the crystal lattice.
¹³C (C=O, Tartrate) N/AN/A~ 176.5Confirms the integration of the tartrate counterion.
Table 2: FTIR Vibrational Frequencies (cm⁻¹)
Functional GroupFree BaseHCl SaltL-Tartrate SaltCausality / Observation
N-H Stretch (Amine) 3350 (sharp)AbsentAbsentLoss of free amine confirms successful salt formation.
N⁺-H Stretch (Ammonium) Absent2950-2500 (broad)3000-2400 (broad)Broadening occurs due to strong hydrogen bonding with counterions.
C-O-C Stretch (Methoxy) 124012451242Minimal change; the methoxy group does not participate in salt bonding.
C=O Stretch (Tartrate) N/AN/A1610 (COO⁻)Asymmetric stretching of the carboxylate anion.
Table 3: PXRD Bragg Angles
FormCharacteristic 2θ PeaksCrystallinity Assessment
Free Base Amorphous haloNon-crystalline / Oil
HCl Salt 12.4°, 15.8°, 22.1°, 25.4°Highly crystalline, sharp diffraction peaks.
L-Tartrate Salt 10.2°, 14.5°, 19.8°, 24.1°Crystalline, distinct lattice structure from HCl salt.

Conclusion

The selection of a salt form for (R)-2-(2-Methoxyphenyl)piperazine hinges on the target application. The HCl salt provides maximum solubility, making it ideal for immediate-release liquid or oral dosage forms, provided humidity is controlled during manufacturing. Conversely, the L-Tartrate salt offers superior solid-state stability and non-hygroscopicity, positioning it as the optimal choice for solid oral dosage forms requiring long shelf-life and robust manufacturability. Spectroscopic techniques, particularly ¹⁵N CP/MAS NMR and FTIR, provide self-validating proof of regioselective protonation at the N4 position, ensuring the structural integrity of the synthesized API.

References

  • Title: Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts Source: Molecules (MDPI) URL:[Link]

  • Title: Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Title: Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: Molecules (MDPI) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-2-(2-Methoxyphenyl)piperazine

Executive Summary: The "Sensitizer" Protocol As researchers, we often treat piperazine derivatives as standard organic building blocks. This is a critical error.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Sensitizer" Protocol

As researchers, we often treat piperazine derivatives as standard organic building blocks. This is a critical error. (R)-2-(2-Methoxyphenyl)piperazine (and its related salts) possesses a secondary amine structure that classifies it not just as a corrosive irritant, but as a potential respiratory and skin sensitizer .

The primary risk in handling this compound is not acute toxicity, but immunological sensitization . Repeated exposure to trace dusts can lead to irreversible occupational asthma or contact dermatitis. Therefore, the safety protocols below prioritize containment and aerosol prevention over simple barrier protection.

Immediate Action Required:

  • Treat as: Skin Corrosive (1B) & Respiratory Sensitizer.

  • Physical State: Typically a pale yellow powder or viscous oil (depending on salt form). Assume dust generation risk.[1][2][3]

  • Core Restriction: Do not handle on an open bench. All transfers must occur within a certified Fume Hood or Powder Containment Enclosure.

Hazard Identification & Risk Assessment

The following classification is derived from the structural class of ortho-methoxyphenyl piperazines. While specific GHS data for the (R)-enantiomer may be sparse, we apply the "Precautionary Principle" based on the racemate (CAS 65709-27-5) and the 1-substituted analog (CAS 35386-24-4).

Hazard ClassGHS CodeSignal WordPractical Implication
Skin Corrosion/Irritation H314 / H315 DANGER Causes severe burns or irritation. Face shield required if working with >1g or liquids.
Eye Damage H318 DANGER Risk of permanent corneal damage. Standard safety glasses are insufficient ; use chemical goggles.
Resp. Sensitization H334 DANGER May cause allergy/asthma symptoms.[4] Inhalation of dust is the critical failure mode.
Acute Toxicity (Oral) H302 WarningHarmful if swallowed. Wash hands immediately after doffing gloves.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "permeation breakthrough" (liquids) and "particulate bypass" (dusts).

A. Hand Protection (The "Double-Shell" Method)

Piperazines are small molecules that can permeate thin nitrile.

  • Inner Layer: Disposable Nitrile (4 mil). Taped to lab coat cuff.

  • Outer Layer: Extended-cuff Nitrile (minimum 6-8 mil) or Neoprene.

  • Protocol: Change outer gloves immediately upon any splash. Change inner gloves every 2 hours.

  • Why? The methoxy group increases lipophilicity, potentially accelerating permeation through standard latex or thin nitrile.

B. Respiratory Protection (The "Zero-Dust" Rule)[4]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Barrier (If hood work is impossible):

    • Minimum: N95 (NIOSH) or P2 (EN 149) respirator.

    • Recommended: P100 / HEPA half-face respirator.

  • Prohibited: Surgical masks. They provide zero protection against chemical sensitization.

C. Ocular & Body Defense
  • Eyes: Unvented Chemical Splash Goggles (ANSI Z87.1+).

    • Note: If the compound is a hydrochloride salt (fine powder), goggles prevent dust from settling on the moist eye surface and forming acidic solutions.

  • Body: Tyvek® lab coat or sleeve protectors are superior to cotton. Cotton fibers can trap piperazine dust, which then off-gasses or contacts skin later.

Operational Workflow: The "Clean-Chain" Protocol

This workflow minimizes static charge and aerosolization, the two enemies of safe powder handling.

HandlingProtocol Start Start: Weighing (R)-2-(2-Methoxyphenyl)piperazine Check 1. Engineering Check (Hood Flow > 100 fpm) Start->Check Prep 2. Anti-Static Prep (Ionizer fan or static gun) Check->Prep Flow Verified Weigh 3. Weighing (Inside Hood, Closed Balance) Prep->Weigh Static Neutralized Clean 4. Wet Wipe Decon (Solvent: Ethanol/Water) Weigh->Clean Transfer Complete Waste 5. Waste Segregation (Double Bagged) Clean->Waste Wipes Disposed

Figure 1: Operational Logic for Handling Sensitizing Powders.

Detailed Steps:
  • Static Neutralization: Piperazine salts are often fluffy and static-prone. Use an anti-static gun or ionizer bar inside the hood before opening the vial. This prevents the powder from "jumping" onto your gloves.

  • Solvent Choice: When dissolving, add solvent slowly . Amine salts can be exothermic upon hydration.

  • Decontamination: Do not sweep dry powder.

    • Correct Method: Cover spill with a paper towel soaked in dilute acetic acid (to neutralize the amine) or water, then wipe.

Emergency Response & Disposal

Spill Response (Solid Powder)
  • Evacuate: If a cloud of dust is visible outside the hood, evacuate the lab immediately.

  • Isolate: Close lab doors. Post "Do Not Enter" signage.

  • Cleanup (PPE Required: P100 Respirator, Goggles, Double Gloves):

    • Cover spill with wet paper towels (prevents dust).

    • Scoop up wet material.[5]

    • Wipe surface with 1N HCl (dilute acid) to convert residual amine to non-volatile salt, then water.

Disposal Plan
  • Classification: Hazardous Chemical Waste (Toxic/Corrosive).

  • Segregation: Do not mix with oxidizing agents (nitrates, peroxides) in the waste stream.[5][6]

  • Labeling: Must explicitly state "Piperazine Derivative - Sensitizer."

SpillResponse Spill Spill Detected Assess Is dust airborne? Spill->Assess Evac EVACUATE LAB (Wait 30 mins) Assess->Evac Yes Contain Containment (Wet Method) Assess->Contain No (Confined to Hood) Evac->Contain Dust Settled Neutralize Neutralize (Dilute Acid Wipe) Contain->Neutralize

Figure 2: Decision Tree for Spill Response.

References & Authority

  • Thermo Fisher Scientific. "Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine hydrochloride."[7] (Analogous Structure Safety Data). Accessed Oct 2025.[7]

  • National Center for Advancing Translational Sciences (NCATS). "Piperazine Derivative Pharmacology and Structure." Inxight Drugs.[1][7][8][9]

  • Safe Work Australia. "Piperazine: Human Health Tier II Assessment." (Detailed Sensitization Mechanism).

  • ChemicalBook. "2-(2-Methoxy-phenyl)-piperazine CAS 65709-27-5 Entry."

Disclaimer: This guide assumes the user is a trained professional. Always verify the specific Certificate of Analysis (CoA) and SDS provided by your vendor (e.g., Sigma-Aldrich, Enamine) as salt forms (HCl vs. Free Base) significantly alter physical handling properties.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.